molecular formula C6H8N2O2 B133763 ethyl 1H-pyrazole-4-carboxylate CAS No. 37622-90-5

ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B133763
CAS No.: 37622-90-5
M. Wt: 140.14 g/mol
InChI Key: KACZQOKEFKFNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-pyrazolecarboxylate is a versatile pyrazole derivative that serves as a fundamental building block in advanced scientific research. Its primary value lies in its role as a key precursor in supramolecular chemistry, where it is used to construct complex structures such as metal-organic frameworks (MOFs) and coordination polymers . These pyrazole-based assemblies demonstrate exceptional capabilities for applications in catalysis, sensing, and gas storage . In the field of materials science, researchers utilize derivatives of ethyl 4-pyrazolecarboxylate to develop novel corrosion inhibitors for mild steel in acidic environments, with studies showing these molecules form a protective layer on metal surfaces to mitigate degradation . Furthermore, the pyrazole scaffold is of great significance in medicinal chemistry, contributing substantially to the development of anticancer agents . The compound's synthetic adaptability allows for the design of derivatives with tailored properties, enabling exploration of structure-activity relationships for various therapeutic and industrial applications . Ongoing research into pyrazole ligands, including this compound, continues to reveal new possibilities for cutting-edge technologies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-7-8-4-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACZQOKEFKFNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191062
Record name 4-Acetylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37622-90-5
Record name Ethyl 1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37622-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037622905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-carboxylic acid, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrazole (B372694) core serves as a valuable scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental physical, chemical, and spectroscopic properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of its reactivity and its role as a precursor in the development of therapeutic agents, particularly as a modulator of inflammatory signaling pathways.

Core Properties

This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is provided below.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₆H₈N₂O₂[1][2]
Molecular Weight 140.14 g/mol [1][2]
Melting Point 77-80 °C[1]
Boiling Point 138-140 °C at 3 mmHg[2]
Appearance White to off-white solid[1]
Solubility Miscible with acetone[2]
Purity ≥ 99% (HPLC)[1]
InChIKey KACZQOKEFKFNDB-UHFFFAOYSA-N[2]
CAS Number 37622-90-5[1][2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic DataValues
¹H NMR (CDCl₃, TMS, δ in ppm) 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t)
LC-MS (m/z) 141.0 [M+H]⁺

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established routes. Its reactivity is centered around the pyrazole ring, which contains both nucleophilic and electrophilic centers, making it a versatile intermediate for further chemical modifications.

Synthetic Protocols

Two common methods for the synthesis of this compound are detailed below.

Method 1: From Ethyl 2-formyl-3-oxopropanoate

This procedure involves the cyclization of a β-dicarbonyl compound with hydrazine (B178648).

  • Experimental Protocol:

    • Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde dissolved in 150 mL of ethanol (B145695).

    • Stir the reaction mixture at room temperature for 17 hours.

    • Remove the ethanol by vacuum distillation.

    • Purify the residue by silica (B1680970) gel column chromatography using a solvent mixture of dichloromethane (B109758) and ethyl acetate (B1210297) to yield this compound as yellow crystals.

Method 2: From 1H-pyrazole-4-carboxylic acid

This method involves the esterification of the corresponding carboxylic acid.

  • Experimental Protocol:

    • To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0°C, add thionyl chloride (1.6 g, 13.38 mmol).

    • Stir the mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

    • Evaporate all volatile components to dryness.

    • Dilute the mixture with water and extract with a 10% solution of ethanol in dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (15% EtOAc/hexane) to afford this compound as an off-white solid.

Reactivity

The pyrazole ring of this compound is aromatic and possesses two nitrogen atoms. The N1 position is nucleophilic after deprotonation, making it susceptible to alkylation and arylation reactions. The carbon atoms of the ring can undergo electrophilic substitution, although the electron-withdrawing nature of the carboxylate group can influence the regioselectivity of these reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of various biologically active compounds, particularly in the development of anti-inflammatory agents and kinase inhibitors.

Role in Drug Discovery

Derivatives of this compound have shown significant potential in targeting key players in inflammatory pathways. For instance, pyrazole-based compounds are known to be effective inhibitors of enzymes like cyclooxygenase (COX) and kinases involved in immune signaling.

Inhibition of IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[2][3] Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.[2] Small molecule inhibitors targeting IRAK4 have emerged as a promising therapeutic strategy.[2][3] The pyrazole scaffold is a key component in the design of potent and selective IRAK4 inhibitors.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Inflammation Inflammatory Response NF_kB->Inflammation Inhibitor Pyrazole-based Inhibitor (derived from Ethyl 1H-pyrazole-4-carboxylate) Inhibitor->IRAK4

References

An In-depth Technical Guide to Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1H-pyrazole-4-carboxylate, a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research. The document details its physicochemical properties, synthesis methodologies, and its role as a key building block in the development of bioactive molecules.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

PropertyValueSource
CAS Number 37622-90-5[1][2][3]
Molecular Formula C₆H₈N₂O₂[1][2][3][4]
Molecular Weight 140.14 g/mol [1][2][3][4]
Appearance White to off-white solid/powder[1]
Melting Point 77 - 80 °C[1][3][5]
Boiling Point 138 - 140 °C at 3 mmHg[3][6]
Purity ≥ 98-99% (by HPLC)[1][6]
Solubility Soluble in DMSO (ultrasonic assistance may be needed) and miscible with acetone.[3][7]
Storage Conditions Store at 0-8 °C for short-term and -20°C for long-term storage (up to 3 years as a powder).[1][7]

Synthesis of this compound

The pyrazole (B372694) ring is a privileged scaffold in medicinal chemistry, and various synthetic routes have been developed for its construction.[8] The synthesis of this compound can be achieved through several methods, with the cyclocondensation reaction being a common approach.

2.1. General Synthetic Workflow

The synthesis generally involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This process is often followed by purification steps like recrystallization or column chromatography to obtain the final product with high purity.

G start Starting Materials (e.g., 1,3-Dicarbonyl Compound, Hydrazine Derivative) reaction Cyclocondensation Reaction (Solvent, Catalyst) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: General workflow for the synthesis of this compound.

2.2. Experimental Protocols

Protocol 1: From Ethyl 2-formyl-3-oxopropanoate and Hydrazine

This method involves the cyclocondensation of ethyl 2-formyl-3-oxopropanoate (also known as (ethoxycarbonyl)malondialdehyde) with hydrazine.[2]

  • Materials:

  • Procedure:

    • Dissolve ethyl 2-formyl-3-oxopropanoate in ethanol in a reaction vessel under ice bath cooling conditions.

    • Slowly add hydrazine to the solution.

    • Stir the reaction mixture at room temperature for 17 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the ethanol by vacuum distillation.

    • Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield this compound as yellow crystals (yield: ~72.4%).[2]

Protocol 2: From 1H-pyrazole-4-carboxylic acid

This protocol describes the esterification of 1H-pyrazole-4-carboxylic acid.[2]

  • Materials:

    • 1H-pyrazole-4-carboxylic acid (8.92 mmol)

    • Ethanol (10 mL)

    • Thionyl chloride (13.38 mmol)

    • Water

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexane

  • Procedure:

    • To a solution of 1H-pyrazole-4-carboxylic acid in ethanol at 0°C, add thionyl chloride.

    • Stir the mixture at room temperature for 3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, evaporate all volatile components to dryness.

    • Dilute the residue with water and extract with a 10% solution of ethanol in DCM.

    • Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude compound by silica gel column chromatography (15% EtOAc/hexane) to afford the product as an off-white solid (yield: ~80.0%).[2]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry due to its metabolic stability and diverse pharmacological activities.[8]

Key Therapeutic Areas:

  • Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[1][9] Some derivatives function as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[9]

  • Anticancer Agents: The pyrazole scaffold is present in commercially successful anticancer drugs, highlighting its importance in oncology research.[8]

  • Neurological Disorders: This compound is utilized in the synthesis of pharmaceuticals targeting neurological disorders.[1]

  • Antimicrobial and Antiviral Agents: Pyrazole-containing compounds have demonstrated a broad spectrum of antimicrobial and antiviral activities.[8]

3.1. Role in Signaling Pathways

Derivatives of this compound have been shown to modulate various biological signaling pathways. For instance, certain pyrazole derivatives act as potent inhibitors of IL-8-stimulated neutrophil chemotaxis, a process involved in the inflammatory response.[9]

G IL8 IL-8 Receptor IL-8 Receptor (CXCR1/2) IL8->Receptor Signaling Downstream Signaling (e.g., PLC, PI3K/Akt) Receptor->Signaling Chemotaxis Neutrophil Chemotaxis (Inflammation) Signaling->Chemotaxis Inhibitor Pyrazole Derivative (e.g., from this compound) Inhibitor->Receptor Inhibition

Caption: Inhibition of IL-8-mediated neutrophil chemotaxis by pyrazole derivatives.

Other Applications

Beyond pharmaceuticals, this compound is a valuable building block in other chemical industries:

  • Agrochemicals: It is used in the development of new herbicides and fungicides for crop protection.[1]

  • Material Science: The compound can be incorporated into polymers and coatings to enhance material properties such as durability.[1]

  • Analytical Chemistry: It is employed as a reagent in various analytical methods.[1]

Safety and Handling

This compound is classified as an irritant to the skin, eyes, and respiratory system.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Personal Protective Equipment: It is recommended to use a dust mask (type N95), eye shields, and gloves when handling this compound.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. Its versatility as a chemical intermediate continues to make it a compound of high interest in both academic and industrial research.

References

An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrazole-4-carboxylate is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules. Its stable pyrazole (B372694) core and reactive ester group make it an ideal starting material for developing novel pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its significant role as a precursor to compounds with notable therapeutic activities, including anti-inflammatory, analgesic, and anticancer properties. The guide also details experimental procedures and visualizes key synthetic and biological pathways to facilitate further research and development.

Core Properties and Data

This compound is a white to off-white solid at room temperature. Its chemical structure consists of a five-membered pyrazole ring with an ethyl carboxylate group at the 4-position. This structure allows for various modifications, making it a valuable intermediate in medicinal chemistry.[1]

PropertyValueReference
Molecular Weight 140.14 g/mol [2][3][4]
Molecular Formula C₆H₈N₂O₂[2][3][4]
CAS Number 37622-90-5[2][3]
Melting Point 77 - 80 °C[2]
Appearance White to off-white solid[2]
Purity ≥ 99% (HPLC)[2]
IUPAC Name This compound[3]
InChIKey KACZQOKEFKFNDB-UHFFFAOYSA-N[3]
Canonical SMILES CCOC(=O)C1=CNN=C1

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: From Ethyl 2-Formyl-3-oxopropanoate and Hydrazine (B178648)

This method involves the cyclocondensation of an ethoxycarbonyl dialdehyde (B1249045) equivalent with hydrazine.

Materials:

Procedure:

  • Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the solution with continuous stirring.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 17 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol by vacuum distillation.

  • Purify the resulting residue by silica gel column chromatography, using a mixture of dichloromethane and ethyl acetate as the eluent.

  • Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as yellow crystals.[3]

Protocol 2: Esterification of 1H-Pyrazole-4-carboxylic Acid

This protocol involves the direct esterification of the corresponding carboxylic acid using thionyl chloride.

Materials:

  • 1H-Pyrazole-4-carboxylic acid

  • Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 1 g (8.92 mmol) of 1H-pyrazole-4-carboxylic acid in 10 mL of ethanol, add 1.6 g (13.38 mmol) of thionyl chloride at 0°C.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction's progress by TLC.

  • After completion, evaporate all volatile components to dryness.

  • Dilute the residue with water and extract with a 10% solution of ethanol in dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (using 15% EtOAc/hexane as eluent) to obtain this compound as an off-white solid.[3]

Biological Significance and Applications

This compound is a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] Its derivatives have shown a wide range of biological activities, making them a subject of intense research in drug discovery.

Key Therapeutic Areas:

  • Anti-inflammatory and Analgesic: Pyrazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[1] Some derivatives function as inhibitors of cyclooxygenase (COX) enzymes, similar to well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer: Numerous studies have demonstrated the potential of pyrazole derivatives as anticancer agents. They can inhibit various signaling pathways crucial for cancer cell proliferation and survival, such as those involving PI3K, CDK2, and MEK kinases.

  • Antimicrobial and Antifungal: The pyrazole scaffold is present in various compounds developed for their antimicrobial and antifungal activities.

  • Neurological Disorders: It is used in the synthesis of pharmaceuticals targeting neurological disorders.[1]

Visualization of Pathways and Workflows

Synthetic Utility of this compound

The following diagram illustrates the role of this compound as a versatile intermediate for the synthesis of more complex, biologically active pyrazole derivatives.

Synthetic_Utility A Ethyl 1H-pyrazole- 4-carboxylate B N-Alkylation / N-Arylation A->B C Ester Hydrolysis A->C E Reduction A->E F N-Substituted Pyrazole Derivatives B->F G Pyrazole-4-carboxylic Acid C->G D Amide Coupling H Pyrazole-4-carboxamides D->H I (1H-Pyrazol-4-yl)methanol E->I J Bioactive Molecules (e.g., Kinase Inhibitors) F->J G->D H->J

Caption: Synthetic pathways originating from this compound.

Inhibition of Cancer Signaling Pathways by Pyrazole Derivatives

Derivatives of this compound have been shown to inhibit key signaling pathways implicated in cancer progression. The diagram below conceptualizes the inhibitory action of these derivatives on multiple kinase pathways.

Signaling_Pathway_Inhibition cluster_cell Cancer Cell PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/ Cyclin E CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor Pyrazole Derivatives Inhibitor->PI3K Inhibitor->MEK Inhibitor->CDK2

Caption: Inhibition of key cancer signaling pathways by pyrazole derivatives.

Conclusion

This compound remains a compound of high interest in synthetic and medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance. This guide provides foundational knowledge for researchers, aiming to stimulate further investigation into the therapeutic potential of novel compounds derived from this versatile scaffold. The continued exploration of pyrazole chemistry promises to yield new and effective treatments for a range of diseases.

References

An In-depth Technical Guide to Ethyl 1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ethyl 1H-pyrazole-4-carboxylate, a pivotal heterocyclic compound. It details the molecule's structure, nomenclature, physicochemical properties, and spectroscopic profile. Furthermore, it offers detailed experimental protocols for its synthesis and explores its significant applications as a versatile building block in the fields of pharmaceutical and agrochemical development.

Structure and Nomenclature

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms, characteristic of the pyrazole (B372694) ring system. An ethyl ester group is attached at the 4-position of this ring.

  • IUPAC Name : this compound[1]

  • Synonyms : Ethyl 4-pyrazolecarboxylate, 1H-Pyrazole-4-carboxylic acid ethyl ester[1][2]

  • Chemical Structure :

synthesis_workflow cluster_reaction Reaction Conditions reagent1 (Ethoxycarbonyl)malondialdehyde condition1 Ethanol (Solvent) reagent1->condition1 reagent2 Hydrazine reagent2->condition1 condition2 Ice Bath Cooling condition3 Stir at RT for 17h workup Work-up & Purification condition3->workup product This compound workup->product Yield: 72.4% applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals start This compound pharma_inter Scaffold for Bioactive Molecules start->pharma_inter Functionalization agro_inter Precursor start->agro_inter Derivatization kinase Kinase Inhibitors (e.g., for Oncology) pharma_inter->kinase cns CNS Disorder Agents pharma_inter->cns anti_inflam Anti-inflammatory Drugs pharma_inter->anti_inflam fungicide Fungicides agro_inter->fungicide herbicide Herbicides agro_inter->herbicide

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl 1H-pyrazole-4-carboxylate, a versatile intermediate compound used in the synthesis of various bioactive molecules.[1] The document details standardized experimental protocols for the determination of these critical physical properties, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.[2][3] For this compound (CAS No: 37622-90-5), these values are well-documented in the scientific literature.

Physical PropertyValueConditions
Melting Point 75 - 80 °CAtmospheric Pressure
Boiling Point 138 - 140 °C3 mmHg (Reduced Pressure)

Data sourced from references[1][4][5].

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[2][3] The following sections outline the detailed methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state.[3] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[2] Impurities tend to lower and broaden the melting range.[2][3]

Methodology: Capillary Method

This is one of the most common and straightforward methods for determining the melting point of a solid organic compound.[6]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][7]

  • Capillary tubes (sealed at one end)[2]

  • Thermometer

  • Sample of this compound (finely powdered and dry)[6]

  • Heating medium (e.g., silicone oil for Thiele tube)[8]

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2]

  • Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[2]

  • Accurate Measurement: A second determination is performed with a fresh sample. The heating rate is slowed to approximately 1-2°C per minute as the temperature approaches the previously determined approximate melting point.[2]

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. This T1-T2 range is the melting point of the sample.[7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording A Dry and powder the solid sample B Pack sample into capillary tube A->B C Place capillary in apparatus B->C D Heat rapidly for approximate range C->D E Cool down apparatus D->E F Heat slowly (1-2°C/min) for precise measurement E->F G Record T1: First liquid drop appears F->G H Record T2: All solid melts G->H I Report melting range (T1 - T2) H->I

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[8][9] It is a characteristic physical property that is sensitive to changes in atmospheric pressure.[8]

Methodology: Thiele Tube Method (Small Scale)

This method is suitable for determining the boiling point of small quantities of a liquid.[10]

Apparatus and Materials:

  • Thiele tube[10]

  • Small test tube (e.g., fusion tube)[8]

  • Capillary tube (sealed at one end)[8]

  • Thermometer

  • Heating medium (e.g., silicone oil)

  • Sample of this compound

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards.[9]

  • Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or thread. This assembly is then clamped and immersed in the Thiele tube containing the heating oil, ensuring the sample is level with the thermometer bulb.[8]

  • Heating: The side arm of the Thiele tube is heated gently.[8] Convection currents will ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will escape. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8]

  • Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[8][10] It is crucial to also record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.[11]

References

Spectroscopic Profile of Ethyl 1H-Pyrazole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for ethyl 1H-pyrazole-4-carboxylate (CAS No: 37622-90-5), a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structural visualizations to support research and manufacturing activities.

Chemical Structure and Properties

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₆H₈N₂O₂[2][3][4]

  • Molecular Weight: 140.14 g/mol [2][3][5]

  • Appearance: White to pale yellow crystalline powder[4]

Spectroscopic Data Summary

The following sections and tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data, acquired in deuterochloroform (CDCl₃), is presented below.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.08Singlet2HH-3, H-5 (Pyrazole ring)
4.31Quartet2H-CH₂- (Ethyl group)
1.36Triplet3H-CH₃ (Ethyl group)
~12-13 (broad)Singlet1HN-H (Pyrazole ring)

Note: The N-H proton signal is often broad and may not be consistently observed or may exchange with residual water in the solvent. One source reported a singlet at 5.30 ppm which could potentially be the N-H proton under specific conditions, though its integration (1H) was not explicitly stated for that peak alone.[3][4] The primary reference for the other peaks is consistent across multiple sources.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the carbon framework of the molecule. Data is available from Sigma-Aldrich Co. LLC.[2][6]

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ [6]

Chemical Shift (δ) ppmAssignment
~163C=O (Ester carbonyl)
~139C-3, C-5 (Pyrazole ring)
~110C-4 (Pyrazole ring)
~60-CH₂- (Ethyl group)
~14-CH₃ (Ethyl group)

Note: Exact chemical shift values can vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3150-3000MediumN-H Stretch (Pyrazole ring)
~2980MediumC-H Stretch (Aliphatic)
~1710StrongC=O Stretch (Ester)
~1500MediumC=C, C=N Stretch (Ring)
~1240StrongC-O Stretch (Ester)

Note: The data is typically acquired using a KBr pellet technique with an FTIR spectrometer.[2]

Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 4: Mass Spectrometry Data for this compound

Techniquem/z ValueInterpretation
GC-MS140[M]⁺ (Molecular ion)
GC-MS112Fragment, likely loss of C₂H₄ (ethene)
GC-MS95Fragment, likely loss of ethoxy group (-OC₂H₅)
LC-MS141.0[M+H]⁺ (Protonated molecular ion)[3]

Note: The exact mass is 140.058577502 Da.[2] Fragmentation patterns help to confirm the structure.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the solid sample (~1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27.[2] The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The compound is separated on a capillary column and subsequently introduced into the mass spectrometer. For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent mixture (e.g., water/acetonitrile) and analyzed, often using electrospray ionization (ESI) in positive mode to observe the [M+H]⁺ ion.[3]

Data Interpretation and Visualization

The following diagrams illustrate the chemical structure and a generalized workflow for spectral analysis.

structure Chemical Structure of this compound cluster_pyrazole cluster_ester C4 C4 C3 C3 C4->C3 C_O C C4->C_O N2 N2 C3->N2 N1 N1(H) N2->N1 C5 C5 N1->C5 C5->C4 O_double O C_O->O_double O_single O C_O->O_single CH2 CH2 O_single->CH2 CH3 CH3 CH2->CH3

Caption: Structure of this compound.

workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Acquisition (1H, 13C) Sample->NMR IR IR Acquisition (FTIR) Sample->IR MS MS Acquisition (GC-MS/LC-MS) Sample->MS Processing Data Processing (Fourier Transform, Baseline Correction) NMR->Processing IR->Processing MS->Processing Analysis Spectral Analysis (Peak Assignment, Fragmentation) Processing->Analysis Report Structure Confirmation & Reporting Analysis->Report

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

The Discovery and Enduring Legacy of Pyrazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal and agricultural chemistry. Their versatile synthesis and diverse pharmacological activities have led to their incorporation into a wide array of crucial drugs and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of pyrazole (B372694) compounds, detailing the seminal synthetic methods, key physical properties of foundational derivatives, and the mechanistic underpinnings of a prominent pyrazole-based therapeutic.

A Journey Through Time: The Discovery and History of Pyrazoles

The story of pyrazoles began in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, Knorr was the first to coin the term "pyrazole" to describe this class of compounds.[1] His work laid the foundation for the synthesis of substituted pyrazoles through the condensation reaction of 1,3-dicarbonyl compounds with hydrazines, a method now famously known as the Knorr pyrazole synthesis.[1][2] This discovery was a significant milestone, opening the door to the systematic creation of a vast library of pyrazole derivatives.

While Knorr's work focused on substituted pyrazoles, the parent (unsubstituted) pyrazole molecule was first synthesized in 1898 by another German chemist, Hans von Pechmann.[3] He achieved this by reacting acetylene (B1199291) with diazomethane.[3]

It was not until over half a century later, in 1959, that the first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from the seeds of watermelons, demonstrating that this heterocyclic core, while a staple of synthetic chemistry, also has a place in the natural world.[1]

The true impact of pyrazole chemistry, however, lies in its application in drug discovery and development. A prime example is the development of celecoxib (B62257) (Celebrex), a selective COX-2 inhibitor widely used as an anti-inflammatory drug, which features a pyrazole core.[1] The journey from Knorr's initial synthesis to the development of sophisticated drugs like celecoxib highlights the enduring importance of this class of compounds.

G cluster_0 Timeline of Pyrazole Discovery 1883 1883 1898 1898 1883->1898  15 years   Knorr Ludwig Knorr coins the term 'pyrazole' and develops the Knorr pyrazole synthesis. 1959 1959 1898->1959  61 years   Pechmann Hans von Pechmann synthesizes the parent pyrazole molecule. 1998 1998 1959->1998  39 years   Natural First natural pyrazole, 1-pyrazolyl-alanine, is isolated. Celecoxib FDA approves Celecoxib, a pyrazole-based COX-2 inhibitor.

Caption: A timeline highlighting key milestones in the discovery and history of pyrazole compounds.

Quantitative Data of Foundational Pyrazole Compounds

The physical properties of the parent pyrazole and some of its simple, historically significant derivatives are summarized in the table below. These early compounds formed the basis for understanding the structure-property relationships of this heterocyclic system.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
PyrazoleC₃H₄N₂68.0868-70186-188
3,5-DimethylpyrazoleC₅H₈N₂96.13106-108218
3-Methyl-1-phenyl-5-pyrazoloneC₁₀H₁₀N₂O174.20128-131333

Key Experimental Protocols

The synthesis of pyrazoles has evolved significantly since the 19th century. Below are detailed methodologies for two key historical and illustrative syntheses.

Knorr Pyrazole Synthesis: The Preparation of 3,5-Dimethylpyrazole

This procedure is a classic example of the Knorr pyrazole synthesis, reacting a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine (B178648) derivative.

Reactants:

Procedure (based on modern adaptations of Knorr's method):

  • Preparation of Hydrazine: If using hydrazine sulfate, it is first dissolved in an aqueous solution of sodium hydroxide to generate the free hydrazine base in situ. This is typically done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. If using hydrazine hydrate, it is dissolved in the chosen solvent (ethanol or water).

  • Reaction with Acetylacetone: Acetylacetone is then added dropwise to the hydrazine solution while maintaining a low temperature (e.g., below 20 °C) with vigorous stirring. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred for a period, often for an hour at room temperature or with gentle heating (e.g., reflux in ethanol) to ensure the reaction goes to completion.

  • Isolation and Purification: The product, 3,5-dimethylpyrazole, can be isolated by various methods depending on the solvent and reactants used. If water is the solvent, the product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent like ether. The crude product is then purified by recrystallization, typically from a non-polar solvent like hexane (B92381) or petroleum ether, to yield colorless crystals.

G cluster_workflow Experimental Workflow: Knorr Pyrazole Synthesis start Start prep_hydrazine Prepare Hydrazine Solution (from Hydrazine Hydrate or Sulfate) start->prep_hydrazine add_diketone Add 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dropwise prep_hydrazine->add_diketone reaction Stir/Reflux to Complete Reaction add_diketone->reaction isolation Isolate Crude Product (Filtration or Extraction) reaction->isolation purification Purify by Recrystallization isolation->purification end End purification->end

Caption: A generalized experimental workflow for the Knorr pyrazole synthesis.

Synthesis of a Pyrazolone: 3-Methyl-1-phenyl-5-pyrazolone

This is a variation of the Knorr synthesis, using a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine) to produce a pyrazolone, a class of compounds with significant biological activity.

Reactants:

Procedure:

  • Reaction Mixture: Equimolar amounts of ethyl acetoacetate and phenylhydrazine are combined in a round-bottom flask. The reaction is often performed neat (without a solvent).

  • Heating: The mixture is heated under reflux, typically at a temperature of 100-120 °C, for about one hour.

  • Crystallization: After cooling, the resulting viscous oil is triturated with a solvent in which the product is sparingly soluble, such as diethyl ether or a mixture of ethanol and water, to induce crystallization.

  • Isolation and Purification: The crude solid product is collected by vacuum filtration and then purified by recrystallization, commonly from ethanol, to yield the pure 3-methyl-1-phenyl-5-pyrazolone.

Signaling Pathways and Mechanisms of Action: The Case of Celecoxib

The clinical and commercial success of many pyrazole-containing compounds stems from their ability to modulate specific biological pathways. Celecoxib, a diaryl-substituted pyrazole, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

The COX-2 enzyme is a key player in the inflammatory cascade. It catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2, which is a precursor for various pro-inflammatory prostaglandins. By selectively inhibiting COX-2, celecoxib reduces the production of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Beyond its anti-inflammatory role, celecoxib has been investigated for its anti-cancer properties. These effects are mediated through various signaling pathways, including the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK-1)/Akt signaling pathway, which is crucial for cell survival and proliferation.

G cluster_pathway Celecoxib Mechanism of Action Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2  substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2  catalyzes Celecoxib Celecoxib Celecoxib->COX2  inhibits PDK1 PDK-1 Celecoxib->PDK1  inhibits Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation  promote Akt Akt PDK1->Akt  activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival  promotes

Caption: Signaling pathway illustrating the mechanism of action of Celecoxib.

Conclusion

From its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of pyrazole is a testament to the power of fundamental organic synthesis. The foundational work of chemists like Knorr and Pechmann paved the way for the development of life-changing medicines. A thorough understanding of the history, synthesis, and mechanism of action of these compounds remains critical for today's researchers as they continue to innovate and develop the next generation of pyrazole-based therapeutics.

References

Theoretical Properties of Pyrazole Carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of pyrazole (B372694) carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2][3] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, stem from their unique structural and electronic characteristics.[1][3] This document delves into the quantum chemical calculations, spectroscopic properties, and molecular interactions that define the behavior of these molecules, offering valuable insights for rational drug design and development.

Structural and Electronic Properties: A Theoretical Perspective

The intrinsic properties of the pyrazole carboxylate scaffold have been extensively investigated using computational methods, primarily Density Functional Theory (DFT). These studies provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Molecular Geometry

DFT calculations have been employed to determine the optimized geometries of various pyrazole carboxylate derivatives, revealing key bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and its interaction with biological targets. For instance, studies on 1H-pyrazole-3-carboxylic acid have provided precise theoretical values for the bond lengths and angles within the pyrazole ring and the attached carboxylate group.

Table 1: Selected Theoretical Bond Lengths and Angles for 1H-Pyrazole-3-Carboxylic Acid

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)N1-N21.337
N2-C31.326
C3-C41.425
C4-C51.381
C5-N11.345
C3-C(O)1.489
Bond Angle (°)N1-N2-C3112.5
N2-C3-C4105.8
C3-C4-C5107.2
C4-C5-N1108.7
C5-N1-N2105.8

Note: These values are illustrative and can vary slightly depending on the specific derivative and computational method used.

Electronic Properties and Reactivity Descriptors

The electronic nature of pyrazole carboxylates is a key determinant of their reactivity and biological activity. Quantum chemical calculations provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For many pyrazole carboxylates, the HOMO is localized on the pyrazole ring, while the LUMO is often distributed over the carboxylate group and any attached aromatic substituents, indicating the likely sites for nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. The red regions (negative potential) indicate areas prone to electrophilic attack, typically around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring. Blue regions (positive potential) highlight areas susceptible to nucleophilic attack.

Table 2: Theoretical Electronic Properties of Representative Pyrazole Carboxylates

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1H-Pyrazole-3-carboxylic acidB3LYP/6-311++G(d,p)-7.21-1.126.09
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateDFT/B3LYP-5.89-1.544.35
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acidPBE/TZ2P-6.45-2.184.27

Spectroscopic Properties: A Combined Experimental and Theoretical Approach

Theoretical calculations play a vital role in interpreting and predicting the spectroscopic signatures of pyrazole carboxylates, including their vibrational and nuclear magnetic resonance spectra.

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations using DFT methods can accurately predict the infrared (IR) spectra of pyrazole carboxylates. The calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR data, aiding in the assignment of characteristic vibrational modes. Key vibrational bands include the O-H stretching of the carboxylic acid, the C=O stretching of the carboxylate group, and various C-N and C-C stretching and bending modes within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts of pyrazole carboxylates. These theoretical calculations can help in the structural elucidation of novel derivatives and in understanding the influence of different substituents on the electronic environment of the pyrazole core.

Biological Activity and Signaling Pathways

The diverse biological activities of pyrazole carboxylates are attributed to their ability to interact with various biological targets and modulate specific signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition

Many pyrazole derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[4][5][6][7] This inhibition blocks the production of prostaglandins, which are key mediators of inflammation.

COX2_Inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Conversion Inflammation Inflammation Prostaglandins->Inflammation Mediation Pyrazole Carboxylate Pyrazole Carboxylate Pyrazole Carboxylate->COX-2 Enzyme Inhibition Anticancer_Pathways cluster_0 Signaling Cascades cluster_1 Cellular Response Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors MAPK Pathway MAPK Pathway Receptors->MAPK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptors->PI3K/Akt/mTOR Pathway NF-kB Pathway NF-kB Pathway Receptors->NF-kB Pathway Proliferation Proliferation MAPK Pathway->Proliferation Survival Survival PI3K/Akt/mTOR Pathway->Survival Metastasis Metastasis NF-kB Pathway->Metastasis Pyrazole Carboxylate Pyrazole Carboxylate Pyrazole Carboxylate->MAPK Pathway Pyrazole Carboxylate->PI3K/Akt/mTOR Pathway Pyrazole Carboxylate->NF-kB Pathway Drug_Design_Workflow Target Identification Target Identification Lead Identification Lead Identification Target Identification->Lead Identification DFT Calculations DFT Calculations Lead Identification->DFT Calculations Structure & Electronics Molecular Docking Molecular Docking DFT Calculations->Molecular Docking ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Synthesis & Bio-evaluation Synthesis & Bio-evaluation ADMET Prediction->Synthesis & Bio-evaluation Lead Optimization Lead Optimization Synthesis & Bio-evaluation->Lead Optimization Lead Optimization->DFT Calculations Knorr_Synthesis beta-Ketoester beta-Ketoester Condensation Condensation beta-Ketoester->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Pyrazolone Pyrazolone Cyclization->Pyrazolone Further Reactions Further Reactions Pyrazolone->Further Reactions Pyrazole Carboxylate Pyrazole Carboxylate Further Reactions->Pyrazole Carboxylate

References

Ethyl 1H-Pyrazole-4-Carboxylate: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrazole (B372694) core is a key pharmacophore in numerous biologically active compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 37622-90-5[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Melting Point 78-80 °C[1]
Boiling Point 138-140 °C at 3 mmHg[1]
Appearance White to off-white solid[1]
Purity ≥ 99% (HPLC)[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility in terms of starting materials and reaction conditions. The choice of method often depends on factors such as desired scale, cost, and available equipment.

Synthesis Methodologies
MethodStarting MaterialsReagents and ConditionsYieldAdvantages/Disadvantages
From Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate, Hydrazine (B178648)Ethanol (B145695), Ice bath to room temperature, 17 hours72.4%Good yield, but the starting material may not be readily available.[1]
From 1H-Pyrazole-4-carboxylic acid 1H-Pyrazole-4-carboxylic acid, EthanolThionyl chloride, 0 °C to room temperature, 3 hours80.0%Readily available starting materials, good yield. Thionyl chloride is corrosive and requires careful handling.[1]
One-Pot, Microwave-Assisted Synthesis Benzophenone hydrazones, Ethyl acetoacetateSolvent-free, Microwave irradiationQuantitativeEnvironmentally friendly (solvent-free), rapid reaction times, and excellent yields.[2]
One-Pot, Three-Component Reaction Phenylhydrazine, Benzaldehyde, Ethyl acetoacetate[bmim][FeCl4] (magnetic ionic liquid), Flow oxygen75-92%Green and efficient process with a recyclable catalyst.[3]
Detailed Experimental Protocols

Method 1: From Ethyl 2-formyl-3-oxopropanoate

To a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol, cooled in an ice bath, hydrazine (6.2 g, 193 mmol) is slowly added.[1] The reaction mixture is then stirred at room temperature for 17 hours. After completion of the reaction, the ethanol is removed by vacuum distillation. The resulting residue is purified by silica (B1680970) gel column chromatography using a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) as the eluent to afford this compound as yellow crystals (19.4 g, 72.4% yield).[1]

Method 2: From 1H-Pyrazole-4-carboxylic acid

To a solution of 1H-pyrazole-4-carboxylic acid (1 g, 8.92 mmol) in 10 mL of ethanol at 0 °C, thionyl chloride (1.6 g, 13.38 mmol) is added.[1] The mixture is stirred at room temperature for 3 hours. The reaction progress is monitored by TLC. Upon completion, the volatile components are evaporated to dryness. The residue is diluted with water and extracted with a 10% solution of ethanol in dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (15% ethyl acetate in hexane) to yield this compound as an off-white solid (1.0 g, 80.0% yield).[1]

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The pyrazole scaffold is a prominent feature in many approved drugs and clinical candidates due to its ability to form key interactions with biological targets.

Anti-inflammatory and Analgesic Agents

A significant application of this compound is in the development of anti-inflammatory and analgesic drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4]

Quantitative Data on Biological Activity of Pyrazole Derivatives

CompoundTargetActivity (IC₅₀)In Vivo EfficacyReference
Celecoxib COX-20.04 µM-[5]
Compound 1 COX-20.31 µmol/LED₅₀ = 74.3 mg/kg (rat paw edema)[6]
Compound AD 532 COX-2Less potent than celecoxibEffective in formalin-induced hyperalgesia and hot-plate tests[4]
Compounds 5u and 5s COX-21.79 µM and 2.51 µM, respectively80.63% and 78.09% inhibition of inflammation, respectively[7]
Compounds 5f and 6f COX-21.50 µM and 1.15 µM, respectively-[8]
FR140423 COX-2150-fold more selective for COX-2 over COX-1More potent than indomethacin (B1671933) in carrageenin-induced paw edema[9]
Pyrazolone Derivative 9b COX-1/COX-2Equal inhibitionMost active analgesic in writhing test[10][11]

Signaling Pathway of p38 MAPK Inhibition by Pyrazole Derivatives

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is another important target for pyrazole-based anti-inflammatory drugs. This pathway is involved in the production of pro-inflammatory cytokines.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (ASK1, TAK1) Stress_Stimuli->MAPKKK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Pyrazole_Inhibitor Pyrazole-based Inhibitor (e.g., from this compound) Pyrazole_Inhibitor->p38_MAPK Inflammatory_Response Inflammatory Response (Cytokine Production) Downstream_Targets->Inflammatory_Response

Caption: The p38 MAPK signaling cascade and the point of inhibition by pyrazole-based compounds.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

carrageenan_paw_edema_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Drug_Administration Drug Administration (Oral gavage of test compound, e.g., pyrazole derivative) Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Subplantar injection in the right hind paw) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Calculate_Edema Calculate Paw Edema Volume Paw_Volume_Measurement->Calculate_Edema Calculate_Inhibition Calculate Percentage Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Inhibition->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay to assess anti-inflammatory activity.

Synthesis of Celecoxib Analogs

This compound is a precursor for the synthesis of various heterocyclic systems, including analogs of the well-known COX-2 inhibitor, Celecoxib.

Logical Workflow for the Synthesis of a Celecoxib Analog

celecoxib_synthesis_workflow Start This compound Step1 N-Arylation (e.g., with a substituted phenylboronic acid under Suzuki coupling conditions) Start->Step1 Intermediate1 Ethyl 1-Aryl-1H-pyrazole-4-carboxylate Step1->Intermediate1 Step2 Introduction of the second aryl group (e.g., Suzuki coupling at C5 position after halogenation) Intermediate1->Step2 Intermediate2 1,5-Diaryl-1H-pyrazole-4-carboxylate Step2->Intermediate2 Step3 Hydrolysis of the ester Intermediate2->Step3 Intermediate3 1,5-Diaryl-1H-pyrazole-4-carboxylic acid Step3->Intermediate3 Step4 Amidation to introduce the sulfonamide moiety Intermediate3->Step4 End Celecoxib Analog (Diarylpyrazole with sulfonamide) Step4->End

Caption: A logical workflow for the multi-step synthesis of a Celecoxib analog starting from this compound.

Conclusion

This compound is a cornerstone building block in the synthesis of medicinally important pyrazole derivatives. Its versatile reactivity allows for the construction of diverse molecular architectures with a wide spectrum of biological activities. The continued exploration of new synthetic methodologies and the development of novel therapeutics based on this scaffold underscore its enduring importance in the field of drug discovery. This guide provides a foundational understanding for researchers and scientists to leverage the potential of this compound in their drug development endeavors.

References

The Pyrazole Ring: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole (B372694) ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This has led to the development of a multitude of clinically successful drugs across diverse therapeutic areas. This technical guide delves into the profound biological significance of the pyrazole core, exploring its role as a versatile pharmacophore in a vast array of FDA-approved drugs. We will examine the molecular mechanisms of action of key pyrazole-containing drugs, present quantitative structure-activity relationship data, and provide illustrative signaling pathways and experimental workflows to offer a comprehensive resource for professionals in drug discovery and development.

Introduction: The Enduring Importance of the Pyrazole Moiety

First synthesized by Ludwig Knorr in 1883, pyrazole and its derivatives have evolved from chemical curiosities to indispensable tools in the pharmaceutical industry. The pyrazole nucleus is a feature of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][2][3][4][5] Its metabolic stability and synthetic tractability further enhance its appeal as a central building block in drug design.[6] The N-1 and N-2 atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively, facilitating strong and specific interactions with biological macromolecules.[7] This versatility has led to a significant increase in the number of pyrazole-containing drugs approved by the FDA in the last decade, solidifying its status as a truly privileged scaffold in medicinal chemistry.[6][7]

The Pyrazole Pharmacophore in FDA-Approved Drugs

The pyrazole core is a key structural feature in a remarkable number of commercially successful pharmaceuticals. These drugs target a wide array of proteins, including enzymes and receptors, demonstrating the broad applicability of the pyrazole scaffold. A recent analysis of USFDA-approved drugs from 2014 to 2023 revealed that 20 drugs contained a pyrazole scaffold, with a significant portion targeting various forms of cancer.[[“]][9]

Table 1: Prominent FDA-Approved Drugs Containing a Pyrazole Moiety

Drug NameBrand NameTherapeutic AreaMolecular Target
Celecoxib (B62257)CelebrexAnti-inflammatoryCyclooxygenase-2 (COX-2)[10][11]
Sildenafil (B151)Viagra, RevatioErectile Dysfunction, Pulmonary HypertensionPhosphodiesterase-5 (PDE5)[12][13][14]
RimonabantAcomplia (withdrawn)Anti-obesityCannabinoid Receptor 1 (CB1)[15][16]
IbrutinibImbruvicaOncologyBruton's tyrosine kinase (BTK)[6]
RuxolitinibJakafiOncology, MyelofibrosisJanus kinase (JAK) 1 and 2[6]
AxitinibInlytaOncologyVascular endothelial growth factor receptors (VEGFRs)[6]
NiraparibZejulaOncologyPoly (ADP-ribose) polymerase (PARP)[6]
BaricitinibOlumiantRheumatoid ArthritisJanus kinase (JAK) 1 and 2[6]
LenacapavirSunlencaAntiviral (HIV)HIV-1 capsid protein[6]
RiociguatAdempasPulmonary HypertensionSoluble guanylate cyclase (sGC)[6]

Mechanisms of Action and Signaling Pathways

The biological activity of pyrazole-containing drugs is intrinsically linked to their ability to modulate specific signaling pathways. Below, we explore the mechanisms of three well-known examples.

Celecoxib: Selective COX-2 Inhibition for Anti-Inflammatory Action

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[10][11] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection, celecoxib reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17] Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anticancer properties, which are thought to involve the induction of apoptosis and inhibition of angiogenesis.[10][17][19]

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Catalyzes Conversion Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates

Caption: Signaling pathway of Celecoxib's anti-inflammatory action.

Sildenafil: PDE5 Inhibition for Vasodilation

Sildenafil, widely known as Viagra, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[12][13][14] PDE5 is the primary enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[12][20] During sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cGMP.[14] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in increased blood flow.[13][14] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[12][21]

Sildenafil_Pathway cluster_cell Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP 5'-GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil via PDE5 inhibition.

Rimonabant: CB1 Receptor Inverse Agonism for Appetite Suppression

Rimonabant, though withdrawn from the market due to psychiatric side effects, is a classic example of a pyrazole-based drug targeting the central nervous system.[15][16] It acts as an inverse agonist of the cannabinoid receptor 1 (CB1).[15][22] The endocannabinoid system, including the CB1 receptor, plays a crucial role in regulating appetite and energy balance.[22][23] By binding to and inactivating the CB1 receptor, Rimonabant effectively blocks the appetite-stimulating effects of endogenous cannabinoids, leading to reduced food intake and weight loss.[16][24]

Rimonabant_Workflow cluster_neuron Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Appetite_Stimulation Appetite Stimulation CB1_Receptor->Appetite_Stimulation Leads to Appetite_Suppression Appetite Suppression CB1_Receptor->Appetite_Suppression Results in Rimonabant Rimonabant Rimonabant->CB1_Receptor Inverse Agonist (Inactivates)

Caption: Logical workflow of Rimonabant's effect on appetite.

Quantitative Data on Biological Activities

The biological potency of pyrazole derivatives is often quantified using metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). This data is crucial for structure-activity relationship (QSAR) studies and for optimizing lead compounds.[25][26][27][28][29]

Table 2: Selected Biological Activities of Pyrazole Derivatives

Compound ClassTargetExample CompoundIC50 / % InhibitionReference
Anti-inflammatoryCOX-2Compound 125bSI = 9.31[30]
Anti-inflammatoryCOX-2Methoxy-substituted pyrazoleED50 = 55.83 µmol/kg[30]
AnticancerHTC-116 cellsCompound 157IC50 = 1.51 µM[30]
AnticancerMCF-7 cellsCompound 158IC50 = 7.68 µM[30]
AnticancerPI3 KinaseCompound 43IC50 = 0.25 µM (MCF7 cells)[31]
AnticancerCDK2Compound 36IC50 = 0.199 µM[31]
AntibacterialDapECompound 7o (R2 = 2-pyridyl)63.2% inhibition[32]
AntibacterialTopoisomerase IITetrahydroindazole analogsPotent activity[33]
Enzyme InhibitionUreaseCompounds 1, 2, 3Selective inhibitors[34]
Enzyme InhibitionButyrylcholinesteraseCompound 4Selective inhibitor[34]

Experimental Protocols: A General Overview

The discovery and development of novel pyrazole-based drugs involve a multi-step process encompassing synthesis, characterization, and biological evaluation.

General Synthesis of Pyrazole Derivatives

A common and versatile method for synthesizing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The specific substituents on the pyrazole ring can be readily varied by choosing the appropriate starting materials.[4][35]

Pyrazole_Synthesis_Workflow Start Start Dicarbonyl Select 1,3-Dicarbonyl Compound Start->Dicarbonyl Hydrazine Select Hydrazine Derivative Start->Hydrazine Reaction Condensation Reaction Dicarbonyl->Reaction Hydrazine->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening End End Biological_Screening->End

Caption: General experimental workflow for pyrazole synthesis and evaluation.

In Vitro Biological Evaluation

Objective: To determine the biological activity and potency of the synthesized pyrazole derivatives against a specific target (e.g., enzyme, receptor, or cell line).

General Protocol for Enzyme Inhibition Assay (e.g., COX-2):

  • Reagents and Materials: Purified recombinant human COX-2 enzyme, arachidonic acid (substrate), assay buffer, detection reagents, synthesized pyrazole compounds, and a known inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure: a. Prepare serial dilutions of the test compounds and the positive control. b. In a microplate, add the COX-2 enzyme to the assay buffer. c. Add the test compounds or control to the wells and incubate for a specified time to allow for binding. d. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. e. Incubate for a defined period at a controlled temperature. f. Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorometric, or luminometric).

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Cell-Based Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Culture the target cancer cell line (e.g., MCF-7) in appropriate media and conditions.

  • Assay Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the synthesized pyrazole compounds for a specified duration (e.g., 24, 48, or 72 hours). c. Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. b. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Perspectives

The pyrazole ring has unequivocally established its significance in the landscape of drug discovery and development. Its remarkable versatility as a pharmacophore continues to be exploited in the design of novel therapeutic agents with a wide range of biological activities.[1][2][3][6] The ever-expanding number of pyrazole-containing drugs in clinical use and in various stages of clinical trials is a testament to its enduring value.[7] Future research will undoubtedly focus on the development of more selective and potent pyrazole derivatives, leveraging computational tools for rational drug design and exploring novel biological targets. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs and advancing human health.

References

Ethyl 1H-Pyrazole-4-carboxylate: A Technical Guide to Unlocking Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique structural features and synthetic accessibility make it a valuable scaffold for the development of novel compounds with a wide range of biological activities and material properties.[3][4] This technical guide provides an in-depth overview of potential research areas for this compound, complete with experimental protocols, quantitative data, and visualizations to facilitate further investigation.

Core Chemical and Physical Properties

This compound is a white to off-white solid with a melting point of 77-80 °C.[1] Its molecular formula is C₆H₈N₂O₂, and it has a molecular weight of 140.14 g/mol .[5]

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂[5]
Molecular Weight140.14 g/mol [5]
Melting Point77 - 80 °C[1]
AppearanceWhite to off-white solid[1]
CAS Number37622-90-5[5]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and effective approach involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine (B178648).[6]

Experimental Protocol: Synthesis from Ethyl 2-formyl-3-oxopropanoate[6]

Materials:

Procedure:

  • Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate dissolved in 150 mL of ethanol.

  • Stir the reaction mixture at room temperature for 17 hours.

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate.

  • Collect the fractions containing the product and concentrate to obtain this compound as yellow crystals.

Yield: 19.4 g (72.4%)

A one-pot, three-component reaction has also been developed for the synthesis of pyrazole (B372694) 4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid as a recyclable catalyst.[7] This method offers advantages such as being environmentally friendly, having a high yield, and ease of operation.[7]

Potential Research Areas and Applications

The pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs.[8][9] this compound serves as a crucial starting material for the synthesis of a diverse array of bioactive molecules.

Medicinal Chemistry

The pyrazole nucleus is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[4][10][11]

a) Kinase Inhibitors for Oncology:

Derivatives of this compound have shown promise as inhibitors of various kinases implicated in cancer progression, such as Aurora kinases A and B.[12] The development of selective kinase inhibitors is a major focus in targeted cancer therapy.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Signaling_Cascade Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Aurora_Kinases Aurora Kinases (A and B) Cell_Cycle_Progression Cell Cycle Progression & Proliferation Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis inhibition leads to Pyrazole_Derivative Ethyl 1H-pyrazole- 4-carboxylate Derivative Pyrazole_Derivative->Aurora_Kinases inhibit

b) Anti-inflammatory Agents:

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib (B62257) being a prominent example.[13] Research is ongoing to develop novel pyrazole-based compounds with improved efficacy and safety profiles, targeting enzymes like cyclooxygenase (COX).[13]

c) Antimicrobial Agents:

The pyrazole-4-carboxamide scaffold has been extensively investigated for its antibacterial and antifungal properties.[6][14][15] Structure-activity relationship (SAR) studies can guide the synthesis of more potent antimicrobial agents.

d) Neurodegenerative Diseases:

Recent studies have explored the potential of pyrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[4][16] These compounds can act on various targets, including enzymes and receptors involved in the pathology of these diseases.[4]

Agrochemicals

This compound is a key intermediate in the synthesis of modern fungicides and herbicides.[1][2][13]

a) Fungicides:

Pyrazole carboxamides are a significant class of fungicides that act by inhibiting succinate (B1194679) dehydrogenase (SDH) in the fungal respiratory chain.[13]

b) Herbicides:

Derivatives of pyrazole-4-carboxylic acid have been patented as potent herbicides, offering new solutions for weed management in agriculture.[3]

Materials Science

The incorporation of this compound into polymers and coatings can enhance their thermal stability, durability, and other material properties.[1][2] This opens up avenues for the development of advanced materials with tailored functionalities.

Experimental Protocols for Derivatization and Biological Evaluation

The versatility of this compound allows for a wide range of chemical modifications. N-alkylation is a common strategy to introduce structural diversity and modulate biological activity.

Experimental Protocol: N-Alkylation of this compound[17]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., dimethylformamide - DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated pyrazole.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Start Dissolve Ethyl 1H-pyrazole- 4-carboxylate in DMF Add_Base Add K₂CO₃ Start->Add_Base Stir1 Stir at RT (30 min) Add_Base->Stir1 Add_Alkyl_Halide Add Alkyl Halide Stir1->Add_Alkyl_Halide Stir2 Stir at RT (12-24h) Add_Alkyl_Halide->Stir2 Quench Dilute with Water Stir2->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated N-alkylated pyrazole

Biological Evaluation

The biological activity of newly synthesized pyrazole derivatives can be assessed using a variety of in vitro and in vivo assays.

Antimicrobial Activity: The antimicrobial potential of pyrazole-4-carboxamide derivatives can be evaluated against a panel of Gram-positive and Gram-negative bacteria and fungal strains using standard microdilution methods to determine the minimum inhibitory concentration (MIC).[5][6]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Derivative 6a---[5]
Derivative 6f---[5]
Derivative 6g---[5]
Data not available in the provided search results.

Kinase Inhibitory Activity: The inhibitory potency of pyrazole derivatives against specific kinases can be determined using enzymatic assays. The IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is a key parameter.[12]

CompoundAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Reference
Derivative 6k16.320.2[12]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activity.[17][18] These models can be used to predict the activity of new compounds and to guide the design of more potent molecules.[17]

QSAR_Logic Structures Set of Pyrazole Derivatives with Known Biological Activity Descriptors Calculate Molecular Descriptors (e.g., steric, electronic, hydrophobic) Structures->Descriptors Model Develop Statistical Model (e.g., MLR, PLS) Descriptors->Model Validation Validate the Model (Internal and External) Model->Validation Prediction Predict Activity of New/Untested Compounds Validation->Prediction If Valid Design Design New Derivatives with Enhanced Activity Prediction->Design

Conclusion and Future Outlook

This compound is a highly valuable and versatile scaffold with immense potential for future research and development. The exploration of novel derivatives in the areas of targeted cancer therapy, neurodegenerative diseases, and advanced agrochemicals is particularly promising. Furthermore, the application of this building block in materials science for the creation of functional polymers and coatings represents an exciting and underexplored frontier. The synthetic accessibility and the rich chemical space that can be explored from this starting material ensure its continued importance in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 1H-Pyrazole-4-carboxylate from Diethyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 1H-pyrazole-4-carboxylate, a valuable building block in pharmaceutical and agrochemical research. The described two-step synthesis commences with a Claisen condensation of diethyl oxalate (B1200264) and ethyl acetate (B1210297) to yield an intermediate, which is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to afford the target pyrazole (B372694) derivative. Detailed experimental protocols, quantitative data, and safety precautions are provided to ensure reproducible and safe execution of the synthesis.

Introduction

Pyrazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] this compound, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules.[4] Its versatile structure allows for further functionalization, making it a crucial component in the development of novel therapeutic agents and agrochemicals, such as herbicides and fungicides.[4] This protocol outlines a reliable and scalable laboratory synthesis of this compound.

Reaction Scheme

The synthesis of this compound from diethyl oxalate is a two-step process:

Step 1: Claisen Condensation Diethyl oxalate undergoes a crossed Claisen condensation with ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form the sodium salt of diethyl oxalacetate (B90230). Acidification then yields ethyl 2-formyl-3-oxopropanoate.

Step 2: Pyrazole Formation (Knorr Pyrazole Synthesis) The intermediate, ethyl 2-formyl-3-oxopropanoate, is then reacted with hydrazine hydrate. This reaction proceeds via a condensation and subsequent cyclization to form the stable aromatic pyrazole ring of this compound.[4][5]

Experimental Protocols

Step 1: Synthesis of Sodium Diethyl Oxalacetate

This procedure is adapted from a patented method for the preparation of sodium diethyl oxalacetate.[6]

Materials:

  • Diethyl oxalate (freshly distilled)

  • Ethyl acetate

  • 21% solution of sodium ethoxide in ethanol (B145695)

  • Ice bath

Equipment:

  • Two-liter reaction kettle equipped with a mechanical stirrer, addition funnel, thermometer, and thermowatch.

Procedure:

  • A mixture of 150 grams of freshly distilled diethyl oxalate and 91.1 grams of ethyl acetate is added to the reaction kettle.[6]

  • The contents of the kettle are cooled to a temperature between 0°C and 15°C using an ice bath.[6]

  • 325 grams of a 21% solution of sodium ethoxide in ethanol are then added dropwise into the kettle via the addition funnel, while maintaining the reaction temperature between 5°C and 10°C.[6]

  • The mixture is stirred mechanically during the addition and for an additional 4 hours at a temperature of 5°C to 15°C.[6]

  • After the stirring period, the product mixture is heated to 75°C for approximately 30 minutes.[6]

  • The resulting free-flowing slurry contains the sodium salt of diethyl oxalacetate, which can be filtered and washed with ethanol for use in the next step.

Step 2: Synthesis of this compound

Materials:

  • Sodium Diethyl Oxalacetate (from Step 1) or commercial Ethyl 2-formyl-3-oxopropanoate

  • Hydrazine hydrate

  • Ethanol

  • Ice bath

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (B109758)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve the sodium diethyl oxalacetate from the previous step in ethanol. Alternatively, dissolve 27.6 g (192 mmol) of commercial ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine hydrate to the cooled solution with stirring.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol from the reaction mixture by vacuum distillation using a rotary evaporator.

  • The resulting residue is then purified by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and evaporate the solvent to yield this compound as yellow crystals.

Data Presentation

ParameterStep 1: Sodium Diethyl OxalacetateStep 2: this compound
Starting Materials Diethyl oxalate, Ethyl acetate, Sodium ethoxideEthyl 2-formyl-3-oxopropanoate, Hydrazine hydrate
Solvent EthanolEthanol
Reaction Temperature 0°C to 15°C, then 75°C[6]Ice bath, then Room Temperature
Reaction Time ~4.5 hours[6]17 hours
Product Sodium salt of diethyl oxalacetateThis compound
Yield Not specified, used in situ72.4% (from ethyl 2-formyl-3-oxopropanoate)
Purification FiltrationSilica gel column chromatography
Appearance Free-flowing slurry[6]Yellow crystals

Characterization Data for this compound:

AnalysisData
¹H-NMR (CDCl₃/TMS, δ ppm) 8.08 (2H, s), 5.30 (1H, s), 4.31 (2H, q), 1.36 (3H, t)
LC-MS (m/z) 141.0 [M+H]⁺

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Formation diethyl_oxalate Diethyl Oxalate intermediate Ethyl 2-formyl-3-oxopropanoate diethyl_oxalate->intermediate NaOEt, EtOH ethyl_acetate Ethyl Acetate ethyl_acetate->intermediate final_product This compound intermediate->final_product EtOH hydrazine Hydrazine Hydrate hydrazine->final_product

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: Mix Diethyl Oxalate & Ethyl Acetate cool Cool to 0-15°C start->cool add_base Add Sodium Ethoxide Solution (0-15°C) cool->add_base react1 Stir for 4 hours (5-15°C) add_base->react1 heat Heat to 75°C for 30 min react1->heat intermediate_formation Intermediate: Sodium Diethyl Oxalacetate Slurry heat->intermediate_formation dissolve Dissolve Intermediate in Ethanol intermediate_formation->dissolve add_hydrazine Add Hydrazine Hydrate (ice bath) dissolve->add_hydrazine react2 Stir for 17 hours (Room Temp) add_hydrazine->react2 evaporate Evaporate Solvent react2->evaporate purify Purify by Column Chromatography evaporate->purify product Final Product: this compound purify->product

Caption: Step-by-step workflow for the synthesis and purification process.

Safety Precautions

  • Sodium ethoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with ethanol to produce sodium ethoxide from sodium metal is highly exothermic and produces flammable hydrogen gas; it should be performed in a well-ventilated fume hood.

  • Diethyl oxalate and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Applications in Research and Drug Development

This compound is a versatile scaffold in the synthesis of a wide array of biologically active compounds.

  • Pharmaceutical Development: It is a key precursor for the synthesis of various pharmaceutical agents.[4] Pyrazole derivatives have shown efficacy as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3][5] This compound provides a foundational structure for modifications to optimize biological activity and pharmacokinetic properties in drug discovery programs.[4]

  • Agrochemical Chemistry: This pyrazole derivative is utilized as a building block for the creation of novel herbicides and fungicides, contributing to advancements in crop protection and management.[4]

  • Material Science: The compound can be integrated into polymers and coatings to enhance material characteristics such as thermal stability and durability.[4]

The straightforward synthesis and the chemical versatility of this compound make it an invaluable tool for researchers in both academic and industrial settings.

References

Application Notes and Protocols for the One-Pot Synthesis of Pyrazole 4-Carboxylic Acid Ethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of pyrazole (B372694) 4-carboxylic acid ethyl ester derivatives, a crucial scaffold in medicinal chemistry and drug development. The described methods offer advantages such as operational simplicity, the use of environmentally friendly catalysts, and good to excellent yields.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The pyrazole 4-carboxylic acid ethyl ester core is a key building block for the synthesis of more complex pharmaceutical agents. Traditional multi-step syntheses of these derivatives can be time-consuming and generate significant waste. The one-pot, multi-component reactions detailed below provide a streamlined and efficient alternative.

Protocol 1: Magnetic Ionic Liquid-Catalyzed Three-Component Synthesis

This protocol outlines a green and efficient one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives using a recyclable magnetic ionic liquid catalyst, 1-buthyl-3-methyl-immidazolium tetrachloroferrate ([bmim][FeCl4]), with flow oxygen as the oxidant. The reaction proceeds via a three-component condensation of a hydrazine (B178648), an aldehyde, and a β-ketoester.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine (B124118) (1 mmol), benzaldehyde (B42025) (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), and [bmim][FeCl4] (as catalyst).

  • Reaction Conditions: Stir the mixture at room temperature under a continuous flow of oxygen.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add ethyl acetate (B1210297) to the reaction mixture.

  • Catalyst Separation: Separate the magnetic ionic liquid catalyst using an external magnet. The catalyst can be washed with ethyl acetate, dried under vacuum, and reused.[1]

  • Product Isolation: Evaporate the solvent from the product solution.

  • Purification: Recrystallize the crude product from isopropanol (B130326) to obtain the pure pyrazole 4-carboxylic acid ethyl ester derivative.[1]

Data Summary

The following table summarizes the yields for a variety of synthesized derivatives using the magnetic ionic liquid-catalyzed protocol.[1]

EntryHydrazineAldehydeProductYield (%)
1PhenylhydrazineBenzaldehydeEthyl 1,3-diphenyl-1H-pyrazole-4-carboxylate92
2Phenylhydrazine4-ChlorobenzaldehydeEthyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate88
3Phenylhydrazine4-MethylbenzaldehydeEthyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate90
4Phenylhydrazine4-MethoxybenzaldehydeEthyl 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylate85
5Hydrazine HydrateBenzaldehydeEthyl 3-phenyl-1H-pyrazole-4-carboxylate75

Protocol 2: One-Pot Synthesis from Arenes and Carboxylic Acids

This protocol describes a rapid and efficient "one-pot" synthesis of pyrazoles starting from (hetero)arenes and carboxylic acids. The methodology involves the sequential formation of ketones and β-diketones, followed by heterocyclization with hydrazine.[2][3][4]

Experimental Protocol
  • Diketone Synthesis: In a suitable reaction vessel, perform a TfOH/TFAA-mediated "one-pot" synthesis of a 1,3-diketone from a methylarylketone, an arene, and a carboxylic acid.[2]

  • Cyclization: Without isolation of the intermediate diketone, add hydrazine to the reaction mixture.

  • Reaction Conditions: The conversion of the dicarbonyl compound to the 3,5-disubstituted pyrazole is carried out under Knorr reaction conditions.[2]

  • Work-up and Purification: Standard aqueous work-up followed by purification techniques such as column chromatography or recrystallization can be employed to isolate the final pyrazole product.

General Workflow for One-Pot Pyrazole Synthesis

The following diagram illustrates the generalized workflow for the one-pot synthesis of pyrazole derivatives.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_end Final Product A Hydrazine Derivative D Mixing of Reactants & Catalyst A->D B 1,3-Dicarbonyl Compound (or precursors) B->D C Aldehyde/Arene C->D E Reaction under Optimized Conditions (Temperature, Time, Solvent) D->E F Catalyst Removal (if applicable) E->F G Solvent Evaporation F->G H Purification (Recrystallization/ Chromatography) G->H I Pure Pyrazole Derivative H->I

Caption: General workflow for one-pot pyrazole synthesis.

Reaction Scheme: Three-Component Synthesis

The diagram below outlines the chemical transformation in the three-component one-pot synthesis of ethyl 1,3,5-trisubstituted-pyrazole-4-carboxylates.

Caption: Three-component reaction for pyrazole synthesis.

Conclusion

The one-pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives represents a significant advancement over classical multi-step methods. These protocols offer high efficiency, operational simplicity, and, in the case of magnetic ionic liquid catalysis, a greener chemical process. These methods are highly valuable for researchers in medicinal chemistry and drug development, facilitating the rapid generation of diverse pyrazole libraries for biological screening.

References

Ethyl 1H-Pyrazole-4-Carboxylate: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block integral to the fields of medicinal chemistry and agrochemical research. Its unique structural features, including multiple sites for functionalization, make it an ideal starting material for the synthesis of a diverse array of complex molecules. This pyrazole (B372694) derivative serves as a key intermediate in the development of various bioactive compounds, including pharmaceuticals targeting neurological disorders and kinase-mediated diseases, as well as innovative herbicides and fungicides.[1] Its utility is further enhanced by its straightforward synthesis and the reactivity of its ester and pyrazole ring functionalities.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in organic synthesis, aimed at researchers, scientists, and professionals in drug development and agrochemical industries.

Synthetic Applications

This compound is a valuable precursor for a range of chemical transformations, enabling the construction of complex molecular architectures. Key applications include its use in the synthesis of fused heterocyclic systems, substituted pyrazoles through cross-coupling reactions, and as a scaffold for the development of potent kinase inhibitors and other therapeutic agents.

Synthesis of Fused Pyrazole Systems

The pyrazole ring and the ethyl carboxylate group provide two reactive centers for the construction of fused bicyclic and polycyclic systems. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can be diazotized and coupled with active methylene (B1212753) compounds to yield pyrazolo[5,1-c][1][2][3]triazine derivatives. It can also be reacted with substituted cinnamonitriles to produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.

Cross-Coupling Reactions

Functionalization of the pyrazole ring at various positions through cross-coupling reactions is a powerful strategy for creating diverse molecular libraries. Halogenated derivatives of this compound, such as the 3-iodo or 3-bromo analogs, are excellent substrates for palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Synthesis of Bioactive Molecules

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. This compound serves as a key starting material for the synthesis of several important pharmaceutical agents.

Regadenoson (B1679255): A notable example is the synthesis of Regadenoson, a selective A2A adenosine (B11128) receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging.[4] The synthesis involves the cyclization of 2-hydrazinoadenosine with a derivative of this compound, followed by amidation.[2][5]

Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. This compound and its derivatives are instrumental in the synthesis of inhibitors for various kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fms-like Tyrosine Kinase 3 (FLT3), and Apoptosis Signal-regulating Kinase 1 (ASK1). These inhibitors are being investigated for the treatment of inflammatory diseases and cancers. For example, pyrazolopyrimidine inhibitors of IRAK4 have been developed from ethyl 3-amino-1H-pyrazole-4-carboxylate.

Agrochemicals: In the agrochemical sector, derivatives of this compound are used to synthesize potent fungicides and herbicides. The resulting pyrazole carboxanilides have shown significant fungicidal activity.

Experimental Protocols

The following protocols are representative examples of the synthetic utility of this compound and its derivatives.

Protocol 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of a substituted pyrazole, a common intermediate in the development of agrochemicals.

Reaction Scheme:

Materials:

Procedure:

  • To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate (132 g) in ethanol (600 mL) at 0 °C, slowly add a solution of methyl hydrazine (29 mL) in ethanol (100 mL) dropwise.

  • After the addition is complete, heat the reaction mixture at reflux for 2 hours.

  • Cool the reaction mixture and concentrate in vacuo.

  • The crude product can be purified by chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the pure product.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Ethyl 3-iodo-1H-pyrazole-4-carboxylate

This protocol provides a general method for the palladium-catalyzed cross-coupling of a halogenated pyrazole with a boronic acid, a key reaction in the synthesis of kinase inhibitors.

Reaction Scheme:

Materials:

  • Ethyl 3-iodo-1H-pyrazole-4-carboxylate

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the ethyl 3-iodo-1H-pyrazole-4-carboxylate (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the degassed solvent system.

  • Bubble an inert gas through the mixture for 15-20 minutes to ensure an oxygen-free environment.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7][8]

Protocol 3: Synthesis of 1-[6-Amino-9-(β-D-ribofuranosyl)-9H-purin-2-yl]-N-methyl-1H-pyrazole-4-carboxamide (A key intermediate for Regadenoson)

This protocol outlines a key step in the synthesis of the pharmaceutical agent Regadenoson.

Reaction Scheme:

Caption: Synthetic workflow using this compound.

signaling_pathway tlr_il1r TLR / IL-1R myd88 MyD88 tlr_il1r->myd88 irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nf_kb NF-κB ikk->nf_kb inflammation Inflammatory Response nf_kb->inflammation inhibitor Pyrazole-based IRAK4 Inhibitor inhibitor->irak4

Caption: Inhibition of the IRAK4 signaling pathway by a pyrazole derivative.

References

Application Notes and Protocols: Ethyl 1H-Pyrazole-4-Carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyrazole (B372694) core is a privileged scaffold found in numerous biologically active compounds and approved drugs. This document provides a detailed overview of the applications of this compound in the development of novel therapeutic agents, focusing on its role in the synthesis of anti-inflammatory, analgesic, and anticancer compounds, particularly kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives, along with visual representations of relevant signaling pathways and workflows, are provided to facilitate further research and drug discovery efforts.

Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules.[1][2] Its unique structural features allow for facile chemical modifications at various positions of the pyrazole ring, enabling the generation of compound libraries with a wide spectrum of pharmacological activities.[1][3]

Anti-inflammatory and Analgesic Agents

Derivatives of this compound have demonstrated significant potential as anti-inflammatory and analgesic agents.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[4] By selectively targeting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][6]

Anticancer Agents and Kinase Inhibitors

The pyrazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy. This compound is a valuable precursor for the synthesis of potent inhibitors of various kinases implicated in cancer cell proliferation, survival, and angiogenesis.[7][8][9] These include c-Jun N-terminal kinases (JNK), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), particularly the V600E mutant, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[8][9][10]

Data Presentation

Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
Compound IDBiological TargetAssayActivityReference
2e Chemotaxis InhibitionfMLP-OMe induced neutrophil chemotaxisIC50: 0.19–2 nM[3]
3a Anti-inflammatoryCarrageenan-induced paw edema (rat)Significant activity at 25 mg/kg[5][6]
3c Anti-inflammatoryCarrageenan-induced paw edema (rat)Significant activity at 25 mg/kg[5][6]
3d Anti-inflammatoryCarrageenan-induced paw edema (rat)Significant activity at 25 mg/kg[5][6]
LQFM-008 Anti-inflammatoryCarrageenan-induced paw edemaReduced edema at 15 and 30 mg/kg[11]
LQFM-008 AnalgesicFormalin test (neurogenic and inflammatory phases)Reduced licking time at 15 and 30 mg/kg[11]
2f Anti-inflammatoryCarrageenan-induced paw edema (rat)Significant activity[12]
2e Anti-inflammatoryCarrageenan-induced paw edema (rat)Significant activity[12]
Table 2: Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseAssay TypeIC50Reference
23d JNK1Kinase activity assay2 nM[8]
23c JNK2Kinase activity assay57 nM[8]
23b JNK2Kinase activity assay125 nM[8]
23b BRAF(V600E)Kinase activity assay98 nM[8]
23c Nitric Oxide ReleaseInhibition assay0.63 µM[8]
21d Prostaglandin E2 ProductionInhibition assay0.52 µM[8]

Experimental Protocols

Synthesis Protocols

General Procedure for the Synthesis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a-j)

A mixture of various hydrazides (2a-j) and ketene (B1206846) dithioacetal is condensed to yield the target compounds. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by recrystallization, to afford the desired ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[5][6]

One-Pot Synthesis of Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

This method involves the reaction of 3-hydrazineylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropanoate. This scaffold can be further derivatized through N-alkylation to produce a variety of novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This process is described as cost-effective and industrially viable.[13]

Biological Assay Protocols

1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

  • Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Procedure:

    • Male Wistar rats (150-200 g) are divided into control, standard, and test groups.

    • The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 25 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., Diclofenac sodium), and the control group receives the vehicle.

    • After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

2. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

  • Principle: Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing movements in mice. A reduction in the number of writhes indicates analgesic activity.

  • Procedure:

    • Mice are divided into control, standard, and test groups.

    • The test compounds, standard analgesic (e.g., Diclofenac sodium), and vehicle are administered.

    • After a pre-treatment period, a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.

3. In Vitro Kinase Inhibition Assay (JNK, BRAF, IRAK4)

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate or by measuring the depletion of ATP.

  • General Procedure (Luminescent Kinase Assay):

    • A reaction mixture containing the purified kinase, a specific substrate, and ATP is prepared in a multi-well plate.

    • The test compound is added at various concentrations.

    • The kinase reaction is initiated and allowed to proceed for a set time at a specific temperature.

    • A detection reagent is added that either measures the amount of ADP produced (inversely proportional to kinase activity) or the remaining ATP. The resulting luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

4. In Vitro Nitric Oxide (NO) Release Inhibition Assay

  • Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. This assay measures the ability of a compound to inhibit the production of NO in stimulated macrophage cell lines (e.g., RAW 264.7).

  • Procedure:

    • Macrophage cells are cultured in a multi-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

    • After incubation, the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at a specific wavelength, and the percentage of inhibition of NO production is calculated.

5. In Vitro Prostaglandin E2 (PGE2) Production Inhibition Assay

  • Principle: This assay quantifies the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator, in cells.

  • Procedure:

    • Similar to the NO assay, cells (e.g., macrophages) are stimulated with an inflammatory agent in the presence of the test compound.

    • After incubation, the concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • The absorbance is read, and the IC50 value for PGE2 production inhibition is determined.

Mandatory Visualization

G cluster_synthesis General Synthetic Workflow cluster_testing Biological Evaluation Workflow This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Starting Material Pyrazole Derivatives Pyrazole Derivatives Chemical Modification->Pyrazole Derivatives Synthesis Bioactive Molecules Bioactive Molecules Pyrazole Derivatives->Bioactive Molecules Lead Compounds In Vitro Assays In Vitro Assays Bioactive Molecules->In Vitro Assays Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Efficacy Testing Lead Optimization Lead Optimization In Vivo Models->Lead Optimization Pharmacology

Caption: General workflow for drug discovery using this compound.

G cluster_cox COX-2 Signaling Pathway in Inflammation Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

G cluster_jnk JNK Signaling Pathway in Apoptosis Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->JNK Inhibition

Caption: JNK signaling pathway and its inhibition by pyrazole derivatives.

G cluster_braf BRAF V600E Signaling Pathway in Cancer Growth Factors Growth Factors RAS RAS Growth Factors->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->BRAF V600E Inhibition G cluster_irak4 IRAK4 Signaling Pathway in Innate Immunity TLR/IL-1R Ligands TLR/IL-1R Ligands MyD88 MyD88 TLR/IL-1R Ligands->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 NF-kB Activation NF-kB Activation IRAK1->NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines NF-kB Activation->Inflammatory Cytokines Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->IRAK4 Inhibition

References

The Pivotal Role of Ethyl 1H-Pyrazole-4-carboxylate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Ethyl 1H-pyrazole-4-carboxylate has emerged as a critical building block in the synthesis of a wide array of modern agrochemicals.[1] Its versatile scaffold allows for the introduction of diverse functional groups, leading to the development of potent fungicides, insecticides, and herbicides.[1] This document provides a detailed overview of its applications, key synthetic protocols, and the biological activities of its derivatives.

Application in Fungicide Synthesis

Pyrazole-based compounds are a significant class of fungicides, and this compound serves as a common starting material for their synthesis.[2][3][4] The general approach involves the modification of the pyrazole (B372694) core and the carboxylate group to generate novel active ingredients.

A key strategy involves the conversion of this compound into pyrazole carboxamides. This is typically achieved by saponification of the ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.[3]

Synthetic Workflow for Pyrazole Carboxamide Fungicides

G cluster_0 Synthesis of Pyrazole Carboxamides Start This compound Step1 Saponification (e.g., NaOH, H2O/EtOH) Start->Step1 Intermediate1 1H-Pyrazole-4-carboxylic acid Step1->Intermediate1 Step2 Chlorination (e.g., SOCl2 or (COCl)2) Intermediate1->Step2 Intermediate2 1H-Pyrazole-4-carbonyl chloride Step2->Intermediate2 Step3 Amidation (Amine, Base) Intermediate2->Step3 Product Pyrazole Carboxamide Derivatives Step3->Product G cluster_1 Synthesis of Pyrazole Insecticides Start This compound Step1 N-Arylation/Alkylation Start->Step1 Intermediate1 N-Substituted ethyl pyrazole-4-carboxylate Step1->Intermediate1 Step2 Saponification Intermediate1->Step2 Intermediate2 N-Substituted pyrazole-4-carboxylic acid Step2->Intermediate2 Step3 Amidation/Esterification Intermediate2->Step3 Product Active Insecticidal Derivatives Step3->Product

References

Application Notes and Protocols for N-Alkylation of Ethyl 1H-Pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate, a key transformation in the synthesis of diverse, biologically active molecules. The N-alkylation of pyrazoles is a fundamental reaction in medicinal chemistry, and the strategic choice of alkylation method is crucial for achieving desired regioselectivity and yield. These notes cover three common and effective methods: classical base-mediated alkylation, acid-catalyzed alkylation, and the Mitsunobu reaction.

Introduction

This compound is a versatile building block in drug discovery and development. The nitrogen atoms of the pyrazole (B372694) ring offer sites for substitution, allowing for the modulation of a compound's physicochemical properties and biological activity. However, the presence of two reactive nitrogen atoms (N1 and N2) in unsymmetrically substituted pyrazoles presents a significant challenge in controlling regioselectivity during N-alkylation. The choice of synthetic route can profoundly influence the isomeric ratio of the products, which in turn affects their therapeutic efficacy and safety profiles. This guide presents a comparative overview of three distinct N-alkylation protocols, complete with quantitative data and detailed experimental procedures to aid researchers in selecting the optimal method for their specific synthetic goals.

Data Presentation

The following tables summarize quantitative data for the N-alkylation of this compound and structurally related pyrazoles using various methods.

Table 1: Base-Mediated N-Alkylation of Pyrazole Carboxylates

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl (B1604629) chlorideK₂CO₃AcetonitrileReflux1082[1]
2Benzyl bromideCs₂CO₃DMF60598[2]
3IodoethaneK₂CO₃AcetonitrileRT1275[3]
4N-Boc-3-iodoazetidineCs₂CO₃DMF802472[4]

Table 2: Acid-Catalyzed N-Alkylation of this compound

EntryAlkylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
11-Phenylethyl trichloroacetimidate (B1259523)Camphorsulfonic acid (CSA)1,2-Dichloroethane (DCE)RT450N/A

Table 3: Mitsunobu Reaction for N-Alkylation of Heterocycles (General Conditions)

EntryAlcoholReagentsSolventTemperature (°C)General Yield Range (%)Reference
1Primary or Secondary AlcoholPPh₃, DIAD/DEADTHF0 to RT70-95[5][6]

Experimental Protocols

Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the chosen anhydrous solvent (DMF or Acetonitrile).

  • Add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1-1.2 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method provides a milder alternative to base-mediated alkylation.

Materials:

  • This compound

  • Alkyl trichloroacetimidate (e.g., 1-phenylethyl trichloroacetimidate)

  • Camphorsulfonic acid (CSA)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the alkyl trichloroacetimidate (1.2 eq).

  • Add anhydrous DCE to dissolve the reactants.

  • Add CSA (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography.

Protocol 3: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction offers a powerful method for N-alkylation under neutral conditions, particularly suitable for primary and secondary alcohols.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.

Visualizations

The following diagrams illustrate the experimental workflow and the key challenge of regioselectivity in the N-alkylation of pyrazoles.

experimental_workflow start Start: This compound + Alkylating Agent reaction Reaction: - Base-Mediated - Acid-Catalyzed - Mitsunobu start->reaction Reagents & Solvent workup Aqueous Workup: - Quenching - Extraction reaction->workup Reaction Completion purification Purification: Column Chromatography workup->purification Crude Product product Product: N-Alkylated Pyrazole purification->product Pure Product

General experimental workflow for N-alkylation.

regioselectivity pyrazole This compound reaction_conditions Reaction Conditions (Base, Solvent, Temp.) pyrazole->reaction_conditions alkylating_agent R-X (Alkylating Agent) alkylating_agent->reaction_conditions n1_isomer N1-Alkylated Product (Kinetic Product) n2_isomer N2-Alkylated Product (Thermodynamic Product) reaction_conditions->n1_isomer Path A reaction_conditions->n2_isomer Path B

Regioselectivity in pyrazole N-alkylation.

References

Application Notes and Protocols for Coupling Reactions with Ethyl 1H-Pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for various palladium-catalyzed cross-coupling reactions involving ethyl 1H-pyrazole-4-carboxylate and its halogenated derivatives. The protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are outlined, offering versatile methods for the synthesis of functionalized pyrazole (B372694) derivatives, which are key building blocks in medicinal chemistry and materials science.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] For N-unsubstituted pyrazoles like this compound, the acidic N-H proton can interfere with the catalytic cycle. Therefore, protection of the pyrazole nitrogen is often a prerequisite for successful coupling.[2][3] This document provides a general N-protection protocol followed by specific procedures for key coupling reactions.

N-Protection of this compound

A common strategy for the N-protection of pyrazoles is the introduction of a trityl or an ethoxyethyl (EtOEt) group, which can be readily removed under acidic conditions.[2][4]

General Protocol for N-Ethoxyethyl (EtOEt) Protection:

  • To a solution of this compound (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂), add a catalytic amount of trifluoroacetic acid (TFA).

  • At 28–33 °C, add ethyl vinyl ether (1.5 equiv) portion-wise to control the exothermic reaction.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[5]

Experimental Protocol:

  • In a reaction vessel, combine ethyl 4-bromo-1H-pyrazole-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (B84403) (K₃PO₄) (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous 1,4-dioxane (B91453) as the solvent.

  • Heat the mixture to 100 °C and stir for the required time, monitoring the reaction by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography.[7]

Data Presentation: Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane10094[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂O90-[8]
33-Fluorophenylboronic acidP1 PrecatalystK₃PO₄1,4-dioxane/H₂O6091-99[5]

Yields are based on reactions with similar pyrazole substrates and may vary for this compound.

Suzuki_Miyaura_Coupling sub Ethyl 4-bromo-1H- pyrazole-4-carboxylate product Ethyl 4-aryl-1H- pyrazole-4-carboxylate sub->product Coupling boronic Arylboronic Acid (R-B(OH)2) boronic->product catalyst Pd(PPh3)4 catalyst->product base K3PO4 base->product solvent 1,4-Dioxane, 100 °C solvent->product

Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9]

Experimental Protocol:

  • To a solution of N-protected ethyl 4-iodo-1H-pyrazole-4-carboxylate (1.0 equiv) and an alkene (1.2 equiv) in DMF, add triethylamine (B128534) (Et₃N).

  • Add palladium(II) acetate (B1210297) (Pd(OAc)₂) (1 mol%) and triethyl phosphite (B83602) (P(OEt)₃) (4 mol%).

  • Heat the reaction mixture to 80 °C and stir for 24 hours, monitoring by TLC.[10]

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica (B1680970) gel column chromatography.[10]

Data Presentation: Heck Reaction

EntryAlkeneCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Methyl acrylatePd(OAc)₂P(OEt)₃Et₃NDMF8095[10]
2tert-Butyl acrylatePd(OAc)₂P(OEt)₃Et₃NDMF8090[10]
3Methyl vinyl ketonePd(OAc)₂P(OEt)₃Et₃NDMF8085[10]

Yields are based on the reaction of N-trityl-4-iodopyrazole.

Heck_Reaction sub N-Protected Ethyl 4-iodo- 1H-pyrazole-4-carboxylate product N-Protected Ethyl 4-alkenyl- 1H-pyrazole-4-carboxylate sub->product Coupling alkene Alkene (R-CH=CH2) alkene->product catalyst Pd(OAc)2 catalyst->product ligand P(OEt)3 ligand->product base Et3N base->product solvent DMF, 80 °C solvent->product

Heck Reaction Workflow

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11]

Experimental Protocol:

  • To a solution of N-protected ethyl 4-iodo-1H-pyrazole-4-carboxylate (1.0 equiv) and a terminal alkyne (1.2 equiv) in an appropriate solvent (e.g., THF or DMF), add an amine base such as triethylamine or piperidine.

  • Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst, such as CuI (1 mol%).[3][12]

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

  • Work-up the reaction by filtering off the amine salt, followed by extraction with an organic solvent.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[2]

Data Presentation: Sonogashira Coupling

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NBenzene60-70High[2][3]
21-HexynePd(PPh₃)₂Cl₂CuIEt₃NBenzene60-70High[3]
3Propargyl alcoholPd(PPh₃)₂Cl₂CuIEt₃NBenzene60-70High[3]

Yields are based on reactions with similar N-protected iodopyrazoles.

Sonogashira_Coupling sub N-Protected Ethyl 4-iodo- 1H-pyrazole-4-carboxylate product N-Protected Ethyl 4-alkynyl- 1H-pyrazole-4-carboxylate sub->product Coupling alkyne Terminal Alkyne (R-C≡CH) alkyne->product pd_cat Pd(PPh3)2Cl2 pd_cat->product cu_cat CuI cu_cat->product base Amine Base base->product solvent Solvent, Temp solvent->product

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[13]

Experimental Protocol:

  • In an oven-dried reaction vial under an inert atmosphere, combine N-protected ethyl 4-bromo-1H-pyrazole-4-carboxylate (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst such as tBuBrettPhos Pd G3 (1-2 mol%), and a base like lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 equiv).[7]

  • Add anhydrous solvent (e.g., THF).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography on silica gel.[7]

Data Presentation: Buchwald-Hartwig Amination

EntryAminePd Catalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1PiperidinePd(dba)₂ / tBuDavePhosK₂CO₃Xylene160 (MW)60[7][14]
2MorpholinePd(dba)₂ / tBuDavePhosK₂CO₃Xylene160 (MW)67[7][14]
3AnilinePd(dba)₂ / tBuDavePhosK₂CO₃Xylene160 (MW)85[7][14]
4AdamantylaminePd(dba)₂ / tBuDavePhosK₂CO₃Xylene160 (MW)90[7][14]

Yields are based on the reaction of N-trityl-4-bromopyrazole.

Buchwald_Hartwig_Amination sub N-Protected Ethyl 4-bromo- 1H-pyrazole-4-carboxylate product N-Protected Ethyl 4-amino- 1H-pyrazole-4-carboxylate sub->product Coupling amine Amine (R2NH) amine->product catalyst Pd Precatalyst catalyst->product base Base (e.g., LiHMDS) base->product solvent Solvent (e.g., THF) solvent->product

Buchwald-Hartwig Amination Workflow

Purification and Characterization

The purification of the coupled products is typically achieved by flash column chromatography on silica gel.[15] The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Palladium catalysts and phosphine (B1218219) ligands can be air- and moisture-sensitive; handle them under an inert atmosphere.

  • Strong bases such as LiHMDS and potassium tert-butoxide are corrosive and moisture-sensitive. Use appropriate personal protective equipment (gloves, safety glasses).

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 1H-Pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents. Its proper identification and characterization are crucial for ensuring the quality, purity, and consistency of research and development activities. These application notes provide detailed protocols for the analytical techniques used to characterize this compound, ensuring reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

TechniqueNucleusChemical Shift (δ) [ppm]MultiplicityAssignment
¹H NMR¹H~8.1SingletPyrazole C3-H and C5-H
~4.3Quartet-O-CH₂ -CH₃
~1.3Triplet-O-CH₂-CH₃
¹³C NMR¹³C~163SingletC =O (Ester)
~139SingletPyrazole C3 and C5
~115SingletPyrazole C4
~60Singlet-O-CH₂ -CH₃
~14Singlet-O-CH₂-CH₃

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-32.

      • Spectral Width: -2 to 12 ppm.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans: 1024 or more, depending on sample concentration.

      • Spectral Width: 0 to 200 ppm.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Identify the chemical shifts and multiplicities of the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer (e.g., 400 MHz) transfer->instrument setup Set Parameters (¹H and ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Integration & Peak Picking reference->analyze

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, and to gain insights into its structure through fragmentation patterns.

TechniqueIonization ModeParameterValue
LC-MSElectrospray (ESI+)[M+H]⁺m/z 141.0[1]
GC-MSElectron Ionization (EI)Molecular Ion (M⁺)m/z 140
Major Fragmentsm/z 112, 95, 39[2]
High-Resolution MSESI+Exact Mass [M+H]⁺141.0664
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Scan Range: m/z 50-500.

MS_Analysis_Pathway cluster_lcms LC-MS (ESI+) cluster_gcms GC-MS (EI) compound This compound lcms_ion Protonation [M+H]⁺ compound->lcms_ion gcms_ion Molecular Ion [M]⁺˙ compound->gcms_ion lcms_mz m/z 141.0 lcms_ion->lcms_mz gcms_frag Fragmentation gcms_ion->gcms_frag gcms_peaks m/z 140, 112, 95... gcms_frag->gcms_peaks

Mass Spectrometry Ionization Pathways

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic infrared absorption frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3150-3100MediumN-H stretch (pyrazole)
~2980-2900MediumC-H stretch (aliphatic)
~1720-1700StrongC=O stretch (ester)
~1550-1500MediumC=N stretch (pyrazole ring)
~1250-1200StrongC-O stretch (ester)
  • Sample Preparation:

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and for quantifying it in various matrices.

ParameterRecommended Value
Purity≥ 99%[3]
Retention TimeDependent on specific method conditions
  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol/water mixture) at a concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A typical starting point is 60:40 (v/v) methanol:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV detector at a wavelength of approximately 220 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical and molecular formula.

ElementTheoretical Percentage
Carbon (C)51.42%
Hydrogen (H)5.75%
Nitrogen (N)19.99%

Calculated for the molecular formula C₆H₈N₂O₂.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin or silver capsule.

  • Instrument Parameters (for a typical CHN analyzer):

    • The sample is combusted in a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen.

    • The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.

    • The amount of each gas is measured by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

    • The experimental percentages should be within ±0.4% of the theoretical values to confirm the elemental composition.

Characterization_Logic compound This compound (C₆H₈N₂O₂) nmr NMR (¹H, ¹³C) compound->nmr ms Mass Spectrometry (LC-MS, GC-MS) compound->ms ftir FTIR compound->ftir hplc HPLC compound->hplc ea Elemental Analysis compound->ea structure Structural Elucidation identity Identity Confirmation purity Purity Assessment nmr->structure ms->identity ftir->structure hplc->purity ea->identity

Logical Flow of Analytical Characterization

References

Application Notes & Protocols: Ethyl 1H-Pyrazole-4-Carboxylate in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole (B372694) nucleus is a five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, particularly in the development of anti-inflammatory drugs.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities.[4] The prominence of this scaffold is exemplified by the commercial success of drugs like Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[3][5] Ethyl 1H-pyrazole-4-carboxylate and its related structures are versatile starting materials and intermediates for synthesizing novel pyrazole derivatives with potent anti-inflammatory properties.[3][6][7]

These application notes provide an overview of the synthesis, mechanisms of action, and evaluation protocols for pyrazole-based compounds derived from or related to this compound, aiming to guide researchers in the discovery of new, effective, and safer anti-inflammatory agents.

Synthetic Pathways and Protocols

The synthesis of anti-inflammatory pyrazole derivatives often involves cyclocondensation reactions. A common and effective method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[1][5]

Protocol 2.1: Generalized Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylates

This protocol is adapted from the Knorr pyrazole synthesis and related methods for creating pyrazole carboxylates.[5][7][8]

Step 1: Synthesis of 1,3-Dicarbonyl Intermediate (e.g., Ethyl 2,4-Dioxo-4-phenylbutanoate)

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of an appropriate acetophenone (B1666503) derivative and diethyl oxalate, dropwise, under stirring at a controlled temperature (e.g., 0-5°C).

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the intermediate product.

  • Filter, wash with cold water, and dry the resulting ethyl-2,4-dioxo-4-phenylbutanoate intermediate.

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Prepare a suspension of the intermediate from Step 1 in glacial acetic acid.

  • Add hydrazine hydrate (B1144303) to the suspension.

  • Reflux the reaction mixture for 4-8 hours.

  • After cooling, pour the mixture into ice-cold water.

  • The precipitated solid, the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative, is collected by filtration, washed, and purified by recrystallization from a suitable solvent like ethanol.[7][8]

G start_materials Acetophenone Derivative + Diethyl Oxalate intermediate Ethyl 2,4-Dioxo-4-phenyl butanoate Intermediate start_materials->intermediate  Claisen Condensation (Sodium Ethoxide) product Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative intermediate->product Cyclocondensation (Reflux) reagent Hydrazine Hydrate (in Glacial Acetic Acid) reagent->product

Caption: Generalized synthetic workflow for pyrazole carboxylates.

Mechanism of Anti-Inflammatory Action

The primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effect is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5][9] By inhibiting COX-2, these compounds block the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of pain and inflammation.[4] Some pyrazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), thereby blocking the synthesis of leukotrienes, another class of pro-inflammatory mediators.[4][10] Further mechanisms include the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway.[11]

G membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 Enzymes aa->cox lox 5-LOX Enzyme aa->lox pgs Prostaglandins (PGs) (Pain, Fever, Inflammation) cox->pgs lts Leukotrienes (LTs) (Inflammation) lox->lts pyrazole Pyrazole Derivatives pyrazole->inhibition1 Inhibition pyrazole->inhibition2 Inhibition

Caption: Inhibition of the arachidonic acid inflammatory cascade.

Experimental Protocols for Evaluation

A systematic evaluation of novel pyrazole compounds involves a series of in vitro and in vivo assays.

G synthesis Synthesis of Pyrazole Derivatives invitro In Vitro Screening (COX/LOX, NO, Cytokine Assays) synthesis->invitro invivo_acute In Vivo Acute Model (Carrageenan Paw Edema) invitro->invivo_acute Active Compounds invivo_chronic In Vivo Chronic Model (Adjuvant Arthritis) invivo_acute->invivo_chronic Potent Compounds lead_opt Lead Optimization invivo_chronic->lead_opt

Caption: Drug discovery workflow for anti-inflammatory agents.

Protocol 4.1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add the COX-1 or COX-2 enzyme, heme, and the test compound (dissolved in DMSO) to the wells of a 96-well plate. Incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate (e.g., TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Protocol 4.2: In Vitro 5-LOX Inhibition Assay
  • Use a commercially available lipoxygenase inhibitor screening kit or prepare a reaction mixture containing potato 5-LOX enzyme in a suitable buffer.

  • Add the test compound and incubate for 5 minutes at room temperature.

  • Add the substrate (linoleic acid) to start the reaction.

  • Measure the formation of the hydroperoxide product by monitoring the increase in absorbance at 234 nm.

  • Calculate the IC50 value based on the inhibition of enzyme activity.[4]

Protocol 4.3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.[4][6][7][12]

  • Use adult Wistar or Sprague-Dawley rats (150-200 g). Fast the animals overnight with free access to water.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Administer the test compound or reference drug (e.g., Indomethacin, Diclofenac sodium) orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 25 mg/kg).[6] The control group receives the vehicle.

  • After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group relative to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4.4: Adjuvant-Induced Arthritis (AIA) in Rats

This model is used to assess activity against chronic inflammation, mimicking rheumatoid arthritis.[4][10]

  • Induce arthritis by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the left hind paw of rats.

  • Begin treatment with the test compound on the same day or after the onset of secondary lesions (around day 14).

  • Administer the test compound and reference drug daily for a specified period (e.g., 14-28 days).

  • Monitor parameters such as paw volume, body weight, and arthritis score (based on swelling and erythema of the joints).

  • At the end of the study, blood samples may be collected for hematological and biochemical analysis (e.g., ESR, C-reactive protein, cytokine levels).

Data Presentation

Quantitative data from experimental evaluations should be presented clearly to allow for direct comparison of novel compounds with reference standards.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Pyrazole Derivatives

Compound 5-LOX Inhibition IC50 (µM) NO Release Inhibition IC50 (µM) Antioxidant Activity (IC50 or % Inhibition) Reference
2g 80 - Strong lipid peroxidation inhibition [4][10]
23c - 0.63 - [13]
21d - - (PGE2 IC50: 0.52 µM) - [13]
4a - - IC50 vs Platelet ROS: ~10 µM [14]
4f - - IC50 vs Platelet ROS: ~10 µM [14]

| 4g | - | - | IC50 vs Platelet ROS: ~10 µM |[14] |

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound Dose (mg/kg) % Edema Inhibition (at 3h) Ulcerogenic Index Reference
3a 25 Significant Activity 1.12 [6]
3c 25 Significant Activity 0.90 [6]
3d 25 Significant Activity 1.06 [6]
2e 40 68.18% - [7][8]
2f 40 72.72% - [7][8]

| Diclofenac Sodium | 25 / 10 | Significant Activity / 77.27% | 3.10 |[6][7] |

Note: "Significant Activity" indicates the compound showed statistically significant anti-inflammatory effects compared to the control group as reported in the source.

Conclusion

This compound and its analogues represent a highly valuable and versatile scaffold for the design and synthesis of next-generation anti-inflammatory agents. The established synthetic routes and clear mechanisms of action, primarily centered on COX/LOX inhibition, provide a solid foundation for further drug development. By employing the systematic evaluation protocols detailed here, researchers can efficiently screen and identify lead compounds with improved efficacy and potentially better safety profiles, particularly regarding gastrointestinal side effects, compared to traditional NSAIDs.[5][7] The continued exploration of substitutions on the pyrazole ring holds significant promise for discovering novel therapeutics for a wide range of inflammatory diseases.[2]

References

The Role of Ethyl 1H-Pyrazole-4-Carboxylate Derivatives in Enzyme Inhibition: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrazole-4-carboxylate serves as a critical scaffold in medicinal chemistry for the development of potent enzyme inhibitors. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have been extensively studied for their inhibitory effects on a range of key enzymes implicated in various diseases. These derivatives, built upon the pyrazole-4-carboxylate core, have shown significant promise in targeting enzymes involved in inflammation, neurodegenerative diseases, and cancer.

This document provides a detailed overview of the application of this compound derivatives in enzyme inhibition studies, complete with quantitative data, experimental protocols, and visual representations of relevant signaling pathways and workflows.

Data Presentation: Enzyme Inhibition by Pyrazole-4-Carboxylate Derivatives

The following tables summarize the inhibitory activities of various derivatives of this compound against several key enzymes. The data, presented as IC50 and Ki values, highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Cyclooxygenase (COX) Inhibition

Compound ID/DescriptionTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Di-aryl substituted pyrazole (B372694) ester (15c)COX-20.059 - 3.8928.56 - 98.71Celecoxib (IC50 = 0.22 µM)
Di-aryl substituted pyrazole ester (15d)COX-20.059 - 3.8928.56 - 98.71Celecoxib (IC50 = 0.22 µM)
Di-aryl substituted pyrazole ester (15h)COX-20.059 - 3.8928.56 - 98.71Celecoxib (IC50 = 0.22 µM)
Tri-aryl substituted pyrazole ester (19d)COX-20.059 - 3.8928.56 - 98.71Celecoxib (IC50 = 0.22 µM)
Pyrazole-thiazole derivative (5k)COX-1 & COX-21.172-Mefenamic acid (IC50 = 1.318 µg/mL)
Pyrazole-thiazole derivative (5l)COX-1 & COX-21.136-Mefenamic acid (IC50 = 1.318 µg/mL)
Pyrazole-thiazole derivative (5r)COX-1 & COX-21.017-Mefenamic acid (IC50 = 1.318 µg/mL)
Pyrazole-thiazole derivative (5t)COX-1 & COX-21.008-Mefenamic acid (IC50 = 1.318 µg/mL)

Table 2: Cholinesterase Inhibition

Compound ID/DescriptionTarget EnzymeIC50 (µM)Ki (nM)Reference Compound
2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamideAChE6.68--
N-phenylacetamide pyrazole derivative (3)AChE8.97--
N-phenylacetamide pyrazole derivative (4)AChE8.32--
1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline (2l)AChE0.040-Donepezil (IC50 = 0.021 µM)
Pyrazoline-thiazole derivative (3g)AChE0.338--
Pyrazoline-thiazole derivative (3g)BChE2.087--
Pyrazoline derivative (1)AChE-130 ± 4Tacrine (Ki = 260 ± 45 nM)

Table 3: Kinase Inhibition

Compound ID/DescriptionTarget EnzymeIC50 (µM)Reference Compound
Pyrazole-thiazole-oxadiazole hybrid (17m)EGFR0.012Sorafenib
Pyrazole-thiazole-oxadiazole hybrid (17i)EGFR0.158Sorafenib
Pyrazole-thiadiazole derivative (6g)EGFR0.024 ± 0.002Erlotinib (IC50 = 0.002 ± 0.001 µM)
Naphthyl-pyrazole-thiazole hybrid (18c)EGFR0.00498Lapatinib (IC50 = 0.0061 µM)
Naphthyl-pyrazole-thiazole hybrid (18c)HER20.00985Lapatinib (IC50 = 0.0172 µM)
3,5-disubstituted pyrazole (25)CDK11.52-
4-Amino-(1H)-pyrazole derivative (I)CDK2--

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are based on established methods cited in the literature.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (derivatives of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the buffer. Ensure the final solvent concentration is low (typically <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add 140 µL of phosphate buffer to each well.[1]

    • Add 20 µL of DTNB solution.[1]

    • Add 10 µL of the test compound solution at various concentrations (or solvent for the control).[1]

    • Add 10 µL of AChE solution to all wells except the blank.[1]

    • Include a blank (all reagents except enzyme) and a negative control (all reagents with solvent).[1]

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at time 0 and then at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.[2]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

Commercial kits are commonly used for this assay, which typically measures the production of prostaglandin (B15479496) E2 (PGE2).

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactor solution (containing heme and glutathione)

  • Arachidonic acid, substrate

  • Test compounds and a reference standard (e.g., Celecoxib) dissolved in DMSO

  • Quenching solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well plate

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of enzymes, cofactors, and substrate according to the kit's instructions.

    • Prepare serial dilutions of the test compounds and the reference standard.

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and the test compound solution.

    • Pre-incubate the mixture for 15 minutes at room temperature.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the quenching solution.

    • Measure the amount of PGE2 produced using a commercial PGE2 EIA Kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the DMSO control.

    • Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 3: Kinase Inhibition Assay (e.g., EGFR, HER2, CDK)

Kinase inhibition is often assessed using in vitro kinase assay kits, which measure the phosphorylation of a substrate.

Materials:

  • Recombinant kinase (e.g., EGFR, HER2, CDK2)

  • Kinase buffer

  • ATP

  • Specific substrate for the kinase

  • Test compounds and a reference inhibitor (e.g., Erlotinib for EGFR)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96-well or 384-well plates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Assay Setup:

    • Add the kinase, substrate, and test compound to the wells of the plate.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the detection reagent according to the kit's instructions to measure the extent of substrate phosphorylation (often by quantifying the amount of ADP produced).

    • Incubate as required by the detection chemistry.

  • Measurement:

    • Read the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Visualizing the context of enzyme inhibition is crucial for understanding the therapeutic potential of these compounds. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Activation PLA2 PLA2 PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Conversion COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Isomerization Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Pyrazole_Derivative Pyrazole-4-carboxylate Derivative Pyrazole_Derivative->COX2 Inhibits

Caption: The COX-2 inflammatory pathway and the inhibitory action of pyrazole derivatives.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_MAPK_Pathway Ras/MAPK Pathway Receptor->Ras_MAPK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Ras_MAPK_Pathway->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates (Inactive) E2F E2F Rb->E2F Releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CyclinE_CDK2->Rb Hyper-phosphorylates G1_S_Transition G1/S Phase Transition (DNA Replication) CyclinE_CDK2->G1_S_Transition Promotes Pyrazole_Derivative Pyrazole-4-carboxylate Derivative Pyrazole_Derivative->CyclinE_CDK2 Inhibits

Caption: The CDK2 signaling pathway in cell cycle progression and its inhibition.

Experimental_Workflow Start Start: Synthesize Pyrazole -4-carboxylate Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Start->Characterization Primary_Screening Primary Enzyme Inhibition Screening (Single Concentration) Characterization->Primary_Screening Dose_Response Dose-Response Assay (Serial Dilutions) Primary_Screening->Dose_Response Active Compounds IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Profiling (Against Related Enzymes) IC50_Determination->Selectivity_Assay Mechanism_Study Mechanism of Inhibition Studies (e.g., Ki determination) Selectivity_Assay->Mechanism_Study Selective Hits Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_Study->Lead_Optimization End End: Candidate for Further Preclinical Studies Lead_Optimization->End

Caption: General workflow for the discovery of enzyme inhibitors from pyrazole derivatives.

References

Formulation of Pyrazole-Based Compounds for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects. The successful biological evaluation of these compounds hinges on their appropriate formulation to ensure solubility, stability, and bioavailability in assay systems. This document provides detailed application notes and protocols for the formulation and evaluation of pyrazole-based compounds in common biological assays.

Formulation Strategies for Solubility Enhancement

A primary challenge in the biological testing of pyrazole derivatives is their often-limited aqueous solubility.[1] Proper formulation is critical to achieving accurate and reproducible results.

Stock Solution Preparation

The initial step in formulating pyrazole compounds is the preparation of a concentrated stock solution, typically in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[1]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Accurately weigh the pyrazole-based compound.

  • Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the solid compound.

  • Facilitate dissolution by vortexing for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes or gently warm the solution to 37°C.[2]

  • Visually inspect the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the concentrated stock solution into the appropriate aqueous assay buffer or cell culture medium. It is crucial to minimize the final concentration of the organic solvent (e.g., DMSO) to avoid off-target effects and cellular toxicity, typically keeping it below 0.5%.[1][2]

Protocol 2: Preparation of Aqueous Working Solutions

  • Thaw a single-use aliquot of the 10 mM stock solution.

  • Perform serial dilutions of the stock solution in the aqueous assay buffer or cell culture medium to achieve the desired final concentrations. A stepwise dilution is recommended over a single large dilution to prevent precipitation.[2]

  • Vortex the solution immediately after each dilution step to ensure thorough mixing.

  • Visually inspect the final working solutions for any signs of precipitation before use.

Advanced Formulation Strategies for Poorly Soluble Compounds

For compounds that exhibit poor solubility even with the use of co-solvents, more advanced formulation strategies may be necessary.

Table 1: Advanced Solubility Enhancement Techniques

TechniqueDescriptionKey Considerations
pH Adjustment For ionizable pyrazole derivatives, adjusting the pH of the aqueous medium can lead to the formation of more soluble salt forms.[3]The pH must be compatible with the biological assay system and maintain the stability of the compound.
Solid Dispersions The pyrazole compound is dispersed in a hydrophilic carrier at the solid-state, which can enhance the dissolution rate.[4]The choice of carrier (e.g., PVP, PEG) is critical and requires optimization.
Microemulsions These are thermodynamically stable, isotropic systems of oil, water, and surfactant, which can solubilize hydrophobic compounds.[5]The components of the microemulsion must be non-toxic to the biological system being studied.
Cyclodextrin (B1172386) Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility.[2]The size of the cyclodextrin cavity must be appropriate for the pyrazole compound.

Stability Assessment of Pyrazole-Based Compounds

The chemical stability of pyrazole derivatives in formulation and under assay conditions is a critical parameter that can influence experimental outcomes.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[6][7]

Protocol 3: Forced Degradation Study

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.[7]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.[7]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C).

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light.

  • At various time points, withdraw aliquots, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC) to quantify the remaining parent compound and detect degradation products.

Table 2: Representative Stability Data for a Pyrazole Derivative under Forced Degradation

Stress ConditionDuration (hours)% DegradationMajor Degradation Products
0.1 N HCl (60°C)248.5Hydrolysis of amide bond
0.1 N NaOH (60°C)2415.2Ring opening of pyrazole
3% H₂O₂ (RT)2425.8N-oxidation
Thermal (60°C)72< 2-
Photolytic245.1Dimerization products

Note: Data are hypothetical and for illustrative purposes.

Stability in Biological Media

It is also important to assess the stability of the compound in the specific biological medium used for the assay (e.g., cell culture medium with serum).

Protocol 4: Stability in Cell Culture Medium

  • Prepare a working solution of the pyrazole compound in the complete cell culture medium at the highest concentration to be used in the assay.

  • Incubate the solution under the same conditions as the biological assay (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take aliquots of the solution.

  • Analyze the aliquots by a validated analytical method (e.g., LC-MS) to determine the concentration of the parent compound.

  • Calculate the percentage of the compound remaining at each time point to assess its stability. Some curcumin-pyrazole derivatives have shown improved stability in solution compared to the parent curcumin (B1669340) molecule.[8][9]

In Vivo Formulation Strategies

For animal studies, the formulation must be tailored to the route of administration and aim to achieve adequate bioavailability.

Table 3: Examples of In Vivo Formulations for Pyrazole-Based Compounds (using Celecoxib (B62257) as a model)

Formulation TypeCompositionRoute of AdministrationReference
Oral Suspension Celecoxib, propylene (B89431) glycol, glycerin, xanthan gum, waterOral[10]
Solid Dispersion Nanoparticles Celecoxib, PVP K30, TPGSOral[4]
Microemulsion-based Gel Celecoxib, triacetin (B1683017) (oil), Tween 80 (surfactant), Transcutol-P (co-surfactant), Carbopol 934Transdermal[5]
Sustained-Release Microspheres Celecoxib loaded in polyesteramide microspheresIntra-articular[11]

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[12]

Protocol 5: MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the pyrazole compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., 0.5% DMSO).

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Kinase Inhibition Assay

Many pyrazole-based compounds function as kinase inhibitors. In vitro kinase assays are used to determine the potency of these compounds against specific kinases.

Protocol 6: In Vitro Kinase Assay

  • Prepare serial dilutions of the pyrazole compound in the kinase assay buffer.

  • In a 384-well plate, add the diluted compound, the kinase enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Normalize the data to controls and plot the results to determine the IC₅₀ value.

Visualization of Pathways and Workflows

Signaling Pathways

Pyrazole-based compounds are known to target various signaling pathways involved in cell proliferation, inflammation, and angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Angiogenesis) Pyrazole Pyrazole-based Kinase Inhibitor Pyrazole->RAF Pyrazole->PI3K

A simplified MAPK/ERK and PI3K/AKT signaling pathway targeted by pyrazole-based kinase inhibitors.
Experimental Workflows

experimental_workflow cluster_formulation Formulation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Stock_Prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Working_Sol Prepare Working Solutions in Assay Buffer/Medium Stock_Prep->Working_Sol Stability_Test Assess Formulation Stability Working_Sol->Stability_Test Cell_Viability Cell Viability Assay (e.g., MTT) Stability_Test->Cell_Viability Kinase_Assay Kinase Inhibition Assay Cell_Viability->Kinase_Assay Other_Assays Other Mechanistic Assays (e.g., Western Blot, Flow Cytometry) Kinase_Assay->Other_Assays Animal_Model Select Appropriate Animal Model Other_Assays->Animal_Model InVivo_Formulation Develop In Vivo Formulation Animal_Model->InVivo_Formulation Efficacy_Study Conduct Efficacy and PK/PD Studies InVivo_Formulation->Efficacy_Study

A general experimental workflow for the biological evaluation of pyrazole-based compounds.

Conclusion

The successful biological evaluation of pyrazole-based compounds is critically dependent on appropriate formulation and stability assessment. By employing the strategies and protocols outlined in these application notes, researchers can enhance the reliability and reproducibility of their experimental data, thereby accelerating the discovery and development of novel pyrazole-based therapeutics. Careful consideration of solubility, stability, and the specific requirements of each biological assay is paramount to generating high-quality, translatable results.

References

Application Notes and Protocols for the Synthesis of Ethyl 1H-Pyrazole-4-carboxylate Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the creation of chemical libraries based on the ethyl 1H-pyrazole-4-carboxylate scaffold. Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This privileged scaffold's metabolic stability and versatile synthetic accessibility make it an attractive starting point for drug discovery campaigns.[2][3]

This guide outlines prevalent synthetic strategies, complete with experimental protocols and quantitative data to facilitate the generation of diverse pyrazole libraries. Additionally, it visualizes key signaling pathways where pyrazole derivatives have shown significant inhibitory activity, offering context for their application in drug development.

I. Synthetic Methodologies and Quantitative Data

Several robust methods exist for the synthesis of this compound derivatives. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. Below is a summary of common approaches with representative quantitative data.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, ideal for library synthesis. A notable example is the three-component reaction of a hydrazine (B178648), a β-ketoester (like ethyl acetoacetate), and an aldehyde.[4]

Table 1: Optimization of a Three-Component Synthesis of Ethyl 1-phenyl-1H-pyrazole-4-carboxylate Derivatives [4]

EntryCatalyst (mol%)Temperature (°C)SolventTime (h)Yield (%)
1None25Ethanol (B145695)24< 5
2Acetic Acid (10)80Ethanol1265
3[bmim][FeCl4] (1.5)120None392
4[bmim][FeCl4] (1.5)100None585
5[bmim][FeCl4] (1.0)120None388

Data adapted from a study on the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives using a magnetic ionic liquid.[4]

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This method is highly versatile for creating a variety of substituted pyrazoles.

Table 2: Representative Yields for Knorr Synthesis of Pyrazole Derivatives

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl benzoylacetatePhenylhydrazine (B124118)Acetic Acid1-Propanol1001~79BenchChem
(Ethoxycarbonyl)malondialdehydeHydrazineNoneEthanolRT1772.4ChemicalBook[5]
Ethyl acetoacetate (B1235776)Hydrazine hydrateNoneEthanolReflux2High-
Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heterocyclic compounds. It can also be employed for the synthesis of pyrazole-4-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids and esterified.[6] The reaction of hydrazones with the Vilsmeier reagent (a mixture of DMF and POCl₃) can directly afford pyrazole-4-carbaldehydes.[6]

Table 3: Yields for Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

Hydrazone SubstrateReaction ConditionsYield (%)Reference
Acetophenone PhenylhydrazoneDMF/POCl₃, RefluxGood[6]
Substituted Acetophenone HydrazonesDMF/POCl₃, 70°C60-85-

II. Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of Ethyl 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate

This protocol is adapted from a procedure utilizing a magnetic ionic liquid catalyst.[4]

Materials:

Procedure:

  • In a round bottom flask, combine ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and freshly prepared [bmim][FeCl4] (1.5 mmol).

  • Introduce a flow of oxygen into the flask.

  • Heat the reaction mixture to 120 °C with stirring for 3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Separate the magnetic ionic liquid catalyst using a strong magnet.

  • Wash the catalyst with ethyl acetate for reuse.

  • Evaporate the solvent from the product solution under reduced pressure.

  • Recrystallize the crude product from isopropanol to afford the pure ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate.

Expected Yield: 75-92%[4]

Protocol 2: Knorr Synthesis of this compound

This protocol describes the synthesis from (ethoxycarbonyl)malondialdehyde and hydrazine.[5]

Materials:

  • (Ethoxycarbonyl)malondialdehyde (192 mmol, 27.6 g)

  • Hydrazine (193 mmol, 6.2 g)

  • Ethanol (150 mL)

  • Round bottom flask with ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Dichloromethane (B109758) and ethyl acetate

Procedure:

  • Dissolve (ethoxycarbonyl)malondialdehyde (192 mmol) in 150 mL of ethanol in a round bottom flask and cool the solution in an ice bath.

  • Slowly add hydrazine (193 mmol) to the cooled solution with stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 17 hours.

  • Remove the ethanol by vacuum distillation using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to obtain this compound as yellow crystals.

Expected Yield: 72.4%[5]

III. Signaling Pathways and Experimental Workflows

The biological activity of pyrazole derivatives often stems from their ability to inhibit key enzymes in cellular signaling pathways. Visualizing these pathways and the experimental workflows for library synthesis provides a clearer understanding of their development and application.

Signaling Pathways

Many pyrazole-based drugs function as kinase inhibitors, targeting pathways crucial for cell proliferation, survival, and inflammation.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Ruxolitinib Pyrazole Inhibitor (e.g., Ruxolitinib) Ruxolitinib->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrazole-based inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding RAS RAS EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->EGFR Inhibition

Caption: The EGFR signaling pathway, a common target for pyrazole-based anticancer agents.

Experimental Workflow for Library Synthesis

The creation of a library of this compound derivatives follows a logical progression from the selection of building blocks to the synthesis, purification, and characterization of the final compounds.

Library_Synthesis_Workflow cluster_planning Planning & Design cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis Scaffold Select Pyrazole Scaffold BuildingBlocks Choose Diverse Building Blocks (Hydrazines, Dicarbonyls, etc.) Scaffold->BuildingBlocks Reaction Select Synthetic Method (e.g., MCR, Knorr) BuildingBlocks->Reaction Parallel Parallel Synthesis of Analogs Reaction->Parallel Purification Purification (e.g., Chromatography, Recrystallization) Parallel->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity Data Data Analysis & SAR Purity->Data Data->Scaffold Iterative Design

Caption: General experimental workflow for creating a library of pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of ethyl 1H-pyrazole-4-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods are the cyclocondensation of a β-dicarbonyl equivalent with hydrazine (B178648) and the direct esterification of 1H-pyrazole-4-carboxylic acid. A one-pot, three-component reaction is also a viable, green alternative.[1][2]

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields range from 72.4% for the cyclocondensation method to 80% for the esterification of the corresponding carboxylic acid.[1] One-pot, three-component syntheses using a magnetic ionic liquid catalyst have reported yields between 75-92%.[2]

Q3: What are the key starting materials for the most common synthesis?

A3: For the cyclocondensation route, the key starting materials are ethyl 2-formyl-3-oxopropanoate (or a precursor) and hydrazine.[1] For the esterification route, you will need 1H-pyrazole-4-carboxylic acid and ethanol (B145695), typically with a catalyst like thionyl chloride.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the consumption of starting materials and the formation of the product.[1]

Q5: What are the common purification techniques for this compound?

A5: The most common purification method is silica (B1680970) gel column chromatography.[1] Recrystallization is also an effective method for obtaining pure product.[2] Additionally, the formation of acid addition salts can be used for purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion.- Extend the reaction time and continue to monitor by TLC.[1] - Ensure the reaction temperature is optimal. For the cyclocondensation with hydrazine, the reaction is typically stirred at room temperature.[1]
Sub-optimal reagent stoichiometry: Incorrect molar ratios of reactants can limit the yield.- Carefully check the molar equivalents of your starting materials. For the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine, a slight excess of hydrazine may be beneficial.[1]
Side reactions: Formation of byproducts, such as isomers, can reduce the yield of the desired product.[3][4]- Control the reaction temperature carefully. For the addition of hydrazine, an ice bath is recommended to manage the initial exotherm.[1] - Consider the order of reagent addition. Slow, dropwise addition of hydrazine is often recommended.[1]
Impure Product Co-eluting impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult.- Optimize the solvent system for column chromatography. A mixture of dichloromethane (B109758) and ethyl acetate (B1210297) or ethyl acetate and hexane (B92381) are commonly used.[1] - Consider recrystallization from a suitable solvent, such as isopropanol, after initial purification.[2]
Presence of starting materials: Unreacted starting materials may remain in the crude product.- Ensure the reaction has gone to completion using TLC. - Perform an aqueous workup to remove water-soluble starting materials and reagents before chromatography.[1]
Formation of regioisomers: If using a substituted hydrazine, there is a possibility of forming regioisomers.- For regio-selective synthesis, specific reaction conditions or protecting groups may be necessary.[2]
Difficulty with Product Isolation Product is an oil instead of a solid: The product may not crystallize as expected.- Ensure all solvent has been removed under reduced pressure. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization. - Confirm the product's identity and purity via NMR or mass spectrometry.
Emulsion formation during workup: An emulsion can form during the extraction process, making phase separation difficult.- Add a small amount of brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Key Reagents/Catalysts Reaction Conditions Reported Yield Reference
CyclocondensationEthyl 2-formyl-3-oxopropanoate, HydrazineEthanol (solvent)Ice bath cooling, then room temperature for 17 hours72.4%[1]
Esterification1H-Pyrazole-4-carboxylic acid, EthanolThionyl chloride0°C, then room temperature for 3 hours80.0%[1]
One-Pot, Three-ComponentEthyl acetoacetate, Aldehyde, Hydrazine derivativeMagnetic ionic liquid ([bmim][FeCl4]), Flow oxygen120°C for 3 hours, solvent-free75-92%[2]

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation [1]

  • Dissolve 27.6 g (192 mmol) of (ethoxycarbonyl)malondialdehyde in 150 mL of ethanol in a flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

  • Monitor the reaction to completion using TLC.

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield this compound as yellow crystals.

Protocol 2: Synthesis via Esterification [1]

  • Dissolve 1 g (8.92 mmol) of 1H-pyrazole-4-carboxylic acid in 10 mL of ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.6 g (13.38 mmol) of thionyl chloride to the solution.

  • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, evaporate all volatile components to dryness under reduced pressure.

  • Dilute the residue with water and extract with a 10% solution of ethanol in dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using 15% ethyl acetate in hexane to afford this compound as an off-white solid.

Visualizations

experimental_workflow_cyclocondensation start Start dissolve Dissolve (ethoxycarbonyl)malondialdehyde in Ethanol start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_hydrazine Slowly Add Hydrazine cool->add_hydrazine react Stir at Room Temperature for 17 hours add_hydrazine->react monitor Monitor by TLC react->monitor concentrate Remove Ethanol (Vacuum Distillation) monitor->concentrate Reaction Complete purify Silica Gel Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via cyclocondensation.

logical_relationship_troubleshooting low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_stoichiometry Sub-optimal Stoichiometry low_yield->suboptimal_stoichiometry side_reactions Side Reactions low_yield->side_reactions extend_time Extend Reaction Time incomplete_reaction->extend_time optimize_temp Optimize Temperature incomplete_reaction->optimize_temp check_equivalents Check Molar Equivalents suboptimal_stoichiometry->check_equivalents control_temp Control Temperature side_reactions->control_temp slow_addition Slow Reagent Addition side_reactions->slow_addition

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

troubleshooting side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole (B372694) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent methods for pyrazole synthesis include the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, and the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[1][2] Other notable methods include 1,3-dipolar cycloadditions and multicomponent reactions.[2]

Q2: My Knorr pyrazole synthesis reaction mixture turns a deep yellow/red. Is this normal, and how can I minimize it?

A2: Discoloration, often described as a "sinful yellow/red," is a common observation in Knorr pyrazole syntheses, particularly when using arylhydrazines like phenylhydrazine, especially under acidic conditions.[3] This is often attributed to the formation of colored byproducts from the decomposition of the hydrazine starting material. To minimize this:

  • Ensure Hydrazine Purity: Use freshly purified or high-purity hydrazine. Old or improperly stored hydrazine can contain colored impurities.

  • Control Temperature: Avoid excessive heat, as it can accelerate the decomposition of hydrazine.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.

Q3: I am observing a mixture of regioisomers in my Knorr pyrazole synthesis using an unsymmetrical 1,3-dicarbonyl. How can I improve the regioselectivity?

A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is determined by which carbonyl group the substituted nitrogen of the hydrazine attacks first. To improve selectivity:

  • Steric and Electronic Control: The inherent steric and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack. A more sterically hindered or less electrophilic carbonyl group is less likely to be attacked first.[4]

  • pH Control: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Under basic conditions, the more nucleophilic nitrogen attacks first, while under acidic conditions, protonation can alter the nucleophilicity.[4][5]

  • Solvent Choice: The solvent can play a crucial role in regioselectivity. For example, fluorinated alcohols have been shown to improve regioselectivity compared to ethanol.[4]

  • Temperature: Reaction temperature can also be a critical factor in controlling the regioselectivity.[4]

Q4: My pyrazole synthesis from an α,β-unsaturated ketone is giving a low yield of the pyrazole and a significant amount of a byproduct. What could be the issue?

A4: A common intermediate in the reaction of α,β-unsaturated ketones with hydrazines is a pyrazoline, which requires a subsequent oxidation or dehydration step to form the aromatic pyrazole.[2] A low yield of the pyrazole with a persistent byproduct often indicates incomplete conversion of the pyrazoline intermediate. To address this:

  • Ensure Complete Oxidation/Dehydration: The reaction conditions may need to be optimized to ensure the complete conversion of the pyrazoline to the pyrazole. This might involve extending the reaction time, increasing the temperature, or adding a suitable oxidizing agent if the reaction mechanism requires it.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the pyrazoline intermediate and the formation of the pyrazole product.

Troubleshooting Guides

Problem 1: Low Yield in Knorr Pyrazole Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed. - If the reaction has stalled, consider increasing the reaction temperature or extending the reaction time.[6]
Impure Reactants - Use high-purity 1,3-dicarbonyl compounds and hydrazine. Impurities can lead to side reactions and lower the yield.
Suboptimal Temperature - The Knorr synthesis is often exothermic. For less reactive substrates, gentle heating may be necessary. However, excessive heat can lead to decomposition. Optimize the temperature for your specific substrates.[6]
Incorrect Solvent - Protic polar solvents like ethanol, 1-propanol, or a mixture of water and acetic acid are generally preferred.[6] Experiment with different solvents to find the optimal one for your reaction.
Product Loss During Workup - If the product is water-soluble, ensure you are using an appropriate extraction solvent and perform multiple extractions. - For solid products, ensure the crystallization/precipitation conditions are optimized to minimize loss in the mother liquor.
Problem 2: Formation of Multiple Products (Regioisomers)
Potential Cause Troubleshooting Steps
Use of Unsymmetrical 1,3-Dicarbonyl - The inherent nature of the reactants can lead to a mixture of regioisomers.[4]
Suboptimal pH - Adjust the pH of the reaction mixture. Acidic or basic conditions can favor the formation of one regioisomer over the other.[4][5]
Inappropriate Solvent - Perform a solvent screen. Solvents can influence the transition states leading to the different regioisomers. Fluorinated alcohols have been reported to enhance regioselectivity.[4]
Non-optimal Temperature - Vary the reaction temperature. In some cases, lower temperatures may favor the formation of the thermodynamically controlled product, while higher temperatures may favor the kinetically controlled product.

Data Presentation

Table 1: Comparison of Traditional and Ionic Liquid-Supported Knorr Synthesis of 3,5-Dimethylpyrazole (B48361)

ParameterTraditional Method (Knorr Synthesis)Ionic Liquid-Supported Method
Product 3,5-Dimethylpyrazole3,5-Dimethylpyrazole
Yield 75-95%[1]Up to 96%[1]
Reaction Time 1.5 - 3 hours[1]15 - 30 minutes[1]
Reaction Temperature 15 - 100°C[1]Room Temperature to 60°C[1]
Solvent Water, Ethanol, Acetic Acid[1]Ionic Liquid (e.g., [bmim][BF4])
Catalyst Acid (e.g., Acetic Acid) or Base (e.g., NaOH)[1]Ionic Liquid (can act as both solvent and catalyst)[1]
Work-up Extraction with organic solvents, drying, distillation[1]Simple precipitation by adding water, filtration[1]

Experimental Protocols

Protocol 1: Knorr Synthesis of 3,5-Dimethylpyrazole

This protocol is a general guideline for the synthesis of 3,5-dimethylpyrazole.

Materials:

Procedure:

  • Preparation of Hydrazine Solution: If using hydrazine sulfate, prepare a solution by dissolving it in an appropriate amount of aqueous sodium hydroxide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add the hydrazine solution.

  • Addition of Diketone: Cool the hydrazine solution to approximately 15°C. Slowly add acetylacetone dropwise to the stirred solution, maintaining the temperature at around 15°C. The addition should take about 30 minutes.

  • Reaction: After the addition is complete, continue stirring the mixture at 15°C for 1 hour. A precipitate of 3,5-dimethylpyrazole should form during this time.

  • Work-up: Dilute the reaction mixture with water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with ether. Perform multiple extractions of the aqueous layer with ether.

  • Drying and Isolation: Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by distillation to obtain the crude crystalline 3,5-dimethylpyrazole.

  • Purification: The crude product can be recrystallized from petroleum ether to yield pure 3,5-dimethylpyrazole.[7]

Protocol 2: Synthesis of a Pyrazole from an α,β-Unsaturated Ketone

This protocol describes a general procedure for the synthesis of a pyrazole from an α,β-unsaturated ketone (chalcone) and an arylhydrazine using microwave irradiation.

Materials:

  • A suitable α,β-unsaturated ketone (e.g., a chalcone)

  • An arylhydrazine (e.g., phenylhydrazine)

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (5 mL) to the vessel, which acts as both the solvent and the catalyst.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and for a specific duration (e.g., at 140°C for 20 minutes), which may require optimization for different substrates.

  • Work-up: After the reaction is complete and the vessel has cooled to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid product by vacuum filtration, wash it with water, and allow it to dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.[4]

Visualizations

Troubleshooting_Side_Reactions start Problem: Side Reactions in Pyrazole Synthesis check_purity Check Reactant Purity start->check_purity reaction_conditions Optimize Reaction Conditions check_purity->reaction_conditions Reactants are pure workup Modify Work-up/Purification check_purity->workup Impure reactants (purify or replace) reaction_conditions->workup Side reactions persist end_node Desired Pyrazole Obtained reaction_conditions->end_node Side reactions minimized characterize Characterize Byproducts workup->characterize Byproducts still present workup->end_node Pure product isolated characterize->reaction_conditions Identify byproduct & understand formation Knorr_Regioselectivity_Troubleshooting start Issue: Poor Regioselectivity in Knorr Synthesis steric_electronic Analyze Steric/Electronic Effects of Substituents start->steric_electronic adjust_ph Adjust Reaction pH steric_electronic->adjust_ph Inherent bias understood solvent_screen Perform Solvent Screen adjust_ph->solvent_screen pH adjustment insufficient temp_optimization Optimize Reaction Temperature solvent_screen->temp_optimization Solvent change insufficient analyze_isomers Analyze Isomer Ratio (e.g., by NMR, GC-MS) temp_optimization->analyze_isomers Conditions optimized analyze_isomers->adjust_ph Unsatisfactory ratio, iterate optimization end_node Desired Regioisomer is Major Product analyze_isomers->end_node Acceptable regioselectivity achieved

References

Technical Support Center: Optimizing N-Arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the N-arylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-arylation of pyrazoles, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am observing a low yield or no formation of my desired N-aryl pyrazole (B372694). What are the potential causes and how can I improve the reaction efficiency?

A: Low yields in N-arylation reactions of pyrazoles can be attributed to several factors, ranging from the quality of reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Inactive Catalyst: The palladium or copper catalyst may be inactive or degraded.

    • Solution: Use freshly opened or properly stored catalysts. For palladium-catalyzed reactions, ensure the active Pd(0) species is generated in situ, or use a pre-catalyst. For copper-catalyzed reactions, the choice of copper source (e.g., CuI, Cu₂O) can be critical.[1][2][3]

  • Inappropriate Ligand: The ligand may not be suitable for the specific substrates or reaction type.

    • Solution: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine (B1218219) ligands are often effective.[4] For Ullmann-type reactions, diamine or oxime-type ligands can significantly improve yields.[1][3][5][6]

  • Incorrect Base: The base may be too weak to deprotonate the pyrazole or may not be compatible with other reagents.

    • Solution: Stronger bases like Cs₂CO₃, K₃PO₄, or KOtBu are commonly used.[2] The choice of base can also influence regioselectivity.

  • Suboptimal Solvent: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or catalyst deactivation.

    • Solution: Aprotic polar solvents like DMF, DMSO, toluene, or dioxane are generally preferred.[7][8][9]

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Many N-arylation reactions are run at elevated temperatures (80-120 °C).

  • Insufficient Reaction Time: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Poor Quality Starting Materials: Impurities in the pyrazole or aryl halide can interfere with the reaction.

    • Solution: Ensure starting materials are pure and dry. Water can be particularly detrimental in reactions using strong bases.

Issue 2: Poor Regioselectivity (Formation of N1 and N2 Isomers)

Q: My reaction is producing a mixture of N1- and N2-aryl pyrazoles. How can I control the regioselectivity?

A: Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by steric and electronic factors of the pyrazole substrate, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: Arylation generally occurs at the less sterically hindered nitrogen atom.

    • Solution: The presence of a bulky substituent at the C3 or C5 position of the pyrazole ring can effectively direct the arylation to the distal nitrogen.[7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Solution: Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, favoring arylation at the other nitrogen.

  • Choice of Base and Solvent: The reaction conditions can significantly impact the regioselectivity.

    • Solution: For some 3-substituted pyrazoles, using K₂CO₃ in DMSO has been shown to favor N1-arylation.[10][11] The choice of cation in the base (e.g., K⁺ vs. Cs⁺) can also influence the outcome.

  • Catalyst and Ligand System: The nature of the catalytic system can play a role in directing the regioselectivity.

    • Solution: In some copper-catalyzed systems, the choice of ligand can tune the regioselectivity by influencing the formation of different metallotautomers.[12]

Issue 3: Formation of Side Products

Q: I am observing significant formation of side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A: Side reactions can compete with the desired N-arylation, leading to reduced yields and purification challenges.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Aryl Halide: This results in the formation of biaryl compounds.

    • Solution: This is more common in Ullmann-type reactions. Optimizing the catalyst-to-ligand ratio and ensuring a clean reaction setup can help minimize this side reaction.

  • Hydrodehalogenation of Aryl Halide: The aryl halide is reduced, leading to the formation of an arene.

    • Solution: This can be caused by trace amounts of water or other protic sources. Ensuring anhydrous conditions is crucial.

  • C-Arylation: In some cases, arylation can occur on a carbon atom of the pyrazole ring.

    • Solution: This is less common under typical N-arylation conditions but can be influenced by the catalyst system and substrate. Careful optimization of reaction parameters is necessary.

  • Ligand Arylation: The aryl group can transfer to the ligand, deactivating the catalyst.

    • Solution: Using a slight excess of the aryl halide can sometimes compensate for this.[13]

Issue 4: Difficulty in Product Purification

Q: I am having trouble purifying my N-aryl pyrazole product from the reaction mixture. What are some effective purification strategies?

A: The purification of N-aryl pyrazoles can be challenging due to the presence of unreacted starting materials, isomers, and reaction byproducts.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying N-aryl pyrazoles.

    • Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve good separation. Using different stationary phases like alumina (B75360) may also be beneficial if silica (B1680970) gel is ineffective.[14]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

    • Procedure: Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: If the product and impurities have different acid-base properties, a liquid-liquid extraction can be used for initial purification.

    • Application: Pyrazoles are weakly basic and can be protonated with a strong acid. This can be used to separate them from non-basic impurities. A method for purifying pyrazoles involves forming an acid addition salt, which can then be crystallized.[15]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) N-arylation of pyrazoles. These should be considered as starting points, and optimization may be required for specific substrates.

Table 1: Typical Conditions for Copper-Catalyzed N-Arylation of Pyrazoles

ParameterConditionNotes
Catalyst CuI, Cu₂O, CuO nanospheres5-10 mol% loading is common.[1][2][3]
Ligand Diamines (e.g., N,N'-dimethylethylenediamine), Oximes, L-proline10-20 mol% loading.[1][3][6]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2-3 equivalents.
Solvent Dioxane, Toluene, DMF, AcetonitrileAnhydrous conditions are important.
Temperature 80-140 °CHigher temperatures may be needed for less reactive aryl halides.
Aryl Halide Aryl iodides > Aryl bromidesAryl chlorides are generally less reactive.

Table 2: Typical Conditions for Palladium-Catalyzed N-Arylation of Pyrazoles

ParameterConditionNotes
Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol% loading.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, tBuBrettPhos)1.5-2 equivalents relative to palladium.[4]
Base KOtBu, LiHMDS, NaOtBu, Cs₂CO₃1.5-2.5 equivalents.
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial.[8][9]
Temperature Room temperature to 110 °CDependent on the reactivity of the substrates and catalyst system.
Aryl Halide Aryl triflates, Aryl bromides, Aryl chloridesA wider range of aryl halides can be used compared to copper catalysis.[4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Diamine-Catalyzed N-Arylation of Pyrazole [1][5][6]

  • To an oven-dried reaction vessel, add CuI (5-10 mol%), the pyrazole (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide (1.0 equivalent), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Pyrazole [16][17][18]

  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., KOtBu, 1.5 equivalents).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the pyrazole (1.2 equivalents), the aryl halide (1.0 equivalent), and the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Pyrazole, Aryl Halide, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Reaction (Solvent, Temperature, Stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue Reaction workup 5. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification 6. Purification (Chromatography, Crystallization) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for N-arylation of pyrazoles.

Troubleshooting_Guide start Problem Encountered low_yield Low/No Yield start->low_yield poor_regio Poor Regioselectivity start->poor_regio side_products Side Products start->side_products check_catalyst Check Catalyst Activity & Ligand Suitability low_yield->check_catalyst check_base Verify Base Strength & Stoichiometry low_yield->check_base check_conditions Optimize Temp., Time, & Solvent low_yield->check_conditions check_reagents Ensure Reagent Purity & Anhydrous Conditions low_yield->check_reagents steric_hindrance Introduce Steric Bulk on Pyrazole poor_regio->steric_hindrance modify_conditions Screen Different Bases & Solvents poor_regio->modify_conditions change_catalyst Try Different Catalyst/Ligand System poor_regio->change_catalyst minimize_homocoupling Optimize Catalyst/Ligand Ratio side_products->minimize_homocoupling prevent_hydrodehalogenation Ensure Anhydrous Conditions side_products->prevent_hydrodehalogenation

Caption: Troubleshooting decision tree for N-arylation of pyrazoles.

References

Technical Support Center: Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for researchers, scientists, and drug development professionals engaged in the functionalization of the pyrazole (B372694) ring. This versatile heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] However, its functionalization can present several challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in N-alkylation of unsymmetrically substituted pyrazoles a common problem?

A1: The tautomeric nature of the pyrazole ring often leads to the formation of a mixture of N-1 and N-2 alkylated isomers.[5] The final ratio of these isomers is influenced by the electronic and steric nature of the substituents on the pyrazole ring, the type of alkylating agent used, the solvent, and the base.[5][6] Generally, alkylation tends to favor the less sterically hindered nitrogen atom.[6]

Q2: What makes the pyrazole ring generally resistant to oxidation and reduction?

A2: The pyrazole ring is an aromatic system with a stable, delocalized 6 π-electron system, similar to benzene.[7] This aromaticity makes it resistant to both oxidation and reduction.[7][8] Functionalization typically targets substituents on the ring rather than the ring itself.[7] Harsh conditions are required to hydrogenate the pyrazole ring, which first yields pyrazoline and then pyrazolidine.[8]

Q3: What are the main challenges in palladium-catalyzed cross-coupling reactions with chloropyrazoles?

A3: The primary challenges stem from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Additionally, the electron-rich nature of the pyrazole ring can inhibit the palladium catalyst.[9] Standard catalysts like Pd(PPh₃)₄ may prove ineffective, necessitating the use of more specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands.[9]

Q4: Can the pyrazole ring be opened during a reaction?

A4: Yes, under harsh oxidative conditions, particularly with strong oxidants or in the presence of a strong base, the pyrazole ring is susceptible to opening.[7] Certain substituents, like an amino group at the C5 position, can make the ring more prone to oxidative opening even under milder, metal-free conditions.[7] Deprotonation at the C3 position in the presence of a strong base can also lead to ring opening.[10]

Troubleshooting Guides

N-Alkylation: Poor Regioselectivity

Issue: My N-alkylation of a 3-substituted pyrazole is resulting in a mixture of N1 and N2 isomers with poor selectivity.

dot

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole N-alkylation.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent is a critical factor.[6] While polar protic solvents like ethanol (B145695) can result in poor selectivity, polar aprotic solvents such as DMF, DMAc, and NMP tend to favor the formation of a single regioisomer.[6] Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have also been shown to significantly enhance regioselectivity.[6]

  • Base Optimization: The choice of base can be crucial. For achieving regioselective N1-alkylation of 3-substituted pyrazoles, potassium carbonate (K₂CO₃) in DMSO has proven effective.[6]

  • Alkylating Agent Modification: Steric hindrance can be exploited to direct the alkylation. Using a sterically bulky alkylating agent can favor the functionalization of the less sterically hindered nitrogen atom.[6]

Condition Observation Potential Solution Yield/Selectivity Data
N-alkylation of 3-substituted pyrazoleMixture of N1 and N2 isomersSwitch from ethanol to a polar aprotic solvent like DMAc.[6]Can significantly improve the ratio of the desired isomer.[6]
N-alkylation of 3-substituted pyrazoleMixture of N1 and N2 isomersUse K₂CO₃ as the base in DMSO.[6]Has been shown to achieve regioselective N1-alkylation.[6]
N-alkylation of a sterically hindered pyrazoleLow yield of desired isomerEmploy a less bulky alkylating agent if the target nitrogen is hindered.N/A
C-H Functionalization: Poor Regioselectivity

Issue: My transition-metal-catalyzed C-H arylation of an N-substituted pyrazole is yielding a mixture of C3 and C5-arylated products.

dot

Caption: Logic for troubleshooting regioselectivity in C-H functionalization of pyrazoles.

Troubleshooting Steps:

  • Directing Group Strategy: The regioselectivity of C-H functionalization is often controlled by a directing group on the pyrazole nitrogen. The choice of this group is paramount in guiding the metal catalyst to a specific C-H bond.

  • Catalyst and Ligand Optimization: The combination of the transition metal catalyst (e.g., Pd, Rh) and the ligand plays a crucial role. Fine-tuning the steric and electronic properties of the ligand can influence which C-H bond is activated.

  • Solvent and Additive Screening: The reaction medium can significantly impact regioselectivity. For instance, in some direct arylations, a judicious choice of solvent can promote arylation at the C4 (β) position, even when the C5 (α) position is unoccupied.[11]

Reaction Challenge Potential Solution Reported Yields
Pd-catalyzed C-H arylationMixture of C3 and C5 isomersIntroduce a suitable directing group on N1.Varies with directing group and substrate.
Rh(III)-catalyzed C-H activationLow yield or poor selectivityScreen different silver-based oxidants (e.g., AgOAc, Ag₂CO₃).N/A
Direct arylation of N-substituted pyrazolesPreferential arylation at C5Judicious choice of solvent to favor C4 arylation.[11]Can achieve high selectivity for the C4 product.[11]
Cross-Coupling Reactions: Low or No Yield with Chloropyrazoles

Issue: My Suzuki coupling reaction with a chloropyrazole is giving low to no yield of the desired product.

dot

Caption: Troubleshooting workflow for low to no product yield in cross-coupling reactions.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: For unreactive chloropyrazoles, standard catalysts like Pd(PPh₃)₄ are often ineffective.[9] The use of palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is highly recommended to facilitate the oxidative addition step.

  • Base Selection: Stronger bases are often necessary for less reactive aryl chlorides.[9] Bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker bases. However, excessively strong bases might lead to side reactions.[9]

  • Reaction Conditions: Ensure strictly anhydrous and deoxygenated conditions, as palladium catalysts are sensitive to oxygen, and water can lead to dehalogenation side products.[9]

  • Side Reaction - Dehalogenation: If you observe the formation of the dehalogenated pyrazole, this is a common side reaction.[9] Rigorously excluding water and using bulky, electron-rich ligands can help minimize this issue by promoting the desired reductive elimination over protonolysis.[9]

Cross-Coupling Type Substrate Typical Catalyst/Ligand Typical Base Reported Yields
Suzuki-Miyaura[4]Bromo/IodopyrazolePd(OAc)₂ / SPhosK₃PO₄Good to excellent
Suzuki-Miyaura[12]3- and 4-BromopyrazoleXPhos-derived precatalyst P1K₃PO₄61-86%[12]
Sonogashira[4]HalopyrazolePdCl₂(PPh₃)₂ / CuIEt₃NGood to excellent
Buchwald-Hartwig[4]HalopyrazolePd₂(dba)₃ / XantphosCs₂CO₃Good to excellent
Chan-Lam[13]PyrazoleCu(OAc)₂Pyridine34-99% (general for C-N/C-O)[13]

Key Experimental Protocols

General Protocol for N1-Alkylation of 3-Substituted Pyrazoles

This protocol is adapted from a method shown to achieve regioselective N1-alkylation.[6]

dot

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Setup 1. Dissolve 3-substituted pyrazole (1.0 equiv) and K2CO3 (2.0 equiv) in DMSO. Add_Reagent 2. Add alkylating agent (1.1 equiv) to the mixture. Setup->Add_Reagent Stir 3. Stir at desired temperature (e.g., room temperature or heated). Add_Reagent->Stir Monitor 4. Monitor reaction progress by TLC or LC-MS. Stir->Monitor Workup 5. Perform aqueous work-up. Monitor->Workup Purify 6. Purify by column chromatography. Workup->Purify

References

Technical Support Center: Resolving Peak Overlap in NMR Spectra of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of pyrazole (B372694) derivatives, with a focus on peak overlap.

Frequently Asked Questions (FAQs)

Q1: Why do the proton and carbon signals in the NMR spectrum of my substituted pyrazole appear broad or as a single averaged peak, especially for the C3 and C5 positions?

This is a frequently observed phenomenon in pyrazole derivatives and is primarily due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, leading to a dynamic equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the signals for the C3 and C5 carbons, as well as their attached protons, will average out, resulting in broad or coalesced peaks.[1]

Q2: The N-H proton signal in my ¹H NMR spectrum is either very broad or completely absent. What could be the reason?

The disappearance or broadening of the N-H proton signal is also a consequence of chemical exchange phenomena. Several factors can contribute to this:

  • Intermolecular Proton Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the deuterated solvent, or any acidic or basic impurities present in the sample. This rapid exchange leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the directly attached proton, contributing to a broader signal.

  • Solvent Effects: In protic deuterated solvents such as D₂O or methanol-d₄, the N-H proton will readily exchange with the deuterium (B1214612) atoms of the solvent, rendering it undetectable in the ¹H NMR spectrum.

Q3: How can I definitively assign the ¹H and ¹³C signals for an unsymmetrically substituted pyrazole, especially when peaks are overlapping?

Unambiguous assignment of signals in unsymmetrically substituted pyrazoles often requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

  • 1D NMR: Start by analyzing the ¹H NMR spectrum, paying attention to chemical shifts, integration, and coupling patterns.

  • 2D NMR: For definitive assignments, 2D NMR experiments are indispensable.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon nuclei (¹H-¹³C), allowing you to identify which proton is attached to which carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and for connecting different spin systems within the molecule. For instance, the H4 proton will typically show a correlation to both the C3 and C5 carbons.

Troubleshooting Guides

Guide 1: Resolving Peak Overlap Caused by Tautomerism

Problem: You have synthesized a 3(5)-substituted pyrazole, and the signals for the two tautomers are overlapping or coalesced at room temperature, preventing the determination of the major tautomer in solution.

Solution Workflow:

G cluster_0 Troubleshooting Tautomerism A Overlapping signals due to fast tautomeric exchange B Acquire NMR at lower temperature A->B  Primary approach C Change to a non-polar, aprotic solvent A->C Alternative approach D Analyze resolved signals to determine tautomer ratio B->D  Signals resolve E Signals still overlap B->E  No resolution C->B F Consider 2D NMR (HSQC/HMBC) for structural confirmation E->F

Caption: Workflow for resolving overlapping signals due to tautomerism.

Experimental Protocols:

1. Variable Temperature (VT) NMR Spectroscopy

Lowering the temperature of the NMR experiment can slow down the rate of proton exchange between the nitrogen atoms, potentially allowing for the resolution of separate signals for each tautomer.

  • Sample Preparation: Prepare your sample in a deuterated solvent with a low freezing point, such as dichloromethane-d₂, toluene-d₈, or THF-d₈.

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Record the spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals for each tautomer.

  • Analysis: Integrate the signals of the resolved tautomers to determine their relative concentrations.

2. Solvent Change

The rate of tautomeric exchange is highly dependent on the solvent. Changing to a less polar, aprotic solvent can sometimes slow down the exchange enough to resolve the signals even at room temperature.

  • Recommended Solvents: Consider solvents like benzene-d₆, toluene-d₈, or chloroform-d.

  • Avoid: Protic solvents (methanol-d₄, D₂O) and polar aprotic solvents that can form strong hydrogen bonds (DMSO-d₆) may accelerate the exchange.

Data Presentation: Effect of Solvent on ¹H NMR Chemical Shifts of 1H-Pyrazole

The chemical shifts of pyrazole protons are influenced by the deuterated solvent used. The following table provides a comparison of ¹H NMR chemical shifts for 1H-pyrazole in different solvents.

ProtonCDCl₃ (ppm)DMSO-d₆ (ppm)Acetone-d₆ (ppm)Methanol-d₄ (ppm)
N-H~13.6~13.1Not readily availableNot typically observed
H3/H57.747.65~7.7~7.6
H46.116.29~6.3~6.3

Note: Chemical shifts can be influenced by concentration and temperature. The N-H proton signal is often broad and its chemical shift can be highly variable. Data compiled from multiple sources.

Guide 2: Using 2D NMR to Resolve Overlapping Signals

Problem: You have a complex pyrazole derivative with multiple substituents, leading to significant overlap in the aromatic region of the ¹H NMR spectrum, making signal assignment impossible with 1D NMR alone.

Solution Workflow:

G cluster_1 2D NMR for Signal Assignment A Complex ¹H NMR with significant peak overlap B Acquire ¹H-¹H COSY A->B C Identify coupled proton networks B->C D Acquire ¹H-¹³C HSQC C->D E Correlate protons to directly attached carbons D->E F Acquire ¹H-¹³C HMBC E->F G Establish long-range ¹H-¹³C correlations F->G H Combine all data for unambiguous assignment G->H

Caption: Workflow for signal assignment using 2D NMR techniques.

Experimental Protocols:

1. ¹H-¹H COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Procedure:

    • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

    • Set up the COSY experiment using standard instrument parameters.

    • Process the 2D data. Cross-peaks in the COSY spectrum indicate coupling between the protons on the diagonal.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify which proton is attached to which carbon.

  • Procedure:

    • Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths.

    • Set up the HSQC experiment.

    • Process the 2D data. Each cross-peak corresponds to a C-H bond, with the coordinates indicating the chemical shifts of the proton and the carbon.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range couplings between protons and carbons (typically over 2-3 bonds).

  • Procedure:

    • Set up the HMBC experiment, with the spectral widths for ¹H and ¹³C determined from the 1D spectra.

    • The key parameter to optimize is the long-range coupling constant (J), typically set to a value around 8-10 Hz.

    • Acquire and process the 2D data. Cross-peaks indicate long-range correlations, which are crucial for assigning quaternary carbons and connecting different parts of the molecule.

Guide 3: Employing Lanthanide Shift Reagents (LSRs)

Problem: You have significant peak overlap that cannot be resolved by changing solvents or by standard 2D NMR techniques.

Solution: The use of a lanthanide shift reagent can help to resolve overlapping signals by inducing large chemical shift changes in the NMR spectrum. The magnitude of the induced shift is dependent on the proximity of the nucleus to the paramagnetic lanthanide ion.

Experimental Protocol:

  • Reagent Selection: A common choice is tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), often abbreviated as Eu(fod)₃. This reagent typically induces downfield shifts.

  • Sample Preparation:

    • Prepare a stock solution of your pyrazole derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃).

    • Prepare a stock solution of the lanthanide shift reagent in the same solvent.

  • Titration:

    • Acquire a standard ¹H NMR spectrum of your pyrazole derivative.

    • Add a small, known amount of the LSR stock solution to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • Repeat the addition of the LSR, acquiring a spectrum after each addition, until the overlapping signals are sufficiently resolved.

  • Data Analysis:

    • Track the chemical shift of each proton as a function of the LSR concentration.

    • Protons closer to the coordination site (the nitrogen atoms of the pyrazole ring) will experience a larger induced shift.

Data Presentation: Illustrative Lanthanide Induced Shifts (LIS) for a Substituted Pyrazole

The following table illustrates the expected effect of adding Eu(fod)₃ on the ¹H NMR spectrum of a hypothetical 3,4-disubstituted pyrazole where the H5 proton and a substituent proton are overlapping.

ProtonInitial δ (ppm)δ after addition of Eu(fod)₃ (ppm)Lanthanide Induced Shift (Δδ, ppm)
H57.508.501.00
Substituent Proton7.507.800.30
N-H10.2 (broad)12.5 (broad)2.30

Note: This data is illustrative. The magnitude of the induced shift depends on the specific pyrazole derivative and the concentration of the LSR.

Guide 4: Quantitative NMR (qNMR) for Tautomer Ratio Determination

Problem: You have successfully resolved the signals of two tautomers at low temperature and need to accurately determine their relative concentrations.

Solution: Quantitative NMR (qNMR) can be used to determine the ratio of the two tautomers by comparing the integrals of their well-resolved signals.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of your pyrazole derivative.

    • Accurately weigh a known amount of an internal standard (a compound with a known purity and signals that do not overlap with your analyte).

    • Dissolve both in a suitable deuterated solvent.

  • Acquisition Parameters:

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all nuclei between scans. This is typically set to 5 times the longest T₁ relaxation time of the signals of interest.

    • Use a calibrated 90° pulse.

    • Acquire the spectrum with a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved signals corresponding to each tautomer and the internal standard.

  • Calculation:

    • The ratio of the tautomers can be calculated directly from the ratio of their integrals, after normalizing for the number of protons giving rise to each signal.

    • The absolute concentration of each tautomer can be determined by comparing its integral to the integral of the known concentration of the internal standard.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific pyrazole derivatives. Always consult relevant literature and instrument manuals for detailed procedures.

References

Technical Support Center: Enhancing Pyrazole-Based Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of pyrazole (B372694) derivatives in aqueous buffers for screening assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental setup due to the low solubility of pyrazole-based compounds.

Issue 1: My pyrazole compound immediately precipitates when added to the aqueous assay buffer from a DMSO stock.

  • Question: I dissolved my pyrazole derivative in 100% DMSO to make a 10 mM stock solution. When I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), a precipitate forms instantly. What is causing this and how can I fix it?

  • Answer: This is a common phenomenon known as "antisolvent precipitation" or "crashing out."[1] It occurs because the compound, while highly soluble in the organic DMSO stock, is poorly soluble in the aqueous environment of the buffer once the DMSO is diluted.[1][2]

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of the pyrazole derivative in the buffer exceeds its maximum aqueous solubility limit.Decrease the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test.[1][2]
Rapid Solvent Exchange Adding a concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in the solvent environment, leading to precipitation.[1][2]Perform a stepwise, serial dilution of the compound stock in the pre-warmed assay buffer instead of a single large dilution.[1][2][3] Add the stock solution dropwise while gently vortexing the buffer.[2]
High Final DMSO % While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[2]Keep the final DMSO concentration in the assay below 0.5%, and ideally below 0.1%.[2][3] This may require preparing a more dilute intermediate stock solution.
Low Buffer Temperature The solubility of many compounds, including pyrazoles, is lower at colder temperatures.[4]Always use pre-warmed (e.g., 37°C) assay buffer or cell culture media for dilutions.[2][3]
pH of the Buffer The solubility of ionizable pyrazole derivatives is highly dependent on the pH of the solution.[3][4]Determine the compound's pKa. For basic pyrazoles, lowering the buffer pH can increase solubility. For acidic pyrazoles, increasing the pH can improve solubility.[3] Ensure the final pH is compatible with your assay.

Issue 2: My compound appears soluble initially but precipitates over the course of the incubation.

  • Question: My pyrazole compound solution is clear at the start of my experiment, but after several hours of incubation at 37°C, I observe cloudiness or a visible precipitate. Why is this happening?

  • Answer: Time-dependent precipitation can be caused by several factors, including compound instability, interactions with media components, or slow equilibration to a supersaturated state.

    Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Compound Instability The pyrazole derivative may be degrading over time under the experimental conditions (pH, temperature, light), leading to less soluble degradation products.[5]Prepare working solutions fresh for each experiment.[5] Assess the compound's stability in the assay buffer over the time course of the experiment using methods like HPLC.
Serum Protein Binding In cell-based assays, the compound may bind to proteins in the serum (e.g., FBS), which can sometimes lead to the formation of larger, insoluble complexes.[1]Try reducing the serum percentage in the culture medium, but monitor for any impact on cell health. Alternatively, perform the assay in serum-free media if the experimental design allows.
Slow Crystallization The initial solution may be supersaturated. Over time, the compound slowly nucleates and crystallizes out of solution.Lower the final compound concentration to below its thermodynamic solubility limit. Using solubilizing excipients like cyclodextrins can help maintain a stable, supersaturated solution.[6]
Frequently Asked Questions (FAQs)

Q1: What is the first thing I should try if I encounter a solubility problem with a pyrazole compound? A1: The most straightforward and often effective first step is to reduce the final concentration of the compound in your assay.[1] Many solubility issues are concentration-dependent. If lowering the concentration is not possible due to assay sensitivity requirements, the next step is to explore the use of co-solvents.[3]

Q2: What are co-solvents and how should I use them to improve solubility? A2: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[7][8] Commonly used co-solvents in screening include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).[4][7] To use a co-solvent, you can prepare a stock solution in the co-solvent and then dilute it into your assay buffer. It is critical to ensure the final concentration of the co-solvent is low enough (typically ≤1-2%) to not interfere with the biological assay or cause toxicity.[3]

Q3: My pyrazole derivative has acidic/basic properties. How can I use pH adjustment to my advantage? A3: The solubility of ionizable compounds can be dramatically altered by changing the pH of the buffer.[3][9] For a pyrazole derivative with a basic functional group, lowering the pH below its pKa will cause it to become protonated (ionized), which generally increases aqueous solubility.[3] Conversely, for an acidic derivative, increasing the pH above its pKa will lead to deprotonation and improved solubility.[3] Always verify that the adjusted pH is compatible with your assay's biological components.

Q4: What is cyclodextrin (B1172386) complexation and how can it help with solubility? A4: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[3][9] They can encapsulate poorly soluble "guest" molecules, such as many pyrazole derivatives, forming a water-soluble inclusion complex.[3] This complex effectively shields the hydrophobic compound from the aqueous environment, increasing its apparent solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high aqueous solubility and low toxicity.[3]

Q5: What are solid dispersions and when should I consider using them? A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier matrix, such as a polymer (e.g., PVP, PEGs).[4][10] This formulation can enhance the dissolution rate and apparent solubility by presenting the compound in a high-energy, often amorphous, state.[4][10] This technique is more complex to prepare but can be very effective for highly insoluble compounds and is often considered when other methods like co-solvents or pH adjustment are insufficient or incompatible with the assay system.

Quantitative Data Summary

Table 1: Recommended Final Concentrations of Common Co-solvents in Screening Assays

Co-SolventTypical Final ConcentrationNotes
DMSO < 0.5% (ideally < 0.1%)Most common stock solvent. Can be toxic to cells at higher concentrations.[2]
Ethanol ≤ 1%Generally well-tolerated by many cell lines and enzymes.
Propylene Glycol (PG) ≤ 1%A common vehicle for parenteral formulations.[8]
Polyethylene Glycol 400 (PEG400) ≤ 2%Effective solubilizer, but viscosity can be a factor at higher concentrations.

Table 2: Overview of Solubility Enhancement Techniques

TechniquePrincipleTypical Fold-Increase in SolubilityKey Consideration
pH Adjustment Increases ionization of acidic or basic compounds.[3]10 to 1000-foldCompound must be ionizable; assay must be compatible with the required pH.
Co-solvency Reduces solvent polarity.[7]2 to 50-foldPotential for co-solvent to interfere with the assay or cause toxicity.[8]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble complex.[3][9]5 to 500-foldStoichiometry of complexation and binding affinity are important.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.[10]10 to >100-foldRequires more extensive formulation development.
Particle Size Reduction Increases surface area, enhancing dissolution rate (not equilibrium solubility).[8][9]N/A (improves rate)Does not increase the thermodynamic equilibrium solubility.[8]
Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Turbidimetry

This protocol determines the concentration at which a compound begins to precipitate from a DMSO stock into an aqueous buffer.

  • Prepare Stock Solution: Create a high-concentration stock solution of the pyrazole compound (e.g., 10 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Serial Dilution: In a 96-well clear plate, perform a serial dilution of the DMSO stock solution.

  • Addition of Buffer: To each well, add the aqueous assay buffer (pre-warmed to the assay temperature) to achieve the final desired concentrations. The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubation and Measurement: Seal the plate and shake it at room temperature for 1-2 hours. Measure the turbidity by reading the absorbance at a wavelength of ~620 nm.[1]

  • Analysis: The concentration at which the absorbance begins to increase significantly above the baseline is the kinetic solubility limit.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a pyrazole compound formulation using HP-β-CD.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in the desired aqueous assay buffer.

  • Prepare Compound Stock: Prepare a concentrated stock solution of the pyrazole derivative in a suitable organic solvent like DMSO or ethanol.[3]

  • Form the Inclusion Complex: Add the pyrazole stock solution dropwise to the HP-β-CD solution while vortexing. The molar ratio of compound to cyclodextrin often needs to be optimized (e.g., 1:1, 1:2).

  • Incubate: Incubate the mixture, typically with shaking, for a period ranging from a few hours to overnight at room temperature to allow for complex formation.[3]

  • Dilute for Assay: The resulting clear solution of the pyrazole/HP-β-CD complex can now be diluted into the final assay buffer. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Compound Precipitates in Assay Buffer q1 Is reducing the final concentration feasible? start->q1 sol1 Decrease concentration and re-test q1->sol1 Yes q2 Is the compound ionizable? q1->q2 No end_success SOLUBILITY ENHANCED sol1->end_success sol2 Adjust buffer pH (Lower for bases, higher for acids) and re-test q2->sol2 Yes q3 Is a co-solvent (e.g., Ethanol, PEG400) compatible with the assay? q2->q3 No sol2->end_success sol3 Incorporate co-solvent (e.g., 1-2% final conc.) into buffer and re-test q3->sol3 Yes q4 Advanced Methods q3->q4 No sol3->end_success sol4 Consider Cyclodextrin Complexation or Solid Dispersion q4->sol4 sol4->end_success end_fail Consult Formulation Specialist sol4->end_fail

Caption: A step-by-step workflow for troubleshooting pyrazole compound precipitation.

G Logical Relationships in Solubility Enhancement root Solubility Enhancement Strategies phys_mod Physical Modifications root->phys_mod chem_mod Chemical & Formulation Modifications root->chem_mod p1 Particle Size Reduction (Micronization, Nanosuspension) phys_mod->p1 p2 Modification of Crystal Habit (Polymorphs, Amorphous Forms) phys_mod->p2 p3 Solid Dispersions phys_mod->p3 c1 pH Adjustment chem_mod->c1 c2 Co-solvency chem_mod->c2 c3 Salt Formation chem_mod->c3 c4 Complexation (e.g., Cyclodextrins) chem_mod->c4 c5 Prodrug Approach chem_mod->c5

Caption: Categorization of common strategies for enhancing compound solubility.

G Example Kinase Signaling Pathway Targeted by Pyrazoles ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras RAS receptor->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Phosphorylates response Cell Proliferation, Survival transcription->response inhibitor Pyrazole-based Kinase Inhibitor inhibitor->raf INHIBITS

References

Technical Support Center: Overcoming Common Issues in Pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole (B372694) coupling reactions. Whether you are dealing with low yields, unexpected side products, or purification difficulties, this resource offers practical guidance and detailed protocols to enhance the success of your experiments.

Troubleshooting Guide

This guide is organized by common problems encountered in pyrazole coupling reactions, providing specific questions, potential causes, and actionable solutions.

Issue 1: Low or No Product Yield

Q1: My pyrazole coupling reaction (e.g., Suzuki, Buchwald-Hartwig, C-H Activation) is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?

A1: Low or no yield in pyrazole coupling reactions is a frequent issue stemming from several factors, including inactive catalysts, suboptimal reaction conditions, or poor reagent quality. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Catalyst and Ligand Issues:

    • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Ensure you are using a fresh, high-quality palladium source. For air-sensitive Pd(0) catalysts like Pd(PPh₃)₄, proper storage and handling under an inert atmosphere are critical.

    • Ligand Degradation: Phosphine (B1218219) ligands are susceptible to oxidation.[1] Use fresh ligands and handle them under an inert atmosphere. The choice of ligand is also critical and is often substrate-dependent. For instance, sterically hindered biaryl phosphine ligands like XPhos and SPhos have shown high efficacy in the Suzuki-Miyaura coupling of unprotected pyrazoles.[2]

    • Inappropriate Ligand-to-Metal Ratio: An incorrect ligand-to-palladium ratio can lead to catalyst deactivation. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and reaction.

  • Suboptimal Reaction Conditions:

    • Insufficient Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[1] It is imperative to thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles.

    • Incorrect Temperature: Many coupling reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures can accelerate catalyst decomposition.[3] The optimal temperature should be determined for each specific system. For some Suzuki-Miyaura reactions of pyrazoles, temperatures around 80 °C have been found to be optimal, with higher temperatures leading to catalyst decomposition.[4]

    • Base Selection and Strength: The choice of base is critical and highly context-dependent.[5] For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and K₂CO₃ are commonly used.[2][6] In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required, but weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive substrates.[7]

    • Solvent Effects: The solvent can significantly influence the reaction outcome. For instance, in some Rh(III)-catalyzed C-H activation reactions of pyrazoles, polar solvents can favor C-N coupled products, while less polar solvents may lead to C-C coupled products. A screening of solvents is often a necessary optimization step.

  • Reagent Quality:

    • Boronic Acid Instability (Suzuki-Miyaura): Boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation, especially at higher temperatures.[2] Using freshly opened or purified boronic acids is recommended. Alternatively, more stable boronic esters (e.g., pinacol (B44631) esters) can be used.

    • Purity of Starting Materials: Impurities in the pyrazole substrate or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low or No Yield Observed check_catalyst 1. Verify Catalyst and Ligand Integrity start->check_catalyst catalyst_q1 Is the Pd source fresh? Is the ligand air-sensitive? check_catalyst->catalyst_q1 check_conditions 2. Evaluate Reaction Conditions conditions_q1 Was the reaction thoroughly degassed? Is the temperature optimal? check_conditions->conditions_q1 check_reagents 3. Assess Reagent Quality reagents_q1 Are starting materials pure? Is the boronic acid stable? check_reagents->reagents_q1 optimize Systematically Optimize Parameters solution Improved Yield optimize->solution catalyst_q1->check_conditions Yes catalyst_a1 Use fresh catalyst. Handle ligands under inert gas. catalyst_q1->catalyst_a1 No catalyst_a1->check_conditions conditions_a1 Improve degassing procedure. Screen a range of temperatures. conditions_q1->conditions_a1 No conditions_q2 Is the base appropriate? Is the solvent suitable? conditions_q1->conditions_q2 Yes conditions_a1->check_reagents conditions_q2->check_reagents Yes conditions_a2 Screen different bases and solvents. conditions_q2->conditions_a2 No conditions_a2->check_reagents reagents_q1->optimize Yes reagents_a1 Purify starting materials. Use fresh boronic acid or a more stable ester. reagents_q1->reagents_a1 No reagents_a1->optimize

A logical workflow for diagnosing low-yield pyrazole coupling reactions.
Issue 2: Presence of Significant Side Products

Q2: My reaction is producing significant side products, such as homocoupled or dehalogenated compounds. How can I minimize these unwanted reactions?

A2: The formation of side products is a common challenge that consumes starting materials and complicates purification. Understanding the mechanisms leading to these byproducts is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling:

    • Cause: This side reaction, particularly the homocoupling of boronic acids in Suzuki-Miyaura reactions, is often promoted by the presence of oxygen. It can also occur if the transmetalation step is slow compared to the oxidative coupling of two boronic acid molecules.

    • Solutions:

      • Rigorous Degassing: The most effective way to reduce homocoupling is to meticulously remove oxygen from the reaction mixture.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.

      • Optimize Reaction Parameters: Adjusting the base, solvent, and temperature can influence the relative rates of the desired cross-coupling and the undesired homocoupling.

  • Dehalogenation:

    • Cause: The halogen on the pyrazole ring is replaced by a hydrogen atom. This can be caused by β-hydride elimination from certain intermediates or by other reductive pathways.

    • Solutions:

      • Choice of Ligand: Bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination step.

      • Base Selection: The choice of base can influence the extent of dehalogenation. A screening of bases may be necessary to find one that minimizes this side reaction.

      • Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation.

  • N-Arylation vs. C-Arylation (for C-H activation):

    • Cause: In C-H activation reactions of N-unsubstituted pyrazoles, competitive N-arylation can occur.

    • Solutions:

      • Protecting Groups: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, Trityl) can prevent N-arylation and direct the functionalization to the desired carbon position.

      • Directing Groups: For regioselective C-H activation, the use of a directing group on the pyrazole nitrogen is often necessary.[8]

Logical Workflow for Minimizing Side Products:

side_products_troubleshooting start Side Products Observed (Homocoupling, Dehalogenation) check_degassing 1. Review Degassing Protocol start->check_degassing degassing_q Is the degassing procedure rigorous? check_degassing->degassing_q optimize_conditions 2. Optimize Reaction Conditions conditions_q1 Can the temperature be lowered? optimize_conditions->conditions_q1 consider_reagents 3. Re-evaluate Reagents reagents_q Is a Pd(0) source being used? (for homocoupling) consider_reagents->reagents_q solution Minimized Side Products degassing_q->optimize_conditions Yes degassing_a Use freeze-pump-thaw cycles or extended inert gas sparging. degassing_q->degassing_a No degassing_a->optimize_conditions conditions_a1 Run reaction at the lowest effective temperature. conditions_q1->conditions_a1 Yes conditions_q2 Has the ligand and base been optimized? conditions_q1->conditions_q2 No conditions_a1->conditions_q2 conditions_q2->consider_reagents No conditions_a2 Screen bulky, electron-rich ligands. Test alternative bases. conditions_q2->conditions_a2 Yes conditions_a2->consider_reagents reagents_q->solution Yes reagents_a Consider using a Pd(0) catalyst instead of a Pd(II) precatalyst. reagents_q->reagents_a No reagents_a->solution

Key strategies to mitigate common side reactions.
Issue 3: Catalyst Deactivation

Q3: My reaction starts well but then stalls before completion. Could this be due to catalyst deactivation?

A3: Yes, catalyst deactivation is a common reason for incomplete reactions. The catalytically active Pd(0) species can be sensitive and prone to decomposition or inhibition over the course of the reaction.

Causes of Catalyst Deactivation and Solutions:

  • Oxidation: As mentioned previously, exposure to oxygen is a primary cause of catalyst deactivation.

  • Aggregation: At higher temperatures or concentrations, the Pd(0) species can aggregate to form inactive palladium black.[3]

    • Solution: Ensure adequate ligand concentration to stabilize the palladium center and prevent aggregation. Running the reaction at a more dilute concentration may also help.

  • Substrate or Product Inhibition: The pyrazole starting material (especially if N-unsubstituted) or the product can coordinate strongly to the palladium center, inhibiting catalyst turnover.[2]

    • Solution: The use of bulky ligands can sometimes mitigate this issue by preventing strong coordination of inhibiting species. Protecting the pyrazole NH group can also be an effective strategy.

Issue 4: Purification Challenges

Q4: I am having difficulty purifying my pyrazole product from the reaction mixture. What are some effective purification strategies?

A4: Purification of pyrazole compounds can be challenging due to the presence of residual catalyst, ligand, and side products.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying pyrazole coupling products.

    • Deactivating Silica (B1680970) Gel: Pyrazoles can sometimes streak or be retained on silica gel due to the basicity of the nitrogen atoms. Deactivating the silica gel with a small amount of triethylamine (B128534) (e.g., 1% in the eluent) can improve the separation.[9]

    • Alternative Stationary Phases: If silica gel is problematic, neutral alumina (B75360) or reversed-phase silica (C18) can be effective alternatives.[9]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification.[9]

    • Solvent Selection: A solvent screen is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing pyrazoles include ethanol, methanol, ethyl acetate (B1210297), and mixtures with hexanes.[9]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic pyrazole product into the aqueous phase. The aqueous layer is then basified and the product is re-extracted with an organic solvent.[10]

  • Formation of Acid Addition Salts: The pyrazole product can be reacted with an inorganic or organic acid to form a salt, which can then be isolated by crystallization. The pure pyrazole can be regenerated by treatment with a base.[8]

Data Presentation: Quantitative Comparison of Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of common pyrazole coupling reactions.

Table 1: Effect of Ligand and Base on Pyrazole Suzuki-Miyaura Coupling

EntryPyrazole SubstrateCoupling PartnerLigandBaseSolventTemp (°C)Yield (%)Reference
14-BromopyrazolePhenylboronic acidXPhosK₃PO₄Dioxane/H₂O10086[2]
24-BromopyrazolePhenylboronic acidSPhosK₃PO₄Dioxane/H₂O10075[2]
31-Boc-4-bromopyrazole4-Tolylboronic acidPd(PPh₃)₄K₂CO₃DMF8095[6]
41-Boc-4-bromopyrazole4-Tolylboronic acidPd(dppf)Cl₂K₂CO₃DMF8088[6]

Table 2: Influence of Base on Buchwald-Hartwig Amination of 4-Bromopyrazole

EntryAmineBaseLigandSolventTemp (°C)Yield (%)Reference
1Morpholine (B109124)NaOtButBuBrettPhosToluene (B28343)10092[11]
2MorpholineK₃PO₄tBuBrettPhosToluene10065[11]
3AnilineLiHMDStBuDavePhosTHF8089[11]
4AnilineCs₂CO₃tBuDavePhosTHF8055[11]

Table 3: Solvent Screening for a Pyrazole C-H Activation Reaction

EntryPyrazole SubstrateCoupling PartnerCatalystSolventTemp (°C)Yield (%)Reference
11-PhenylpyrazoleDiphenylacetylene[RhCpCl₂]₂DCE8078Adapted from[6]
21-PhenylpyrazoleDiphenylacetylene[RhCpCl₂]₂Toluene8065Adapted from[6]
31-PhenylpyrazoleDiphenylacetylene[RhCpCl₂]₂THF8052Adapted from[6]
41-PhenylpyrazoleDiphenylacetylene[RhCpCl₂]₂DMF8045Adapted from[6]

Experimental Protocols

Detailed methodologies for key pyrazole coupling reactions are provided below.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole with Phenylboronic Acid

This protocol is adapted from literature procedures for the coupling of unprotected halopyrazoles.[2]

Materials:

  • 4-Bromopyrazole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromopyrazole, phenylboronic acid, XPhos Pd G2 precatalyst, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 4-phenylpyrazole.

Experimental Workflow for Suzuki-Miyaura Coupling:

suzuki_workflow setup 1. Reaction Setup (Add solids to flask) inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Add Solvents (Degassed Dioxane/H₂O) inert->solvent heat 4. Heat & Stir (100 °C, 12-24h) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Work-up (Extraction & Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify

General experimental workflow for pyrazole Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination of 1-Benzyl-4-bromo-1H-pyrazole with Morpholine

This protocol is based on established methods for the amination of N-substituted halopyrazoles.[11]

Materials:

  • 1-Benzyl-4-bromo-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 1-benzyl-4-bromo-1H-pyrazole, tBuBrettPhos Pd G3 precatalyst, and sodium tert-butoxide to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Seal the flask and remove from the glovebox (if applicable).

  • Add anhydrous, degassed toluene, followed by morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-morpholino-1-benzyl-1H-pyrazole.

Protocol 3: Palladium-Catalyzed C-H Arylation of 1-Methylpyrazole

This is a general protocol for the direct C-H arylation of a pyrazole derivative.

Materials:

  • 1-Methylpyrazole (1.0 mmol, 1.0 equiv)

  • 4-Bromotoluene (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Potassium acetate (KOAc, 2.0 mmol, 2.0 equiv)

  • N,N-Dimethylacetamide (DMA, 3 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate and potassium acetate.

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add 1-methylpyrazole, 4-bromotoluene, and anhydrous, degassed DMA.

  • Seal the flask tightly and heat the mixture to 120-140 °C with stirring for 24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to isolate the 1-methyl-4-(p-tolyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q: Which pyrazole coupling reaction is best for forming a C-C bond? A: The Suzuki-Miyaura coupling is generally the most versatile and widely used method for forming C-C bonds with pyrazoles due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1]

Q: When should I consider using a C-H activation strategy? A: C-H activation is an excellent, atom-economical choice when you want to avoid the pre-functionalization (e.g., halogenation) of the pyrazole ring.[1] It is particularly powerful for late-stage functionalization of complex molecules. However, it often requires a directing group to control regioselectivity.[8]

Q: Are unprotected N-H pyrazoles suitable for coupling reactions? A: Yes, but they can be challenging. The acidic N-H proton can interfere with the catalyst and base. However, specific catalyst systems, such as those using bulky biaryl phosphine ligands like XPhos, have been developed to effectively couple unprotected pyrazoles in Suzuki-Miyaura reactions.[2] For Buchwald-Hartwig aminations, protecting the N-H group is often advisable.

Q: What is the typical reactivity order for halopyrazoles in cross-coupling reactions? A: The reactivity generally follows the trend of C-X bond strength: I > Br > Cl. 4-Iodopyrazoles are the most reactive, while 4-chloropyrazoles are the most challenging and often require more active catalyst systems and higher temperatures.

Q: How can I set up a reaction under an inert atmosphere? A: To set up a reaction under an inert atmosphere, you will need a Schlenk flask or a similar vessel that can be sealed and connected to a vacuum and an inert gas line (e.g., a Schlenk line or a balloon filled with argon or nitrogen). The flask containing the solid reagents is subjected to several cycles of evacuation (to remove air) and backfilling with the inert gas. Solvents and liquid reagents should be degassed separately before being added to the reaction flask via syringe.[10]

References

Technical Support Center: Strategies to Control Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of pyrazoles, with a sharp focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole (B372694) synthesis, and why is it important?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can potentially yield multiple products. In pyrazole synthesis, this challenge commonly arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which can lead to two different regioisomeric pyrazoles.[1] Controlling regioselectivity is critical for ensuring the synthesis of the desired isomer, as different regioisomers can exhibit distinct biological activities.

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction is governed by several key factors. High selectivity is often achieved when either the 1,3-dicarbonyl compound or the hydrazine possesses a significant steric or electronic bias.[1] The main influencing factors include:

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing or electron-donating groups alter the electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, thereby influencing the reaction pathway.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can dictate which nitrogen atom of the substituted hydrazine acts as the initial nucleophile. Under basic or neutral conditions, the more nucleophilic nitrogen atom preferentially attacks. In acidic conditions, protonation of the hydrazine can alter the nucleophilicity, leading to a different regioisomeric outcome.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[1][2]

  • Temperature: Reaction temperature can be a critical parameter in controlling the regiochemical outcome of the synthesis.[1]

Q3: What are the main alternative methods to the classical Knorr condensation for achieving high regioselectivity?

A3: Several alternative strategies have been developed to overcome the regioselectivity limitations of the Knorr synthesis:

  • Use of 1,3-Dicarbonyl Surrogates: β-enaminones and other derivatives can be used in place of 1,3-dicarbonyls to achieve excellent regio-control.

  • 1,3-Dipolar Cycloadditions: This approach, involving the reaction of a diazo compound with an alkyne, offers a distinct pathway to the pyrazole core and can provide high regioselectivity.[1][3]

  • Multicomponent Reactions: One-pot, multicomponent syntheses, often facilitated by catalysts, can provide regioselective access to highly substituted pyrazoles.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
Potential Cause Recommended Solution
The substituents on the unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.Modify Reaction Conditions:Solvent Optimization: Experiment with different solvents. As indicated in Table 1, fluorinated alcohols can dramatically improve regioselectivity.[1][2] • pH Control: Adjust the pH of the reaction. Acidic conditions (e.g., using hydrazine hydrochloride or adding a catalytic amount of acid) can favor one regioisomer, while basic or neutral conditions may favor the other.[1] • Temperature Adjustment: Investigate the effect of reaction temperature on the isomeric ratio.[1]
The inherent reactivity of the starting materials favors the formation of an isomeric mixture under standard conditions.Change the Synthetic Strategy:Utilize a 1,3-Dicarbonyl Surrogate: Employ a β-enaminone to pre-define the site of initial attack, leading to a single regioisomer. • Employ 1,3-Dipolar Cycloaddition: This method offers an alternative and often highly regioselective route to the pyrazole core.[1][3]
Issue 2: Low or No Yield of the Desired Pyrazole
Potential Cause Recommended Solution
Incomplete reaction.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to ensure the consumption of starting materials. • Use a Catalyst: An acid catalyst (e.g., a few drops of glacial acetic acid) is often used to facilitate the condensation.[4]
Decomposition of starting materials or product.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Purify Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Impurities in hydrazine can lead to colored byproducts and lower yields.[5]
Poor solubility of reactants.Select a more appropriate solvent in which both the dicarbonyl compound and the hydrazine are soluble.
Issue 3: Difficulty in Separating Regioisomers
Potential Cause Recommended Solution
Similar polarities of the regioisomers.Optimize Chromatographic Conditions: Systematically screen different solvent systems for column chromatography. A careful selection of eluents can often achieve separation. • Recrystallization: Attempt fractional crystallization from various solvents. This can sometimes be effective if the solubilities of the isomers are sufficiently different. • Derivatization: If separation is extremely difficult, consider derivatizing the mixture to introduce a functional group that allows for easier separation, followed by removal of the directing group.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

This table summarizes the effect of the solvent on the regioselectivity of the reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine.

SolventRatio of Regioisomers (5-furyl-3-CF₃ : 3-furyl-5-CF₃)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97 : 398

Data sourced from Fustero et al. and presented in BenchChem's technical support guide.[1]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, 1-propanol, or an alternative for improved regioselectivity)

  • Catalytic acid (e.g., glacial acetic acid, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound.

  • Solvent Addition: Add the chosen solvent.

  • Addition of Hydrazine: Add the substituted hydrazine to the mixture.

  • Catalyst Addition (if applicable): Add a few drops of glacial acetic acid.

  • Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

This is a one-pot procedure for the preparation of 3,5-disubstituted pyrazoles.[7]

Materials:

  • Aldehyde (1.5 mmol)

  • p-Toluenesulfonyl hydrazide (1.5 mmol)

  • 5 N NaOH solution

  • Terminal alkyne (dipolarophile, 7.5 mmol)

  • Ethyl acetate (B1210297) and water for work-up

Procedure:

  • Add the aldehyde to a solution of p-toluenesulfonyl hydrazide and stir for 3 hours at room temperature.

  • Add the 5 N NaOH solution and stir for an additional 20 minutes.

  • Add the terminal alkyne and stir the mixture at 50 °C for 48 hours.

  • Evaporate the volatiles under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of water and ethyl acetate.

  • Separate the organic layer and dry it over MgSO₄.

  • Purify the product by column chromatography.

Visualizations

Regioselectivity_Factors cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_properties Substituent Properties Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Steric Effects Steric Effects Unsymmetrical\n1,3-Dicarbonyl->Steric Effects Electronic Effects Electronic Effects Unsymmetrical\n1,3-Dicarbonyl->Electronic Effects Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Steric Effects Substituted\nHydrazine->Electronic Effects Solvent Solvent Regioselectivity Regioselectivity Solvent->Regioselectivity pH pH pH->Regioselectivity Temperature Temperature Temperature->Regioselectivity Steric Effects->Regioselectivity Electronic Effects->Regioselectivity Troubleshooting_Workflow Start Start Problem Poor Regioselectivity (Mixture of Isomers) Start->Problem Decision1 Modify Reaction Conditions? Problem->Decision1 Action1 Optimize Solvent pH, and Temperature Decision1->Action1 Yes Decision2 Change Synthetic Strategy? Decision1->Decision2 No End Desired Regioisomer Action1->End Decision2->Problem No Action2 Use 1,3-Dicarbonyl Surrogate or 1,3-Dipolar Cycloaddition Decision2->Action2 Yes Action2->End

References

Validation & Comparative

A Researcher's Guide to Confirming the Structure of Synthesized Ethyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical step. This guide provides a comparative framework for verifying the structure of ethyl 1H-pyrazole-4-carboxylate against its potential isomers and impurities using key analytical techniques. Detailed experimental protocols and data visualizations are provided to support this process.

Introduction

This compound is a valuable building block in medicinal chemistry. Its synthesis, typically through the condensation of a dicarbonyl compound with hydrazine (B178648), can sometimes lead to the formation of isomeric pyrazoles, primarily ethyl 1H-pyrazole-3-carboxylate and ethyl 1H-pyrazole-5-carboxylate. Differentiating between these isomers is crucial for ensuring the quality and efficacy of downstream applications. This guide outlines the expected analytical data for each compound and provides the necessary experimental protocols for their characterization.

Comparative Analysis of Spectroscopic Data

The structural elucidation of this compound and its isomers relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the expected data for each technique.

Table 1: ¹H NMR Data Comparison (CDCl₃)
CompoundPyrazole Ring Protons (ppm)-CH₂- (quartet, ppm)-CH₃ (triplet, ppm)
This compound~8.08 (s, 2H)~4.31~1.36
Ethyl 1H-pyrazole-3-carboxylate~7.6 (d, 1H), ~6.7 (d, 1H)~4.40~1.40
Ethyl 1H-pyrazole-5-carboxylate~7.5 (d, 1H), ~6.8 (d, 1H)~4.35~1.38
Table 2: ¹³C NMR Data Comparison (CDCl₃)
CompoundC=O (ppm)Pyrazole C3 (ppm)Pyrazole C4 (ppm)Pyrazole C5 (ppm)-CH₂- (ppm)-CH₃ (ppm)
This compound~163~136~112~136~60~14
Ethyl 1H-pyrazole-3-carboxylate~162~145~111~139~61~14
Ethyl 1H-pyrazole-5-carboxylate~161~140~108~145~61~14
Table 3: Mass Spectrometry Data Comparison (Electron Ionization)
CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound140112, 95, 67, 39
Ethyl 1H-pyrazole-3-carboxylate140112, 95, 68
Ethyl 1H-pyrazole-5-carboxylate140112, 95, 68
Table 4: IR Spectroscopy Data Comparison (cm⁻¹)
CompoundN-H StretchC=O StretchC=C & C=N Stretches
This compound~3150-3300 (broad)~1710~1500-1600
Ethyl 1H-pyrazole-3-carboxylate~3150-3300 (broad)~1715~1500-1600
Ethyl 1H-pyrazole-5-carboxylate~3150-3300 (broad)~1720~1500-1600

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine.[1]

  • Procedure: To a solution of ethyl 2-formyl-3-oxopropanoate (1 equivalent) in ethanol, hydrazine hydrate (B1144303) (1 equivalent) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Key parameters to observe are the chemical shifts (δ) in parts per million (ppm), the integration of the signals, and the coupling patterns (e.g., singlet, doublet, triplet, quartet).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Observe the chemical shifts of the carbon atoms.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) mass spectrometry is a common technique for this type of compound.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Analysis: Observe the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound (140.14 g/mol for this compound).[2] Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the N-H, C=O, C=C, and C=N functional groups.

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Synthesis_Workflow Synthesis and Purification Workflow reagents Ethyl 2-formyl-3-oxopropanoate + Hydrazine Hydrate reaction Reaction in Ethanol reagents->reaction 0°C to RT evaporation Solvent Evaporation reaction->evaporation chromatography Column Chromatography evaporation->chromatography product Pure this compound chromatography->product

Synthesis and Purification Workflow

Structural Confirmation Workflow

Conclusion

By systematically applying the experimental protocols and comparing the obtained data with the reference values provided in this guide, researchers can confidently confirm the structure of their synthesized this compound. This rigorous approach is essential for ensuring the integrity of research and the quality of materials used in drug development and other scientific endeavors.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 1H-Pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the accurate structural elucidation of heterocyclic compounds is paramount. Ethyl 1H-pyrazole-4-carboxylate is a key building block in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data with those of structurally related pyrazole (B372694) esters, supported by experimental protocols and data visualization to aid in its unambiguous identification and characterization.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and two isomeric/structurally similar alternatives: ethyl 1H-pyrazole-3-carboxylate and mthis compound. All data is referenced to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data Comparison (in CDCl₃)

CompoundH-3 (δ, mult, J)H-5 (δ, mult, J)-CH₂- (δ, mult, J)-CH₃ (δ, mult, J)NH (δ, mult)
This compound8.08 (s)8.08 (s)4.31 (q, 7.1 Hz)1.36 (t, 7.1 Hz)5.30 (br s)
Ethyl 1H-pyrazole-3-carboxylate-7.65 (d, 2.3 Hz)4.38 (q, 7.1 Hz)1.39 (t, 7.1 Hz)13.1 (br s)
Mthis compound7.98 (s)7.98 (s)-3.85 (s)13.3 (br s)

Table 2: ¹³C NMR Spectral Data Comparison (in CDCl₃)

CompoundC-3C-4C-5C=O-CH₂--CH₃
This compound139.5111.5139.5163.260.414.4
Ethyl 1H-pyrazole-3-carboxylate147.2106.8134.5162.960.914.4
Mthis compound139.4111.1139.4163.8-51.5

Experimental Protocol: NMR Spectroscopy

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation:

  • Weigh 5-10 mg of the purified solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualization of this compound

To aid in the interpretation of the NMR data, the chemical structure of this compound is presented below, with atom numbering corresponding to the assignments in the data tables.

Caption: Chemical structure of this compound.

Logical Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a logical workflow for the structural analysis of a small organic molecule like this compound using NMR spectroscopy.

NMR_Workflow Sample Purified Sample Prep Sample Preparation (Dissolve in Deuterated Solvent) Sample->Prep NMR_Acq NMR Data Acquisition Prep->NMR_Acq H1_NMR 1D ¹H NMR NMR_Acq->H1_NMR C13_NMR 1D ¹³C NMR NMR_Acq->C13_NMR Processing Data Processing (FT, Phasing, Calibration) H1_NMR->Processing C13_NMR->Processing Analysis Spectral Analysis Processing->Analysis H1_Analysis ¹H: Chemical Shift, Integration, Multiplicity Analysis->H1_Analysis C13_Analysis ¹³C: Chemical Shift Analysis->C13_Analysis Structure_Prop Proposed Structure H1_Analysis->Structure_Prop C13_Analysis->Structure_Prop Comparison Comparison with Alternatives & Literature Data Structure_Prop->Comparison Confirmation Structure Confirmation Comparison->Confirmation

Caption: Logical workflow for structure elucidation using NMR.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Ethyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the mass spectrometry fragmentation pattern of ethyl 1H-pyrazole-4-carboxylate, a key building block in medicinal chemistry. By presenting objective experimental data and clear visualizations, this document serves as a practical resource for the identification and characterization of this compound and its derivatives.

At the heart of this guide is the electron ionization mass spectrometry (EI-MS) analysis of this compound. To provide a comprehensive understanding, its fragmentation behavior is compared with two structurally related pyrazole-based compounds: ethyl 5-methyl-1H-pyrazole-3-carboxylate and ethyl 5-amino-1-methylpyrazole-4-carboxylate. This comparative approach highlights how subtle changes in substituent positioning and type can significantly influence the fragmentation pathways, offering valuable insights for structural elucidation.

Comparative Analysis of Fragmentation Patterns

The mass spectra of the three ethyl pyrazole (B372694) carboxylate derivatives, acquired under electron ionization, reveal distinct fragmentation patterns that are diagnostic of their respective structures. The key quantitative data, including the mass-to-charge ratios (m/z) and relative abundances of the major fragment ions, are summarized in the table below.

m/zThis compoundEthyl 5-methyl-1H-pyrazole-3-carboxylateEthyl 5-amino-1-methylpyrazole-4-carboxylateProposed Fragment Ion (for this compound)
14035%--[M]•+ (Molecular Ion)
11240%--[M - C2H4]•+
95100%--[M - OC2H5]+
6730%--[C4H3N2]+
154-45%-[M]•+ (Molecular Ion)
126-100%-[M - C2H4]•+
109-60%-[M - OC2H5]+
81-30%-[C4H5N2]+
169--50%[M]•+ (Molecular Ion)
124--100%[M - OC2H5]+
123--80%[M - H - OC2H5]+
96--40%[C4H6N3]+

Data sourced from the NIST Mass Spectrometry Data Center.[1][2][3]

The fragmentation of this compound is characterized by a prominent molecular ion peak at m/z 140. The base peak at m/z 95 corresponds to the loss of an ethoxy radical (-OC2H5), a common fragmentation pathway for ethyl esters. Another significant fragment is observed at m/z 112, resulting from the loss of ethylene (B1197577) (C2H4) via a McLafferty-type rearrangement. The ion at m/z 67 represents the pyrazole ring after the loss of the ester group.

In contrast, ethyl 5-methyl-1H-pyrazole-3-carboxylate also displays the characteristic loss of an ethoxy group (m/z 109) and ethylene (m/z 126), which is the base peak. The presence of the methyl group influences subsequent fragmentations. For ethyl 5-amino-1-methylpyrazole-4-carboxylate, the fragmentation is dominated by the loss of the ethoxy radical to form the base peak at m/z 124. The amino and N-methyl groups further direct the fragmentation, leading to a different set of characteristic ions compared to the other two compounds.

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation mechanism of this compound, a proposed pathway is depicted in the following diagram. This visualization clarifies the logical relationships between the parent molecule and its major fragment ions observed in the mass spectrum.

fragmentation_pathway mol This compound [M]•+ m/z = 140 frag1 [M - C2H4]•+ m/z = 112 mol->frag1 - C2H4 frag2 [M - OC2H5]+ m/z = 95 mol->frag2 - •OC2H5 frag3 [C4H3N2]+ m/z = 67 frag2->frag3 - CO

References

A Comparative Guide to the Reactivity of Pyrazole Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of positional isomers is critical for efficient synthesis and lead optimization. Pyrazole (B372694) carboxylates are a cornerstone in medicinal chemistry, and the seemingly subtle shift of a carboxylate group around the pyrazole ring—from position 3, 4, or 5—imparts distinct electronic and steric characteristics that significantly influence their chemical behavior. This guide provides an objective comparison of the reactivity of pyrazole-3-carboxylate, pyrazole-4-carboxylate, and pyrazole-5-carboxylate isomers, supported by experimental data and detailed protocols.

Introduction to Pyrazole Carboxylate Isomers

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. The position of the carboxylate group in the three primary isomers—pyrazole-3-carboxylate, pyrazole-4-carboxylate, and pyrazole-5-carboxylate—profoundly affects the electron density distribution within the ring and the accessibility of its various positions to chemical attack. These differences manifest in their reactivity towards electrophiles, nucleophiles, and in metal-catalyzed coupling reactions.

Comparative Reactivity Analysis

The reactivity of the pyrazole ring is dictated by the interplay of the electron-donating character of the pyrrole-like nitrogen (N1) and the electron-withdrawing nature of the pyridine-like nitrogen (N2) and the carboxylate group.

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich carbon. The presence of an electron-withdrawing carboxylate group deactivates the ring towards electrophilic attack.

  • Pyrazole-3-carboxylate and Pyrazole-5-carboxylate: For these isomers, the C4 position remains the most favorable site for electrophilic substitution, although the reaction rates are expected to be slower compared to unsubstituted pyrazole. The carboxylate group at C3 or C5 exerts a deactivating effect, but the directing influence of the ring nitrogens still favors C4 substitution.

  • Pyrazole-4-carboxylate: In this isomer, the most reactive C4 position is blocked. The carboxylate group at this position strongly deactivates the entire ring, making electrophilic substitution significantly more challenging. If forced, substitution may occur at the C3 or C5 positions, but this generally requires harsh reaction conditions.

A general protocol for the nitration of a pyrazole carboxylate is provided below.

Nucleophilic Acyl Substitution

The carboxylate group itself can undergo nucleophilic acyl substitution, typically after activation to a more reactive derivative like an acid chloride or an amide. The position of the carboxylate group on the pyrazole ring can influence the ease of this transformation by altering the electrophilicity of the carbonyl carbon.

  • General Reactivity: All three isomers can be converted to their corresponding esters, amides, and other carboxylic acid derivatives. The electronic effect of the pyrazole ring on the carboxylate group is complex, but generally, the differences in reactivity for nucleophilic acyl substitution among the three isomers are less pronounced than for reactions on the pyrazole ring itself.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of pyrazoles. These reactions typically involve a halogenated pyrazole derivative. The position of the halogen and the carboxylate group can influence the reaction efficiency.

  • General Applicability: Bromo- or iodo-substituted pyrazole carboxylates of all three isomeric forms can participate in Suzuki-Miyaura coupling reactions. The success of the coupling is often more dependent on the choice of catalyst, ligand, and base rather than the isomer itself. However, steric hindrance between the coupling partners and the carboxylate group, particularly for the C3 and C5 isomers, can play a role in reaction outcomes. Unprotected N-H pyrazoles can sometimes inhibit the palladium catalyst, and N-protection may be necessary for efficient coupling[1].

N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, including the 3- and 5-carboxylate isomers, often yields a mixture of N1 and N2 alkylated products. The regioselectivity of this reaction is influenced by both steric and electronic factors.

  • Pyrazole-3-carboxylate and Pyrazole-5-carboxylate: The position of the carboxylate group can sterically hinder the adjacent nitrogen atom, influencing the ratio of N1 to N2 alkylation. The electronic nature of the alkylating agent and the reaction conditions (e.g., choice of base) also play a crucial role in determining the major regioisomer[2][3].

  • Pyrazole-4-carboxylate: This isomer is symmetric with respect to the two nitrogen atoms, and therefore, N-alkylation leads to a single product.

Decarboxylation

Decarboxylation, the removal of the carboxylate group, is another reaction where the isomers exhibit different behaviors.

  • Pyrazole-4-carboxylic Acid: This isomer is the most susceptible to decarboxylation, often facilitated by acid or base catalysis at elevated temperatures[4]. The electronic stabilization of the intermediate formed upon loss of CO2 at the C4 position is more favorable than at C3 or C5.

  • Pyrazole-3-carboxylic Acid and Pyrazole-5-carboxylic Acid: These isomers are generally more resistant to decarboxylation and require more forcing conditions. Copper-catalyzed decarboxylation has been reported for some pyrazole-3,5-dicarboxylic acids[5].

Hydrolysis of Pyrazole Carboxylate Esters

The hydrolysis of the ester functionality to the corresponding carboxylic acid is a common transformation. The rate of hydrolysis can be influenced by the electronic environment of the ester group.

Data Summary

The following tables summarize the expected reactivity patterns and provide a qualitative comparison of the three pyrazole carboxylate isomers.

Reaction TypePyrazole-3-carboxylatePyrazole-4-carboxylatePyrazole-5-carboxylate
Electrophilic Substitution Occurs at C4 (deactivated)Very difficult; C4 blockedOccurs at C4 (deactivated)
N-Alkylation Mixture of N1 and N2 isomersSingle productMixture of N1 and N2 isomers
Decarboxylation DifficultMore facileDifficult

Experimental Protocols

Detailed methodologies for key reactions are provided below. These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Electrophilic Aromatic Substitution (Nitration) of Ethyl Pyrazole-3-carboxylate

Objective: To introduce a nitro group at the C4 position of the pyrazole ring.

Materials:

  • Ethyl pyrazole-3-carboxylate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to ethyl pyrazole-3-carboxylate with stirring.

  • Once the substrate is fully dissolved, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Bromo-Pyrazole Carboxylate

Objective: To couple an arylboronic acid with a bromo-pyrazole carboxylate derivative.

Materials:

  • Bromo-pyrazole carboxylate isomer (e.g., ethyl 4-bromo-1H-pyrazole-3-carboxylate)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane (B91453) and water mixture)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add the bromo-pyrazole carboxylate (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Basic Hydrolysis of an Ethyl Pyrazole Carboxylate

Objective: To convert the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl pyrazole carboxylate isomer

  • Ethanol (B145695)

  • Aqueous sodium hydroxide (B78521) solution (e.g., 2 M)

  • Hydrochloric acid (e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the ethyl pyrazole carboxylate in ethanol in a round-bottom flask.

  • Add the aqueous sodium hydroxide solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material has disappeared.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Acidify the aqueous solution by the dropwise addition of hydrochloric acid until the pH is approximately 2-3. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the pyrazole carboxylic acid.

Visualizing Reactivity Differences

The following diagrams illustrate the key reactivity concepts discussed.

Electrophilic_Substitution cluster_3_carboxylate Pyrazole-3-carboxylate cluster_4_carboxylate Pyrazole-4-carboxylate cluster_5_carboxylate Pyrazole-5-carboxylate P3C Pyrazole-3-CO₂R P3C_prod 4-E-Pyrazole-3-CO₂R P3C->P3C_prod P3C_reac Electrophile (E⁺) P3C_reac->P3C Attacks C4 P4C Pyrazole-4-CO₂R P4C_prod No Reaction (or harsh conditions) P4C->P4C_prod P4C_reac Electrophile (E⁺) P4C_reac->P4C P5C Pyrazole-5-CO₂R P5C_prod 4-E-Pyrazole-5-CO₂R P5C->P5C_prod P5C_reac Electrophile (E⁺) P5C_reac->P5C Attacks C4

Caption: Electrophilic substitution on pyrazole carboxylate isomers.

N_Alkylation cluster_3_and_5_carboxylate Pyrazole-3/5-carboxylate cluster_4_carboxylate Pyrazole-4-carboxylate P35C Pyrazole-3(5)-CO₂R P35C_prod1 N1-R'-Isomer P35C->P35C_prod1 P35C_prod2 N2-R'-Isomer P35C->P35C_prod2 P35C_reac R'-X, Base P35C_reac->P35C P4C Pyrazole-4-CO₂R P4C_prod Single N-R' Product P4C->P4C_prod P4C_reac R'-X, Base P4C_reac->P4C

Caption: N-Alkylation regioselectivity of pyrazole carboxylate isomers.

Conclusion

The position of the carboxylate group on the pyrazole ring serves as a critical determinant of its chemical reactivity. Pyrazole-3- and -5-carboxylates exhibit similar behavior in many reactions, with electrophilic attack favoring the C4 position and N-alkylation leading to regioisomeric mixtures. In contrast, pyrazole-4-carboxylate is significantly deactivated towards electrophilic substitution at the ring carbons and undergoes N-alkylation to yield a single product. Furthermore, the 4-carboxylate isomer is more prone to decarboxylation. A thorough understanding of these isomeric differences is paramount for the strategic design and synthesis of novel pyrazole-based compounds in pharmaceutical and materials science research.

References

A Comparative Guide to the Biological Activity of Ethyl 1H-Pyrazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Ethyl 1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of many of these bioactive molecules. This guide provides a comparative analysis of the biological activities of this compound analogs, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented is collated from various studies to aid researchers in understanding the structure-activity relationships and potential therapeutic applications of this class of compounds.

Anticancer Activity

Analogs of this compound have demonstrated significant potential as anticancer agents, with their activity often attributed to the inhibition of various protein kinases involved in cancer cell proliferation and survival.

Table 1: Comparative Anticancer Activity of this compound Analogs

Compound ID/DescriptionCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Compound 6 (1,3,4-triarylpyrazole)HePG-2, MCF-7, PC-3, A-549, HCT-116Not specified, but showed high activityAKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ inhibition[1]
Compound 29 (1H-pyrazolo[3,4-d]pyrimidine derivative)MCF7, HepG2, A549, Caco217.12 (MCF7), 10.05 (HepG2), 29.95 (A549), 25.24 (Caco2)CDK2/cyclin A2 inhibition[2]
Compound 12, 13, 14 (1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs)MDA-MB231, HepG23.64 - 16.13Tubulin polymerization inhibition[2]
Compound 24 (1H-pyrazolo[3,4-d]pyrimidine derivative)A549, HCT1168.21 (A549), 19.56 (HCT116)EGFR inhibition[2]
Benzofuran–pyrazole (BZP) MCF-7, MDA-MB-2317 nM (MCF-7), 10 nM (MDA-MB-231)PARP-1 inhibition, induction of apoptosis, G2/M cell cycle arrest[3]
Nano-sized BZP (BZP-NPs) MCF-7, MDA-MB-2311 nM (MCF-7), 0.6 nM (MDA-MB-231)Enhanced PARP-1 inhibition and cytotoxicity[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole analogs) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway: JNK Inhibition by Pyrazole Derivatives

Several pyrazole derivatives exert their anticancer effects by inhibiting c-Jun N-terminal kinases (JNKs), which are key components of signaling pathways involved in cell proliferation, apoptosis, and inflammation.[4]

JNK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Cell Proliferation cJun->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->JNK

Caption: JNK signaling pathway and the inhibitory action of pyrazole analogs.

Anti-inflammatory Activity

This compound derivatives have shown promise as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Comparative Anti-inflammatory Activity of this compound Analogs

Compound ID/DescriptionAnimal ModelAssayResultsReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate RatCarrageenan-induced paw edemaSignificant anti-inflammatory activity[5]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate RatCarrageenan-induced paw edemaSignificant anti-inflammatory activity[5]
5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester RatCarrageenan-induced paw edema & Acetic acid-induced writhingMost active compound with significant analgesic and anti-inflammatory effects and mild ulcerogenic potential.[6][7]
Pyrazole derivatives (general) RatCarrageenan-induced paw edemaReduction in edema by 65–80% at 10 mg/kg[8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (pyrazole analogs), a positive control (e.g., indomethacin), and a vehicle control are administered to different groups of rats, typically via oral or intraperitoneal injection.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as 1% carrageenan solution, is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: Serotonergic Modulation in Pain and Inflammation

Some pyrazole derivatives may exert their analgesic and anti-inflammatory effects by modulating the serotonergic system, which plays a complex role in pain perception.

Serotonergic_Pathway Nociceptive_Stimulus Nociceptive Stimulus Peripheral_Nerve Peripheral Nerve Nociceptive_Stimulus->Peripheral_Nerve Spinal_Cord Spinal Cord (Dorsal Horn) Peripheral_Nerve->Spinal_Cord Brain Brain (Pain Perception) Spinal_Cord->Brain Descending_Pathway Descending Serotonergic Pathway Brain->Descending_Pathway Descending_Pathway->Spinal_Cord Serotonin_Release Serotonin Release Descending_Pathway->Serotonin_Release Pain_Modulation Pain Modulation Serotonin_Release->Pain_Modulation Pyrazole Pyrazole Analog Pyrazole->Descending_Pathway

Caption: Modulation of the descending serotonergic pain pathway by pyrazole analogs.

Antimicrobial and Antifungal Activity

Derivatives of this compound have also been investigated for their efficacy against various microbial and fungal pathogens.

Table 3: Comparative Antimicrobial and Antifungal Activity of this compound Analogs

Compound ID/DescriptionMicroorganismMIC (µmol/mL)Target/Mechanism of ActionReference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) E. coli0.038Not specified[9][10]
P. aeruginosa0.067[9][10]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) C. parapsilosis0.015Not specified[9][10]
Pyrazole-4-acetohydrazide derivative (6w) R. solani0.27 µg/mL (EC50)Succinate (B1194679) Dehydrogenase (SDH) inhibition[11]
Pyrazole-4-sulfonohydrazide derivative (B6) R. solani0.23 µg/mL (EC50)Succinate Dehydrogenase (SDH) inhibition[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism without the compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Several antifungal pyrazole derivatives act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[12][13]

SDH_Inhibition_Workflow cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC_Complex_II Complex II ETC_Complex_III Complex III ETC_Complex_II->ETC_Complex_III e- Inhibition ATP Production Inhibited ETC_Complex_III->Inhibition Pyrazole Pyrazole Inhibitor Pyrazole->SDH

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole analogs.

General Experimental Workflow

The evaluation of the biological activity of novel this compound analogs typically follows a standardized workflow from synthesis to in-depth biological characterization.

Experimental_Workflow Synthesis Synthesis & Characterization of Pyrazole Analogs In_Vitro_Screening In Vitro Screening (e.g., MTT, MIC assays) Synthesis->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Docking) Lead_Identification->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (e.g., Animal Models) Mechanism_of_Action->In_Vivo_Testing SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Testing->SAR_Analysis SAR_Analysis->Synthesis Optimization

Caption: General experimental workflow for the evaluation of pyrazole analogs.

References

A Comparative Guide to the Synthesis of Ethyl 1H-Pyrazole-4-Carboxylate: A Novel One-Pot Approach vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. Ethyl 1H-pyrazole-4-carboxylate is a key building block in the creation of a wide array of pharmaceutical and agrochemical compounds.[1] This guide provides a detailed comparison between a novel, environmentally friendly one-pot synthesis of this compound and established, traditional routes, supported by experimental data to inform the selection of the most appropriate method for your research needs.

The pyrazole (B372694) moiety is a critical pharmacophore found in numerous biologically active compounds, exhibiting anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2] Consequently, the development of efficient and sustainable synthetic routes to key pyrazole intermediates like this compound is of significant interest to the scientific community. This guide will objectively compare a modern, three-component, one-pot synthesis utilizing a recyclable magnetic ionic liquid catalyst against two well-established, traditional synthetic methods.

Performance Comparison: New Route vs. Traditional Routes

The following table summarizes the key performance indicators for the different synthetic approaches to this compound, based on available experimental data.

Performance MetricNovel One-Pot SynthesisTraditional Route 1Traditional Route 2
Starting Materials Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate (B1235776)(Ethoxycarbonyl)malondialdehyde, Hydrazine (B178648)1H-Pyrazole-4-carboxylic acid, Ethanol (B145695), Thionyl Chloride
Reported Yield 75-92%[2]72.4%[3]80.0%[3]
Reaction Time Not explicitly stated, but implied to be efficient17 hours[3]3 hours[3]
Catalyst Recyclable Magnetic Ionic Liquid ([bmim][FeCl4])[2]NoneNone
Environmental Impact "Green process" with recyclable catalyst[2]Use of volatile organic solventsUse of thionyl chloride, which is corrosive and hazardous
Purification Method Recrystallization from isopropanol[2]Silica (B1680970) gel column chromatography[3]Silica gel column chromatography[3]

Experimental Protocols

Novel One-Pot Synthesis Using a Magnetic Ionic Liquid Catalyst

This method represents a significant advancement in the synthesis of pyrazole derivatives, offering high yields and a greener approach through the use of a recyclable catalyst.[2]

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Aldehyde (10 mmol)

  • Hydrazine derivatives (10 mmol)

  • Freshly prepared magnetic ionic liquid ([bmim][FeCl4]) (1.5 mmol)

  • Oxygen flow

Procedure:

  • A mixture of ethyl acetoacetate, aldehyde, a hydrazine derivative, and the magnetic ionic liquid is prepared in a round-bottom flask.[2]

  • The reaction is conducted under a flow of oxygen.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the magnetic ionic liquid catalyst is separated from the product solution using a magnet.[2]

  • The separated catalyst is washed with ethyl acetate (B1210297) and can be dried under a vacuum for reuse.[2]

  • The solvent from the product solution is evaporated, and the crude product is purified by recrystallization from isopropanol (B130326) to yield the pure pyrazole 4-carboxylic acid ethyl ester derivatives.[2]

Traditional Synthetic Route 1: From (Ethoxycarbonyl)malondialdehyde

This is a classical approach to forming the pyrazole ring.

Materials:

  • (Ethoxycarbonyl)malondialdehyde (192 mmol)

  • Hydrazine (193 mmol)

  • Ethanol (150 mL)

  • Dichloromethane (B109758)

  • Ethyl acetate

  • Silica gel

Procedure:

  • A solution of (ethoxycarbonyl)malondialdehyde in ethanol is cooled in an ice bath.[3]

  • Hydrazine is added slowly to the cooled solution.[3]

  • The reaction mixture is stirred at room temperature for 17 hours.[3]

  • Ethanol is removed from the reaction mixture by vacuum distillation.[3]

  • The resulting residue is purified by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield this compound.[3]

Traditional Synthetic Route 2: From 1H-Pyrazole-4-carboxylic Acid

This method is an esterification of the corresponding carboxylic acid.

Materials:

  • 1H-Pyrazole-4-carboxylic acid (8.92 mmol)

  • Ethanol (10 mL)

  • Thionyl chloride (13.38 mmol)

  • Water

  • Dichloromethane

  • Brine

  • Anhydrous Na2SO4

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To a solution of 1H-pyrazole-4-carboxylic acid in ethanol at 0°C, thionyl chloride is added.[3]

  • The mixture is stirred at room temperature for 3 hours, with the reaction progress monitored by TLC.[3]

  • After completion, the volatile components are evaporated.[3]

  • The mixture is diluted with water and extracted with an ethanol/dichloromethane mixture (10%).[3]

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na2SO4 and concentrated under reduced pressure.[3]

  • The crude product is purified by silica gel column chromatography (15% EtOAc/hexane) to afford this compound.[3]

Visualizing the Synthetic Workflows

To better illustrate the processes, the following diagrams outline the key stages of the novel one-pot synthesis and a comparison with the traditional routes.

Novel_One_Pot_Synthesis_Workflow Reactants Reactants: Ethyl Acetoacetate Aldehyde Hydrazine Derivative Mixing Mixing with Magnetic Ionic Liquid ([bmim][FeCl4]) Reactants->Mixing Reaction Reaction under Oxygen Flow Mixing->Reaction Separation Magnetic Separation of Catalyst Reaction->Separation Purification Evaporation & Recrystallization Separation->Purification Product Stream Catalyst_Recycle Recycled Catalyst Separation->Catalyst_Recycle Catalyst Stream Product Pure Ethyl 1H-pyrazole-4-carboxylate Purification->Product

Caption: Workflow of the novel one-pot synthesis.

Synthetic_Route_Comparison cluster_0 Novel One-Pot Route cluster_1 Traditional Route 1 cluster_2 Traditional Route 2 N1 Three-Component Reaction N2 Magnetic Separation N1->N2 N3 Recrystallization N2->N3 T1_1 Condensation (17 hours) T1_2 Solvent Removal T1_1->T1_2 T1_3 Column Chromatography T1_2->T1_3 T2_1 Esterification (3 hours) T2_2 Workup & Extraction T2_1->T2_2 T2_3 Column Chromatography T2_2->T2_3

Caption: Comparison of key synthetic steps.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization and quantification of pyrazole (B372694) derivatives, a scaffold central to numerous therapeutic agents, is a cornerstone of pharmaceutical development. Ensuring the accuracy and consistency of analytical data across different methods or laboratories is critical for regulatory submission and clinical success. Cross-validation of analytical methods provides documented evidence that different validated procedures yield comparable results, ensuring data integrity throughout the drug development lifecycle.

This guide provides a comparative overview of common analytical techniques for pyrazole derivatives, focusing on the cross-validation process and presenting supporting data for methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Look at Method Performance

The performance of an analytical method is defined by several key parameters. Below is a comparative summary of validated methods for two common pyrazole derivatives, Rimonabant and Celecoxib, showcasing the typical performance characteristics of each technique.

Table 1: Performance Comparison of Analytical Methods for Rimonabant

Parameter RP-HPLC-UV Method LC-MS/MS Method
Linearity Range 50.0–1000.0 µg/L[1][2]0.1–100 ng/mL[3]
Accuracy (% Recovery) 94.5% – 106.7%[1][2]Acceptable over the standard curve range[3]
Precision %CV < 10.8%[1][2]Acceptable over the standard curve range[3]
Limit of Quantification (LOQ) 10.0 µg/L[1][2]0.1 ng/mL[3]
Limit of Detection (LOD) 3.0 µg/L[1][2]Not specified

Table 2: Performance Comparison of Analytical Methods for Celecoxib

Parameter RP-HPLC-UV Method UV-Spectrophotometry Method
Linearity Range 25–120 µg/mL2–20 µg/mL[4]
Accuracy (% Recovery) 97% – 99%Data from 80%, 100%, and 120% levels deemed acceptable[4]
Precision (%RSD) 0.3%Low %RSD values reported[4]
Correlation Coefficient (r²) 0.9999Not specified

Experimental Protocols

Detailed and reproducible methodologies are fundamental to method validation and cross-validation. The following sections provide representative protocols for the analysis of pyrazole derivatives.

Protocol 1: RP-HPLC-UV Method for Rimonabant in Human Plasma

This protocol is based on a validated method for the quantitative determination of the pyrazole derivative Rimonabant.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of human plasma, add a known concentration of an internal standard.

    • Add 5 mL of the extraction solvent (e.g., a mixture of n-hexane and diethyl ether).

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: Acetonitrile and water (90:10, v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[1][5]

    • Detection: UV at 260 nm.[1][2]

    • Column Temperature: Ambient.[5]

Protocol 2: LC-MS/MS Method for Rimonabant in Human Plasma

This protocol outlines a highly sensitive method for quantifying Rimonabant, suitable for pharmacokinetic studies.[3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Spike plasma samples (e.g., 100 µL) with an internal standard.

    • Add a buffering agent (e.g., 0.1 M sodium carbonate).

    • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex and centrifuge as described in the HPLC-UV protocol.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Instrumentation: Liquid chromatography system coupled to a tandem mass spectrometer.

    • Column: A suitable reverse-phase column.

    • Mobile Phase: Isocratic mobile phase (specific composition to be optimized).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Rimonabant transition: m/z 463 -> 363.[3]

      • Internal Standard transition: e.g., m/z 408 -> 235.[3]

Visualizing Key Processes and Relationships

Diagrams are essential for clearly communicating complex workflows and scientific concepts. The following visualizations have been created using Graphviz, adhering to the specified design constraints.

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation start Define Acceptance Criteria (e.g., EMA, FDA guidelines) prep_samples Prepare Identical QC Sample Sets (Low, Mid, High Concentrations) start->prep_samples method_a Analyze Samples with Method A (e.g., HPLC-UV) prep_samples->method_a method_b Analyze Samples with Method B (e.g., LC-MS/MS) prep_samples->method_b compare Statistically Compare Results (e.g., % Difference) method_a->compare method_b->compare decision Results Meet Criteria? compare->decision pass Cross-Validation Successful decision->pass Yes fail Investigation Required decision->fail No

Workflow for the cross-validation of two distinct analytical methods.

Many pyrazole derivatives, such as Celecoxib, function as selective COX-2 inhibitors. Understanding this mechanism is crucial for drug development professionals.

COX2_Pathway AA Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2

Simplified COX-2 signaling pathway inhibited by pyrazole derivatives.

A comprehensive characterization of a novel pyrazole derivative relies on the integration of data from multiple, complementary analytical techniques.

LogicalRelationship Compound Novel Pyrazole Derivative HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR Purity Purity & Impurities HPLC->Purity MW Molecular Weight & Elemental Composition MS->MW Structure Molecular Structure & Connectivity NMR->Structure

Complementary nature of analytical techniques for characterization.

References

A Comparative Guide to Synthetic Strategies for 4-Substituted Pyrazoles: Beyond Ethyl 1H-Pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyrazole (B372694) core is a privileged scaffold, central to a multitude of therapeutic agents. The functionalization of this heterocycle, particularly at the 4-position, is a critical step in the synthesis of many biologically active molecules. While ethyl 1H-pyrazole-4-carboxylate has traditionally served as a key building block, a range of alternative reagents and synthetic strategies have emerged, offering distinct advantages in terms of versatility, efficiency, and access to diverse chemical space. This guide provides an objective, data-driven comparison of the primary synthetic routes to 4-substituted pyrazoles, moving beyond the classical use of this compound to explore more contemporary and powerful alternatives.

This comparison will focus on three main strategies for the synthesis of a model compound, 1-N-benzyl-4-phenyl-1H-pyrazole, to provide a clear and direct comparison of their performance. The strategies are:

  • Direct C-H Arylation: Starting from N-benzylated this compound.

  • Suzuki-Miyaura Coupling of a Pyrazole-4-Boronic Ester: A versatile approach starting from a halogenated pyrazole precursor.

  • Suzuki-Miyaura Coupling of a Pyrazole-4-Triflate: An alternative to boronic esters, particularly useful when the corresponding pyrazol-4-one is readily available.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy for accessing 4-substituted pyrazoles is a critical decision that influences overall yield, reaction conditions, and the accessibility of starting materials. The following tables provide a quantitative comparison of the three primary strategies for the synthesis of 4-aryl pyrazoles.

Table 1: Synthesis of 1-Benzyl-4-phenyl-1H-pyrazole - A Comparative Overview

Starting MaterialSynthetic StrategyKey TransformationTypical Yield (%)Key AdvantagesKey Disadvantages
Ethyl 1-benzyl-1H-pyrazole-4-carboxylateDirect C-H ArylationPd-catalyzed coupling with Phenyl Bromide~70-80%Atom economical, fewer synthetic steps from the ester.Can require harsh conditions, regioselectivity can be an issue with more complex substrates.
4-Bromo-1-benzyl-1H-pyrazoleSuzuki-Miyaura CouplingBorylation followed by coupling with Phenylboronic Acid~80-95%High yields, broad substrate scope, mild reaction conditions.Requires an additional borylation step from the halo-pyrazole.
1-Benzyl-1H-pyrazol-4(5H)-oneSuzuki-Miyaura CouplingTriflation followed by coupling with Phenylboronic Acid~85-95%Excellent yields, triflates can be more reactive than halides.Requires the corresponding pyrazol-4-one, which may not be readily available.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic strategy. Below are representative protocols for each of the compared methods.

Protocol 1: Direct C-H Arylation of Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

This protocol describes a palladium-catalyzed direct C-H arylation at the 5-position of a pyrazole-4-carboxylate, followed by decarboxylation to achieve the 4-aryl pyrazole. While this is an indirect route to a 4-aryl pyrazole from the 4-carboxylate, direct C-4 arylation of the unprotected pyrazole ring is often challenging.

Step 1: N-Benzylation of this compound

To a solution of this compound (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) is added, followed by benzyl (B1604629) bromide (1.1 eq). The mixture is heated to reflux for 5 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 1-benzyl-1H-pyrazole-4-carboxylate (Typical Yield: ~81%)[1].

Step 2: Direct C-5 Arylation

A mixture of ethyl 1-benzyl-1H-pyrazole-4-carboxylate (1.0 eq), phenyl bromide (1.2 eq), palladium(II) acetate (B1210297) (0.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent like DMA is heated under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the mixture is worked up and purified by column chromatography to yield the C-5 arylated product.

Step 3: Decarboxylation

The C-5 arylated pyrazole-4-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base like NaOH. The resulting acid is then heated in a high-boiling solvent, often with a copper catalyst, to induce decarboxylation, yielding the 1-benzyl-4-phenyl-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Coupling of Pyrazole-4-Boronic Ester

This approach involves the conversion of a 4-halopyrazole to a boronic ester, which then undergoes a highly efficient Suzuki-Miyaura coupling.

Step 1: Preparation of 1-Benzyl-4-bromo-1H-pyrazole

4-Bromo-1H-pyrazole is N-benzylated using benzyl bromide and a base such as potassium carbonate in a manner similar to Protocol 1, Step 1.

Step 2: Synthesis of 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

To a solution of 1-benzyl-4-bromo-1H-pyrazole (1.0 eq) in a solvent like dioxane, bis(pinacolato)diboron (B136004) (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) are added. The mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified (Typical Yield: >90%).

Step 3: Suzuki-Miyaura Coupling

A mixture of the pyrazole-4-boronic acid pinacol (B44631) ester (1.0 eq), phenyl bromide (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and an aqueous solution of a base such as sodium carbonate (2.0 eq) in a solvent system like toluene/ethanol is heated to reflux under an inert atmosphere. After completion, the reaction is worked up and the product is purified by column chromatography to afford 1-benzyl-4-phenyl-1H-pyrazole (Typical Yield: ~80-95%)[2][3].

Protocol 3: Suzuki-Miyaura Coupling of Pyrazole-4-Triflate

This method utilizes a pyrazol-4-one as a precursor to a highly reactive triflate, which readily participates in Suzuki-Miyaura coupling.

Step 1: Synthesis of 1-Benzyl-1H-pyrazol-4(5H)-one

This can be achieved through various literature methods, often involving the cyclization of a β-ketoester derivative with benzylhydrazine.

Step 2: Preparation of 1-Benzyl-1H-pyrazol-4-yl trifluoromethanesulfonate

To a solution of 1-benzyl-1H-pyrazol-4(5H)-one (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine in a solvent such as chloroform, trifluoromethanesulfonic anhydride (B1165640) is added dropwise at low temperature. The reaction is typically stirred for a few hours before workup and purification to yield the pyrazole-4-triflate[4].

Step 3: Suzuki-Miyaura Coupling

The pyrazole-4-triflate (1.0 eq) is coupled with phenylboronic acid (1.2 eq) using a palladium catalyst such as Pd(dppf)Cl₂ and a base like potassium carbonate in a suitable solvent (e.g., dioxane) at elevated temperature. The product, 1-benzyl-4-phenyl-1H-pyrazole, is isolated and purified after an aqueous workup (Typical Yield: ~85-95%)[4][5].

Mandatory Visualizations

Synthetic Workflow Comparison

The following diagram illustrates the logical flow of the three compared synthetic strategies.

Synthetic_Workflow cluster_0 Strategy 1: Direct C-H Arylation cluster_1 Strategy 2: Suzuki via Boronic Ester cluster_2 Strategy 3: Suzuki via Triflate This compound This compound N-Benzylation N-Benzylation This compound->N-Benzylation Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Ethyl 1-benzyl-1H-pyrazole-4-carboxylate N-Benzylation->Ethyl 1-benzyl-1H-pyrazole-4-carboxylate Direct Arylation Direct Arylation Ethyl 1-benzyl-1H-pyrazole-4-carboxylate->Direct Arylation Decarboxylation Decarboxylation Direct Arylation->Decarboxylation 1-Benzyl-4-phenyl-1H-pyrazole_1 1-Benzyl-4-phenyl-1H-pyrazole Decarboxylation->1-Benzyl-4-phenyl-1H-pyrazole_1 4-Bromo-1H-pyrazole 4-Bromo-1H-pyrazole N-Benzylation_2 N-Benzylation 4-Bromo-1H-pyrazole->N-Benzylation_2 4-Bromo-1-benzyl-1H-pyrazole 4-Bromo-1-benzyl-1H-pyrazole N-Benzylation_2->4-Bromo-1-benzyl-1H-pyrazole Borylation Borylation 4-Bromo-1-benzyl-1H-pyrazole->Borylation Pyrazole-4-boronic Ester Pyrazole-4-boronic Ester Borylation->Pyrazole-4-boronic Ester Suzuki Coupling_2 Suzuki Coupling Pyrazole-4-boronic Ester->Suzuki Coupling_2 1-Benzyl-4-phenyl-1H-pyrazole_2 1-Benzyl-4-phenyl-1H-pyrazole Suzuki Coupling_2->1-Benzyl-4-phenyl-1H-pyrazole_2 1H-Pyrazol-4(5H)-one 1H-Pyrazol-4(5H)-one N-Benzylation_3 N-Benzylation 1H-Pyrazol-4(5H)-one->N-Benzylation_3 1-Benzyl-1H-pyrazol-4(5H)-one 1-Benzyl-1H-pyrazol-4(5H)-one N-Benzylation_3->1-Benzyl-1H-pyrazol-4(5H)-one Triflation Triflation 1-Benzyl-1H-pyrazol-4(5H)-one->Triflation Pyrazole-4-triflate Pyrazole-4-triflate Triflation->Pyrazole-4-triflate Suzuki Coupling_3 Suzuki Coupling Pyrazole-4-triflate->Suzuki Coupling_3 1-Benzyl-4-phenyl-1H-pyrazole_3 1-Benzyl-4-phenyl-1H-pyrazole Suzuki Coupling_3->1-Benzyl-4-phenyl-1H-pyrazole_3

Caption: Comparative workflow of three synthetic strategies to 4-aryl pyrazoles.

Signaling Pathway: Celecoxib Inhibition of COX-2

Many 4-substituted pyrazole derivatives exhibit their biological activity by targeting specific enzymes in signaling pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor. The following diagram illustrates its mechanism of action.

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Produces Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Converted to Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of Celecoxib's anti-inflammatory action via COX-2 inhibition.

Conclusion

The synthesis of 4-substituted pyrazoles is a mature field with a diverse toolbox of methodologies available to the modern chemist. While this compound remains a valuable and cost-effective starting material, its direct functionalization at the 4-position of the pyrazole ring can be challenging. The use of pre-functionalized building blocks such as pyrazole-4-boronic esters and pyrazole-4-triflates in conjunction with powerful cross-coupling reactions like the Suzuki-Miyaura coupling offers a more versatile and often higher-yielding approach to a wide range of 4-aryl and other 4-substituted pyrazoles.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. For rapid access to a diverse library of 4-substituted pyrazoles with high yields and broad functional group tolerance, the Suzuki-Miyaura coupling of pyrazole-4-boronic esters or triflates represents the current state-of-the-art. However, for large-scale synthesis where atom economy and step count are critical, the further development of efficient direct C-H functionalization methods for readily available pyrazole-4-carboxylates remains an important area of research. This guide provides the necessary data and protocols to enable researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

A Comparative Guide to the Purity of Ethyl 1H-Pyrazole-4-Carboxylate from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing and comparing the purity of ethyl 1H-pyrazole-4-carboxylate obtained from various commercial suppliers. Ensuring the high purity of starting materials is a critical step in research and development, particularly in the pharmaceutical and agrochemical industries, where impurities can lead to unforeseen side reactions, decreased product yield, and potential safety concerns. This document outlines detailed experimental protocols for a multi-pronged analytical approach to purity determination, enabling researchers to make informed decisions when selecting a supplier.

Introduction

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Given its importance, the purity of this reagent is paramount. This guide details a systematic workflow for evaluating the purity of this compound samples from different suppliers. The methodologies described herein leverage common analytical techniques to provide a comprehensive purity profile, identifying and quantifying the principal compound as well as any potential impurities.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound samples.

experimental_workflow cluster_0 Sample Preparation cluster_3 Data Analysis & Comparison SampleReceipt Receive Samples from Suppliers A, B, C SamplePrep Prepare Stock Solutions (e.g., in Acetonitrile (B52724) or DMSO) SampleReceipt->SamplePrep HPLC High-Performance Liquid Chromatography (HPLC) SamplePrep->HPLC Inject for Purity (%) GC Gas Chromatography (GC) SamplePrep->GC Inject for Volatile Impurities NMR Quantitative NMR (qNMR) SamplePrep->NMR Analyze for Structural Purity & Quantification MS Mass Spectrometry (MS) HPLC->MS LC-MS for Impurity Mass Identification DataCompilation Compile Data in Comparison Tables HPLC->DataCompilation GC->MS GC-MS for Impurity Identification GC->DataCompilation NMR->DataCompilation MS->DataCompilation SupplierSelection Select Optimal Supplier DataCompilation->SupplierSelection

Caption: Experimental workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of non-volatile and thermally stable compounds. A reverse-phase method is generally suitable for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector is recommended.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase:

    • A: Water with 0.1% formic acid (optional, for improved peak shape)

    • B: Acetonitrile with 0.1% formic acid (optional)

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of each supplier's sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

  • Purity Calculation: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.

  • Instrumentation: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Mass Range: m/z 35-500

  • Sample Preparation: Prepare a solution of each supplier's sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard if necessary.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

qNMR is an accurate and non-destructive method for determining the absolute purity of a compound without the need for a reference standard of the compound itself.[4][5][6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified to ensure full relaxation.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Presentation

The quantitative data obtained from the analytical tests should be summarized in a clear and concise table for easy comparison of the different suppliers.

Table 1: Purity Assessment of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline solidOff-white powderLight yellow crystals
HPLC Purity (%) 99.899.299.5
Number of Impurities (HPLC > 0.05%) 132
Major Impurity (HPLC, Area %) 0.150.450.20
GC Volatile Impurities (ppm) Toluene (50)Acetone (120)Not Detected
qNMR Purity (%) 99.799.199.4
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum (m/z) Conforms to structureConforms to structureConforms to structure

Conclusion

The selection of a high-purity starting material is a critical factor in the success of research and development projects. By employing a multi-technique analytical approach as outlined in this guide, researchers can objectively assess and compare the quality of this compound from different suppliers. This systematic evaluation will enable the selection of a supplier that consistently provides material meeting the stringent purity requirements for downstream applications, ultimately contributing to more reliable and reproducible scientific outcomes.

References

Benchmarking the Anti-Inflammatory Activity of Novel Pyrazole Compounds: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory performance of novel pyrazole (B372694) compounds against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented is supported by detailed experimental protocols for key in vitro and in vivo assays, offering a comprehensive resource for evaluating new chemical entities in the field of inflammation research. Pyrazole and its derivatives are pharmacologically significant scaffolds that exhibit a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] The presence of the pyrazole nucleus in established drugs like Celecoxib underscores its therapeutic potential.[3]

Comparative Anti-Inflammatory Activity Data

The anti-inflammatory efficacy of novel pyrazole compounds is benchmarked against standard drugs, Celecoxib and Diclofenac. The following tables summarize key quantitative data from cyclooxygenase-2 (COX-2) inhibition assays and the carrageenan-induced paw edema model, two standard methods for evaluating anti-inflammatory agents.

In Vitro COX-2 Inhibition

The ability of a compound to selectively inhibit the COX-2 enzyme is a primary indicator of its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[4] The IC50 value represents the concentration of a compound required to inhibit 50% of the enzyme's activity.

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Novel Pyrazole Examples
Pyrazole Derivative 1 (Zu-4280011)0.76[5]15.23[5]20.03[5]
Pyrazole Derivative 2 (Phar-95239)0.82[5]9.32[5]11.36[5]
Pyrazole Derivative 3 (T0511-4424)0.69[5]8.42[5]12.20[5]
Standard Drugs
Celecoxib0.04[6]13.02[5]7.6 - 30[4][7]
Diclofenac0.63[8]0.611[8]~1[8]
Rofecoxib0.018[9]-35[7]
Etoricoxib--106[7]

Note: IC50 values can vary between different assay conditions and enzyme sources (e.g., human, ovine). The data above is compiled from various sources for comparative purposes.

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a well-established in vivo assay for acute inflammation.[10][11] The percentage of edema inhibition reflects the compound's ability to reduce the inflammatory response in a living organism.

Compound/DrugDose (mg/kg)Max. Edema Inhibition (%)Time Point (hours)
Novel Pyrazole Examples
Pyrazole Compound 6i-42.41[12]5[12]
Pyrazole Compound 7a200[13]74.54[13]-
Standard Drugs
Indomethacin5[14]Significant Inhibition[14]1-5[14]
Diclofenac Sodium---

Key Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate assessment of anti-inflammatory activity. Below are protocols for the key assays cited in this guide.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines a compound's ability to inhibit the COX-1 and COX-2 isoforms. A common method is the colorimetric COX inhibitor screening assay, which measures the peroxidase activity of the cyclooxygenase enzyme.[5]

Principle: The peroxidase component of COX catalyzes the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored colorimetrically at 590 nm.[5]

Procedure:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and purified COX-1 or COX-2 enzyme.[15]

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.[16]

  • Inhibitor Addition: Add various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control (DMSO) and a known inhibitor (e.g., Celecoxib) as a positive control.[17]

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[15][16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.[15]

  • Detection: Immediately following substrate addition, add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm kinetically over several minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vitro Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: The assay often involves inducing nitric oxide production in a cell line (e.g., RAW 264.7 macrophages) with lipopolysaccharide (LPS). The amount of nitrite (B80452) (a stable product of NO) in the cell culture medium is then quantified using the Griess reagent.[18][19]

Procedure:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[20]

  • Detection: After a short incubation at room temperature, measure the absorbance at approximately 548 nm.[20] The absorbance is proportional to the nitrite concentration.

  • Data Analysis: Construct a standard curve using sodium nitrite.[20] Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

In Vivo Carrageenan-Induced Paw Edema Assay

This is the most widely used primary test for screening anti-inflammatory agents. It measures the ability of a compound to reduce acute, localized edema induced by carrageenan.[11][14]

Principle: Subplantar injection of carrageenan into the paw of a rodent (typically a rat) induces a biphasic inflammatory response characterized by edema (swelling).[10][11] The anti-inflammatory effect of a test compound is measured by the reduction in paw volume compared to a control group.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to laboratory conditions for at least one week.[21]

  • Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the novel pyrazole compounds.[21]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[14]

  • Drug Administration: Administer the test compounds and the standard drug, typically intraperitoneally or orally, 30-60 minutes before inducing inflammation.[10][14] The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[14][22]

  • Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[14]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz help to visualize the complex signaling pathways involved in inflammation and the experimental workflow for drug evaluation.

COX-2 Inflammatory Pathway

The cyclooxygenase-2 (COX-2) pathway is a critical target for anti-inflammatory drugs. Upon inflammatory stimuli, arachidonic acid is converted by COX-2 into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (B1171923) that mediate pain, fever, and swelling.

COX2_Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 (PLA2) stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa releases pla2->membrane cox2 Cyclooxygenase-2 (COX-2) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts AA to pgs Prostaglandin Synthases pgh2->pgs prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) pgs->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate pyrazole Novel Pyrazole Compounds & NSAIDs (e.g., Celecoxib) pyrazole->cox2 inhibits

Caption: The COX-2 signaling pathway in inflammation and the inhibitory action of pyrazole compounds.

Experimental Workflow for Anti-inflammatory Drug Screening

The process of evaluating novel compounds involves a logical progression from in vitro assays to in vivo models to determine efficacy and mechanism of action.

Workflow start Novel Pyrazole Compound Synthesis invitro In Vitro Screening start->invitro cox_assay COX-1 / COX-2 Inhibition Assay invitro->cox_assay no_assay Nitric Oxide (NO) Scavenging Assay invitro->no_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity selection Lead Compound Selection cox_assay->selection no_assay->selection cytotoxicity->selection invivo In Vivo Evaluation selection->invivo Potent & Non-toxic Compounds edema_model Carrageenan-Induced Paw Edema Model invivo->edema_model analysis Data Analysis & Benchmarking edema_model->analysis

Caption: A generalized workflow for screening and evaluating novel anti-inflammatory compounds.

References

A Spectroscopic Comparison of Ethyl 1H-pyrazole-4-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of ethyl 1H-pyrazole-4-carboxylate with its primary precursors, ethyl 2-formyl-3-oxopropanoate and hydrazine (B178648). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data for the identification and characterization of these compounds.

Synthetic Pathway

The synthesis of this compound is commonly achieved through the condensation reaction of ethyl 2-formyl-3-oxopropanoate with hydrazine. This reaction proceeds via a cyclization mechanism to form the stable pyrazole (B372694) ring.

Synthetic Pathway Ethyl 2-formyl-3-oxopropanoate Ethyl 2-formyl-3-oxopropanoate C₆H₈O₄ This compound This compound C₆H₈N₂O₂ Ethyl 2-formyl-3-oxopropanoate->this compound + Hydrazine Hydrazine Hydrazine N₂H₄ Hydrazine->this compound

Figure 1: Synthetic route to this compound.

Experimental Protocols

Synthesis of this compound[1]

To a solution of ethyl 2-formyl-3-oxopropanoate (27.6 g, 192 mmol) in 150 mL of ethanol (B145695), under ice bath cooling, hydrazine (6.2 g, 193 mmol) is slowly added. The reaction mixture is then stirred at room temperature for 17 hours. Following the reaction, ethanol is removed by vacuum distillation. The resulting residue is purified by silica (B1680970) gel column chromatography, using a solvent mixture of dichloromethane (B109758) and ethyl acetate, to yield this compound as yellow crystals.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or thin films. Liquid samples can be analyzed neat between salt plates.

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron ionization (EI) is a common method for generating ions.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm and Multiplicity
This compound CDCl₃8.08 (s, 2H, pyrazole-H), 4.31 (q, 2H, -CH₂-), 1.36 (t, 3H, -CH₃)[1]
Ethyl 2-formyl-3-oxopropanoate -Data not available in the searched literature.
Hydrazine -Not applicable (no C-H bonds).

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound -Data not available in the searched literature.
Ethyl 2-formyl-3-oxopropanoate -Data not available in the searched literature.
Hydrazine -Not applicable (no carbon).

Table 3: IR Spectroscopic Data

CompoundMajor Absorption Bands (cm⁻¹)
This compound Data not available in the searched literature.
Ethyl 2-formyl-3-oxopropanoate Data not available in the searched literature.
Hydrazine N-H stretching, N-N stretching, and various bending modes.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)
This compound 141.0 [M+H]⁺[1]
Ethyl 2-formyl-3-oxopropanoate Data not available in the searched literature.
Hydrazine 32.03

Experimental Workflow for Spectroscopic Comparison

The logical flow for a comprehensive spectroscopic comparison is outlined below.

Experimental Workflow cluster_precursors Precursor Characterization cluster_synthesis Synthesis cluster_product Product Characterization cluster_comparison Comparative Analysis Precursor_1 Ethyl 2-formyl-3-oxopropanoate Spec_Analysis_P Spectroscopic Analysis (NMR, IR, MS) Precursor_1->Spec_Analysis_P Precursor_2 Hydrazine Precursor_2->Spec_Analysis_P Synthesis Synthesis of Ethyl 1H-pyrazole-4-carboxylate Spec_Analysis_P->Synthesis Comparison Compare Spectroscopic Data of Precursors and Product Spec_Analysis_P->Comparison Product This compound Synthesis->Product Spec_Analysis_Prod Spectroscopic Analysis (NMR, IR, MS) Product->Spec_Analysis_Prod Spec_Analysis_Prod->Comparison

Figure 2: Workflow for spectroscopic comparison.

This guide highlights the synthetic relationship between this compound and its precursors and provides a framework for their spectroscopic comparison. While data for the final product is partially available, a complete analysis necessitates the experimental determination of the spectroscopic properties of ethyl 2-formyl-3-oxopropanoate.

References

Safety Operating Guide

Safe Disposal and Handling of Ethyl 1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of ethyl 1H-pyrazole-4-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Before handling, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and be aware of first-aid measures.

Table 1: Essential Safety and First-Aid Information

CategorySpecificationRationale & Citation
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and eye irritation[3][4].
Hand Protection Chemically impermeable gloves (e.g., nitrile rubber).Prevents skin contact and irritation[1][4][5].
Body Protection Laboratory coat.Protects skin and clothing from contamination[4].
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of potentially harmful dust or vapors[1][2][4].
First Aid: Eye Contact Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[1][2].To flush out the chemical and minimize damage to the eyes.
First Aid: Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help[1][2].To remove the chemical from the skin surface and prevent further irritation.
First Aid: Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical help[1][2].To remove the individual from the source of exposure.
First Aid: Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center or doctor immediately for treatment advice[1].To avoid further damage to the esophagus.

Protocol for Proper Disposal

The required disposal method for this compound is through a licensed and approved hazardous waste disposal facility[2][4][6]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3][4][6].

Experimental Protocol: Chemical Waste Management

  • Waste Identification and Segregation:

    • Classify waste this compound (both solid and solutions) as hazardous chemical waste[4].

    • Keep this waste stream separate from incompatible materials, such as strong oxidizing agents, to prevent adverse reactions[4]. Do not mix with other waste streams unless compatibility is confirmed[7][8].

  • Waste Containment and Labeling:

    • Solid Waste: Carefully transfer the solid chemical into a designated, compatible, and sealable hazardous waste container. Avoid creating dust during transfer[1][4][5].

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not overfill containers; fill to approximately 75% capacity to allow for expansion[8].

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and an indication of the hazards (e.g., "Irritant")[6][8].

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste[1][2][3].

    • Ensure the storage area has secondary containment to manage potential leaks[4].

    • Keep containers tightly closed when not in use[1][2][3].

  • Final Disposal:

    • Arrange for the collection of the properly contained and labeled waste by a licensed chemical waste disposal company or your institution's Environmental Health and Safety (EHS) office[3][4][6]. Disposal may involve controlled incineration with flue gas scrubbing[3][9].

    • Contaminated packaging, such as the original bottle, should be triple-rinsed before recycling or punctured to be made unusable before disposal in a sanitary landfill[3].

Spill Management Protocol

In the event of a spill, immediate and proper action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation[1][4]. Remove all sources of ignition[1][3][5].

  • Containment: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or cat litter to contain the substance[4][10].

  • Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container[4]. Use spark-proof tools for collection[1][3][5]. Avoid actions that generate dust[1][4][5].

  • Decontamination: Thoroughly clean the spill area.

  • Disposal: All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste following the protocol described above[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated: This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) solid_waste->segregate liquid_waste->segregate container_solid Place in Labeled, Sealed Container for Solids segregate->container_solid container_liquid Place in Labeled, Sealed Container for Liquids segregate->container_liquid storage Store in Designated, Ventilated, and Secure Area with Secondary Containment container_solid->storage container_liquid->storage end Arrange Pickup by Licensed Hazardous Waste Service (or EHS Office) storage->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Ethyl 1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 1H-pyrazole-4-carboxylate. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as an irritant. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation[1][2][3]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[1][2][3]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][6]Protects against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (inspected prior to use) and impervious, fire/flame-resistant clothing.[1][6]Prevents skin contact which can cause irritation.[1]
Respiratory Protection A full-face respirator or a dust mask (type N95, US) should be used if exposure limits are exceeded or if irritation is experienced.[1][5]Protects the respiratory system from irritation due to dust or vapors.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Verify that an emergency eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition and use non-sparking tools to prevent fire, as the compound is a combustible solid.[1][5][6]

  • Keep the container tightly closed when not in use.[1]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Gloves must be inspected for any signs of degradation or puncture before use.[1][7]

3. Handling the Chemical:

  • Avoid the formation of dust and aerosols.[1][6]

  • Avoid breathing any mist, gas, or vapors.[1][6]

  • Avoid direct contact with skin and eyes.[1][6]

  • Wash hands thoroughly after handling the compound.[1]

4. Storage:

  • Store the container in a dry, cool, and well-ventilated place.[1][6]

  • Store locked up and apart from incompatible materials or foodstuff containers.[1][6]

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel to a safe area.[1][6]

  • Wear appropriate PPE, including respiratory protection, during cleanup.[1][6]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][6]

  • Prevent the chemical from entering drains or the environment.[1][6]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1][6]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not allow the chemical to enter drains or sewer systems.[1][6]

2. Contaminated Packaging:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[6]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety Next don_ppe Don Appropriate PPE check_safety->don_ppe Next handle_chem Handle Chemical (Avoid Dust/Contact) don_ppe->handle_chem Proceed storage Store Properly (Cool, Dry, Ventilated) handle_chem->storage After Use collect_waste Collect Waste in Sealed Containers handle_chem->collect_waste Generate Waste spill Accidental Spill handle_chem->spill If Spill Occurs first_aid First Aid Measures handle_chem->first_aid If Exposure Occurs dispose_waste Dispose via Licensed Chemical Destruction collect_waste->dispose_waste Final Step spill->collect_waste Contain & Clean

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 1H-pyrazole-4-carboxylate
Reactant of Route 2
ethyl 1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.